cerebrolysin
Description
Properties
CAS No. |
12656-61-0 |
|---|---|
Molecular Formula |
C9H5O4V 5* |
Origin of Product |
United States |
Foundational & Exploratory
Cerebrolysin's Mechanism of Action in Neuronal Protection: A Technical Guide
Introduction
Cerebrolysin is a neuropeptide preparation produced by the standardized enzymatic breakdown of purified porcine brain proteins. It comprises a mixture of low-molecular-weight peptides and free amino acids that have demonstrated neuroprotective and neurotrophic properties.[1][2] Mimicking the action of endogenous neurotrophic factors, this compound engages in multiple, synergistic pathways to provide both immediate neuroprotection in acute scenarios like stroke and traumatic brain injury (TBI), and long-term neurorestoration by fostering neuroplasticity and neurogenesis.[2][3] This multimodal action makes it a subject of significant interest for researchers and drug development professionals exploring therapies for a range of neurological disorders.[2][4] This guide provides an in-depth technical overview of the core mechanisms underlying this compound's neuroprotective effects, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.
Core Mechanisms of Neuronal Protection
This compound's efficacy stems from its ability to simultaneously modulate four critical neurobiological processes: neurotrophicity, neuroprotection, neuroplasticity, and neurogenesis.[4][5]
Neurotrophic Factor Mimicry and Signaling Pathway Activation
This compound contains active peptide fragments homologous to classic neurotrophic factors such as brain-derived neurotrophic factor (BDNF), ciliary neurotrophic factor (CNTF), and others.[5][6] This allows it to act like endogenous neurotrophic factors, stimulating downstream signaling cascades crucial for neuronal survival, growth, and differentiation.[3][7]
Key Signaling Pathways:
-
PI3K/Akt Pathway: this compound has been shown to activate the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.[8] This pathway is fundamental in regulating cell proliferation, survival, and migration.[8] In vitro studies on subventricular zone (SVZ) neural progenitor cells demonstrated that this compound substantially increased the phosphorylation of Akt. The pro-proliferative effect of this compound was abolished when the PI3K/Akt pathway was blocked, confirming its critical role.[8]
-
Sonic Hedgehog (Shh) Pathway: this compound activates the Shh signaling pathway, which is pivotal for neurodevelopment and post-injury brain repair.[4][7] It upregulates the mRNA expression of Shh and its receptors, 'Patched' (Ptch) and 'Smoothened' (Smo).[7] Activation of this pathway leads to the activation of the Gli transcription factor complex, which promotes the expression of genes involved in neurogenesis and oligodendrogenesis, thereby amplifying natural recovery processes.[7]
-
GSK-3β and CDK5 Regulation: In models of dementia, this compound has been found to regulate the activity of glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5).[3] This modulation helps to decrease the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease, and reduce the deposition of β-amyloid.[3]
Anti-Apoptotic Effects
A primary neuroprotective mechanism of this compound is its potent inhibition of apoptosis, or programmed cell death, which is a major contributor to neuronal loss following ischemic or traumatic insults.[5][9]
-
Modulation of Bcl-2 Family Proteins: this compound influences the balance of pro- and anti-apoptotic proteins. Following traumatic brain injury, treatment with this compound significantly decreases the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2.[9]
-
Inhibition of Caspase-3: As a key executioner caspase, Caspase-3 plays a central role in the apoptotic cascade. This compound treatment has been shown to significantly reduce the levels of activated Caspase-3 in the hippocampus after TBI, thereby preventing the final steps of cell death.[9]
-
Reduction of Oxidative Stress: this compound inhibits the formation of free radicals and reduces lipid peroxidation.[5][10] It has been shown to decrease the production of reactive oxygen species (ROS) following TBI.[9] By mitigating oxidative stress, a key trigger for apoptosis, this compound protects neurons from this death pathway.[5][9]
Modulation of Neuroinflammation
Neuroinflammation is a critical component of the secondary injury cascade following brain damage.[9][11] this compound exerts potent anti-inflammatory effects by downregulating the production of pro-inflammatory mediators.[9][12]
-
Inhibition of Pro-inflammatory Cytokines: In both animal models and human patients with TBI, this compound treatment significantly decreases the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][13] It also reduces the levels of the transcription factor NF-κB, a master regulator of the inflammatory response.[9][14]
-
Modulation of Toll-Like Receptor (TLR) Signaling: this compound's anti-inflammatory and anti-apoptotic effects are mediated, in part, through the modulation of the TLR signaling pathway.[9] Following TBI, this compound treatment has been shown to decrease the expression of TLR2 and TLR4 proteins, which are key initiators of the innate immune response that can exacerbate neuronal damage.[9]
Enhancement of Neuroplasticity and Neurogenesis
Beyond protecting existing neurons, this compound actively promotes brain repair and remodeling by stimulating neuroplasticity and neurogenesis.[2][15]
-
Stimulation of Neurogenesis: this compound enhances the proliferation of neural progenitor cells and promotes the migration of newly generated neuroblasts to the site of injury.[8] In a rat model of stroke, treatment significantly increased the number of bromodeoxyuridine-positive (BrdU+) cells in the SVZ and migrating neuroblasts in the ischemic boundary.[8]
-
Promotion of Synaptic Plasticity: The drug increases synaptic density and helps restore neuronal cytoarchitecture.[3] Chronic administration in aged mice led to a significant increase in dendritic spine density and dendritic length in pyramidal neurons of the prefrontal cortex and granule cells of the dentate gyrus.[15] This structural remodeling is a key substrate for functional recovery.[16]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on this compound's neuroprotective effects.
Table 1: Effects on Apoptosis and Neurogenesis
| Parameter | Model | Treatment Effect | Reference |
|---|---|---|---|
| TUNEL+ Cells | Rat MCAo Stroke Model | ~50% reduction in ischemic boundary | [8] |
| Caspase-3 Expression | Mouse TBI Model | Significant decrease vs. TBI control | [9] |
| Bax Expression | Mouse TBI Model | Significant decrease vs. TBI control | [9] |
| Bcl-2 Expression | Mouse TBI Model | Significant increase vs. TBI control | [9] |
| BrdU+ Progenitor Cells | Rat MCAo Stroke Model | Significant increase in SVZ |[8] |
Table 2: Effects on Neuroinflammation
| Parameter | Model | Treatment Effect | Reference |
|---|---|---|---|
| Serum TNF-α | TBI Patients | Significant decrease vs. TBI control | [9] |
| Serum IL-1β | TBI Patients | Significant decrease vs. TBI control | [9] |
| Serum IL-6 | TBI Patients | Significant decrease vs. TBI control | [9] |
| Serum NF-κB | TBI Patients | Significant decrease vs. TBI control | [9] |
| TLR2 / TLR4 Proteins | Mouse TBI Model | Significant decrease vs. TBI control |[9][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in this compound research.
Traumatic Brain Injury (TBI) Model
-
Methodology: The Feeney weight-drop model is commonly used to induce a focal cortical injury.[13]
-
Procedure:
-
Anesthesia: Mice are anesthetized (e.g., with isoflurane or pentobarbital sodium).
-
Craniotomy: A craniotomy is performed over the desired cortical area (e.g., the parietal cortex) to expose the dura mater.
-
Injury Induction: A specific weight (e.g., 20-40 g) is dropped from a fixed height (e.g., 2-3 cm) onto the exposed dura, causing a controlled cortical contusion.
-
Post-operative Care: The bone flap is replaced (or not, depending on the protocol), the scalp is sutured, and the animal is allowed to recover.
-
-
Treatment: this compound (or placebo) is typically administered intraperitoneally (i.p.) or intravenously (i.v.) at specified time points post-injury.[13]
-
Analysis: Outcomes are assessed through neurological scoring, measurement of brain water content (edema), and molecular analyses (Western blotting, ELISA, TUNEL staining) of brain tissue.[9][13]
Middle Cerebral Artery Occlusion (MCAo) Stroke Model
-
Methodology: An embolic or intraluminal filament model is used to induce focal cerebral ischemia.[8]
-
Procedure:
-
Anesthesia: Rats are anesthetized.
-
Vessel Exposure: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.
-
Occlusion: A nylon monofilament with a rounded tip is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a set period (e.g., 60-120 minutes), the filament is withdrawn to allow for reperfusion.
-
-
Treatment: this compound is administered at various doses (e.g., 2.5 or 5 ml/kg) starting at a specific time after the stroke (e.g., 24 hours).[8]
-
Analysis: Neurological function is assessed using behavioral tests. Brains are analyzed for infarct volume (e.g., with TTC staining) and cellular changes (e.g., immunohistochemistry for BrdU and DCX).[8]
This compound exerts its neuroprotective effects through a complex and multimodal mechanism of action. By mimicking endogenous neurotrophic factors, it activates pro-survival signaling pathways like PI3K/Akt and Shh. Concurrently, it provides robust neuroprotection by inhibiting apoptotic cell death and suppressing detrimental neuroinflammatory cascades via the TLR/NF-κB pathway. Furthermore, it contributes to long-term recovery by promoting neuroplasticity and stimulating endogenous neurogenesis. This multifaceted approach, targeting multiple points in the post-injury cascade, underscores its potential as a therapeutic agent for acute and chronic neurological disorders. The data presented provide a strong rationale for its continued investigation and development in the field of neuronal protection and brain repair.
References
- 1. This compound for vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role and Impact of this compound for Ischemic Stroke Care [mdpi.com]
- 3. The pharmacology of neurotrophic treatment with this compound: brain protection and repair to counteract pathologies of acute and chronic neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound administration reduces oxidative stress-induced apoptosis in limphocytes from healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rawamino.com [rawamino.com]
- 7. This compound.com [this compound.com]
- 8. This compound enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates early brain injury after traumatic brain injury by inhibiting neuroinflammation and apoptosis via TLR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound administration reduces oxidative stress-induced apoptosis in lymphocytes from healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Ameliorates Focal Cerebral Ischemia Injury Through Neuroinflammatory Inhibition via CREB/PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound increases motor recovery and decreases inflammation in a mouse model of autoimmune encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound alleviates early brain injury after traumatic brain injury by inhibiting neuroinflammation and apoptosis via TLR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Efficacy of this compound Treatment as an Add-On Therapy to Mechanical Thrombectomy in Patients With Acute Ischemic Stroke Due to Large Vessel Occlusion: Study Protocol for a Prospective, Open Label, Single-Center Study With 12 Months of Follow-Up [frontiersin.org]
- 15. The chronic administration of this compound induces plastic changes in the prefrontal cortex and dentate gyrus in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound.com [this compound.com]
The Neurotrophic and Neuroprotective Mechanisms of Cerebrolysin: An In-depth Technical Guide on Activated Molecular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebrolysin is a peptide preparation derived from porcine brain proteins that has demonstrated neurotrophic and neuroprotective properties in a range of preclinical and clinical studies. Its multimodal mechanism of action makes it a subject of significant interest for the treatment of various neurological disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases like Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the core molecular pathways activated by this compound treatment, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.
Core Molecular Pathways Activated by this compound
This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways that are crucial for neuronal survival, plasticity, and regeneration. The primary pathways identified are the Phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway, the Sonic Hedgehog (Shh) signaling pathway, and pathways involved in the regulation of apoptosis and neuroinflammation.
PI3K/Akt Signaling Pathway: Promoting Neurogenesis and Cell Survival
The PI3K/Akt pathway is a critical signaling cascade that regulates cell proliferation, survival, and migration.[3] this compound has been shown to activate this pathway, contributing to its neurogenic effects.[3][4]
Activation of the PI3K/Akt pathway by this compound leads to the phosphorylation of Akt.[3] This activation is associated with increased proliferation of neural progenitor cells in the subventricular zone (SVZ).[3] Studies have demonstrated that the pro-proliferative effect of this compound on these cells can be abolished by the PI3K/Akt inhibitor LY294002, confirming the pathway's central role.[3]
| Treatment Group | % of BrdU+ Cells (Mean ± SD) |
| Control | 27.1 ± 3.3 |
| This compound | 43.6 ± 3.0 |
| This compound + LY294002 | 29.7 ± 4.0 |
| Data sourced from a study on SVZ neural progenitor cells.[3] |
Sonic Hedgehog (Shh) Signaling Pathway: Fostering Neuro-recovery
The Sonic Hedgehog (Shh) signaling pathway plays a crucial role in the development of the central nervous system and in adult neurogenesis and oligodendrogenesis.[4][5] this compound has been found to activate this pathway, which contributes to its neuro-restorative effects, particularly after stroke.[4][6]
This compound treatment increases the mRNA expression of Shh and its receptors, 'Patched' (Ptch) and 'Smoothened' (Smo).[4] This activation leads to the activation of the Gli complex, which in turn promotes the expression of genes involved in neurorecovery.[4]
| Target Gene | Fold Change (Mean ± SE) with 20 µl/ml this compound |
| Shh | ~2.5 |
| Ptch | ~2.0 |
| Smo | ~1.8 |
| p<0.05. Data represents mRNA levels in an in vitro experiment.[4] |
Modulation of Apoptosis and Neuroinflammation
This compound demonstrates significant neuroprotective effects by inhibiting apoptotic pathways and reducing neuroinflammation, particularly in the context of traumatic brain injury and stroke.[7][8][9]
This compound has been shown to decrease neuronal apoptosis by modulating the expression of key apoptosis-related proteins.[7] Treatment with this compound leads to a significant reduction in the levels of pro-apoptotic proteins such as Caspase-3 and Bax, while increasing the expression of the anti-apoptotic protein Bcl-2.[7][10] This shift in the Bax/Bcl-2 ratio is a critical factor in promoting neuronal survival.
In the context of neuroinflammation, this compound has been observed to modulate the Toll-like receptor (TLR) signaling pathway.[7] Following traumatic brain injury, the levels of TLR2 and TLR4 are significantly increased. This compound administration has been shown to decrease the expression of these receptors.[7] This is accompanied by a reduction in the levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, as well as the transcription factor NF-κB.[7]
References
- 1. This compound for stroke, neurodegeneration, and traumatic brain injury: review of the literature and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role and Impact of this compound for Ischemic Stroke Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound.com [this compound.com]
- 5. This compound.com [this compound.com]
- 6. Role and Impact of this compound for Ischemic Stroke Care [mdpi.com]
- 7. This compound alleviates early brain injury after traumatic brain injury by inhibiting neuroinflammation and apoptosis via TLR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound administration reduces oxidative stress-induced apoptosis in limphocytes from healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound administration reduces oxidative stress-induced apoptosis in lymphocytes from healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reduces amyloid-β deposits, apoptosis and autophagy in the thalamus and improves functional recovery after cortical infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Cerebrolysin's Impact on Neurotrophic Factor Signaling: A Technical Guide
Cerebrolysin, a peptide preparation derived from porcine brain proteins, exerts neuroprotective and neurorestorative effects by mimicking the action of endogenous neurotrophic factors.[1][2] This guide provides an in-depth analysis of this compound's mechanism of action, focusing on its influence on key neurotrophic factor signaling pathways. The information is intended for researchers, scientists, and professionals in drug development.
Modulation of Neurotrophic Factor Levels
This compound contains active fragments of several neurotrophic factors, including Ciliary Neurotrophic Factor (CNTF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), Insulin-like Growth Factor-1 (IGF-1), and Insulin-like Growth Factor-2 (IGF-2).[3] It has been shown to modulate the expression of various neurotrophic factors, contributing to its therapeutic effects.
Brain-Derived Neurotrophic Factor (BDNF)
This compound has demonstrated the ability to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF).[4][5] In vitro studies using Neuro-2A cells subjected to oxidative stress showed that this compound treatment led to an increase in BDNF gene expression.[5] This upregulation is a key component of its neuroprotective mechanism, as BDNF is crucial for neuronal survival, differentiation, and synaptic function.[5]
Nerve Growth Factor (NGF)
Studies in aging rat models have shown that this compound can counteract age-related declines in neurotrophin systems, particularly the NGF system.[6][7][8] While it does not significantly alter overall NGF levels, it has been observed to decrease the expression of proNGF.[6][7]
Ciliary Neurotrophic Factor (CNTF)
This compound contains peptides with CNTF-like activity.[9] Research indicates that the neurogenic effects of this compound may be mediated, in part, by these CNTF-like components.[10][11] Blockade of CNTF has been shown to abolish this compound-induced neurogenesis in adult hippocampal neural progenitor cells, highlighting the significant role of CNTF-like activity in this compound's mechanism.[9]
Activation of Downstream Signaling Pathways
This compound's neurotrophic effects are mediated through the activation of several intracellular signaling cascades.
PI3K/Akt Signaling Pathway
A significant body of evidence points to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway as a central mechanism of this compound's action.[9][12] This pathway is a critical regulator of cell proliferation, survival, and migration.[9] In vitro studies have shown that this compound substantially increases the phosphorylation of Akt in subventricular zone (SVZ) neural progenitor cells.[9] Furthermore, the proliferative effects of this compound on these cells were abolished by the PI3K/Akt inhibitor LY294002, confirming the pathway's importance.[9]
This compound-mediated activation of the PI3K/Akt signaling pathway.
Sonic Hedgehog (Shh) Signaling Pathway
This compound has also been shown to stimulate the Sonic Hedgehog (Shh) signaling pathway, which is crucial for neurogenesis and oligodendrogenesis.[12][13] It increases the mRNA expression of Shh and its receptors, 'Patched' (Ptch) and 'Smoothened' (Smo).[12] The activation of this pathway contributes to the neuro-restorative effects of this compound, particularly in the context of stroke recovery.[14]
This compound's modulation of the Sonic Hedgehog (Shh) signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various components of neurotrophic factor signaling.
Table 1: Effect of this compound on Neurotrophic Factor Precursor and Receptor Expression
| Parameter | Model | Tissue | Treatment | Outcome | Reference |
| proNGF | Old male Wistar rats (23-24 months) | Neocortex | 2.5 ml/kg this compound, 20 i.p. injections | ~1.4-fold decrease compared to age-matched controls | [7] |
| TrkA receptor | Old male Wistar rats (23-24 months) | Neocortex | 2.5 ml/kg this compound, 20 i.p. injections | Counteracted age-related decrease | [7] |
| p75NTR receptor | Old male Wistar rats (23-24 months) | Neocortex | 2.5 ml/kg this compound, 20 i.p. injections | Counteracted age-related decrease | [7] |
Table 2: In Vitro Effects of this compound on Neuronal Cells
| Cell Type | Condition | Treatment | Outcome | Reference |
| SVZ neural progenitor cells from ischemic rats | In vitro culture | This compound (dose-dependent) | Increased BrdU+ cells, increased Tuj1+ cells | [9] |
| Neuro-2A cells | Oxidative stress (tert-butyl hydroperoxide) | This compound | Upregulation of BDNF expression | [5] |
Experimental Protocols
Animal Studies
-
Model: Old (23–24 months) and young (2–3 months) male Wistar rats were utilized to study age-related changes and the effects of this compound.[7]
-
Treatment: A course of this compound (2.5 ml/kg) was administered via 20 intraperitoneal (i.p.) injections.[7]
-
Analysis:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits were used to determine the levels of NGF and BDNF proteins in brain extracts according to the manufacturer's protocols.[7]
-
Western Blot Analysis: The expression of neurotrophin receptors (TrkA, TrkB, and p75NTR) was estimated using Western blotting to analyze protein levels in brain tissue homogenates.[7]
-
In Vitro Cell Culture Studies
-
Cell Culture:
-
Treatment:
-
Analysis:
-
Immunocytochemistry: Staining for BrdU (a marker for cell proliferation) and Tuj1 (a marker for immature neurons) was performed on SVZ cells.[9]
-
Western Blot Analysis: Phosphorylated Akt levels were measured in SVZ cells to assess the activation of the PI3K/Akt pathway.[9]
-
Real-Time Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Gene expression studies were conducted on Neuro-2A cells to measure the mRNA levels of BDNF.[5]
-
Conclusion
This compound exerts its neurotrophic and neuroprotective effects through a multi-faceted mechanism that involves the modulation of several neurotrophic factor signaling pathways. It contains active peptide fragments that mimic the function of endogenous neurotrophic factors and can upregulate the expression of key factors like BDNF. The activation of downstream signaling cascades, most notably the PI3K/Akt and Sonic Hedgehog pathways, plays a pivotal role in mediating its therapeutic benefits, which include enhanced neurogenesis, cell survival, and proliferation. The quantitative data from both in vivo and in vitro studies provide strong evidence for this compound's ability to positively influence the complex network of neurotrophic signaling in the brain. Further research into the specific peptide components of this compound and their interactions with their respective signaling pathways will continue to elucidate its comprehensive mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacology of neurotrophic treatment with this compound: brain protection and repair to counteract pathologies of acute and chronic neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound administration reduces oxidative stress-induced apoptosis in limphocytes from healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Neuroprotection by this compound and Citicoline Through the Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Expression in the Affected Neural Cells: A Preliminary Clue Obtained Through an In Vitro Study | Semantic Scholar [semanticscholar.org]
- 5. Neuroprotection by this compound and Citicoline Through the Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Expression in the Affected Neural Cells: A Preliminary Clue Obtained Through an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on nerve growth factor system in the aging rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on nerve growth factor system in the aging rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regional Comparison of the Neurogenic Effects of CNTF-Derived Peptides and this compound in AβPP Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regional comparison of the neurogenic effects of CNTF-derived peptides and this compound in AβPP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound.com [this compound.com]
- 13. This compound.com [this compound.com]
- 14. mdpi.com [mdpi.com]
Preclinical Efficacy of Cerebrolysin in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerebrolysin, a peptide preparation with neurotrophic factor-like activity, has demonstrated significant therapeutic potential in a range of preclinical models of neurodegenerative diseases. This technical guide provides an in-depth overview of the preclinical evidence supporting the use of this compound in Alzheimer's disease, Parkinson's disease, ischemic stroke, traumatic brain injury, Huntington's disease, and amyotrophic lateral sclerosis. The document details the experimental protocols employed in these studies, presents quantitative data on the observed outcomes, and illustrates the key signaling pathways implicated in this compound's mechanism of action. The presented evidence underscores the multimodal efficacy of this compound in promoting neuroprotection, neurogenesis, and functional recovery, positioning it as a compelling candidate for further investigation in the context of neurodegenerative disorders.
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders, often involving neuronal apoptosis, neuroinflammation, and synaptic dysfunction, necessitates the development of therapeutic agents with multifaceted mechanisms of action. This compound, a mixture of low-molecular-weight peptides and free amino acids derived from porcine brain, has emerged as a promising neuroprotective and neurorestorative agent.[1] Its proposed pleiotropic effects are attributed to its ability to mimic endogenous neurotrophic factors, thereby modulating key signaling pathways involved in neuronal survival and plasticity.[2][3] This guide synthesizes the key preclinical findings that form the basis of our understanding of this compound's therapeutic potential.
Alzheimer's Disease Models
Preclinical studies in transgenic mouse models of Alzheimer's disease have shown that this compound can mitigate key pathological hallmarks and improve cognitive function.
Data Presentation: Alzheimer's Disease
| Animal Model | Treatment Protocol | Key Quantitative Outcomes | Reference |
| mThy1-hAPP751 Transgenic Mice | 4 weeks of treatment | Significantly reduced amyloid burden in the frontal cortex; Reduced levels of Aβ(1-42). | [4] |
| APP Transgenic Mice | 1 and 3 months of treatment with this compound | Increased number of BrdU+ and doublecortin+ neural progenitor cells in the subgranular zone; Decreased TUNEL+ and activated caspase-3 immunoreactive neural progenitor cells. | [5] |
| APP/PS1 Transgenic Mice | Not specified | Amelioration of synaptic alterations in the frontal cortex. | [4] |
Experimental Protocols
mThy1-hAPP751 Transgenic Mouse Model of Amyloid Plaque Formation
-
Animal Model: Transgenic mice expressing mutant human amyloid precursor protein 751 (APP751) cDNA under the control of the murine Thy-1 promoter (mThy1-hAPP751). These mice develop amyloid plaques as early as 3 months of age.[4]
-
Treatment: 5-month-old mice were treated with this compound for four weeks.[4]
-
Analysis: Brain tissue was analyzed using confocal microscopy to assess amyloid plaque formation and neurodegeneration. Quantitative computer-aided analysis with anti-amyloid-beta protein (Aβ) antibodies was used to measure the amyloid burden.[4]
APP Transgenic Mouse Model of Neurogenesis
-
Animal Model: Transgenic mice expressing mutant human amyloid precursor protein (APP) under the Thy-1 promoter.[5]
-
Treatment: Mice were injected with bromodeoxyuridine (BrdU) to label dividing cells and treated with this compound for 1 and 3 months.[5]
-
Analysis: The number of BrdU-positive (+) and doublecortin+ (DCX) neural progenitor cells (NPCs), as well as markers of apoptosis (TUNEL and activated caspase-3), were quantified in the subgranular zone (SGZ) of the dentate gyrus (DG).[5]
Parkinson's Disease Models
In rodent models of Parkinson's disease, this compound has been shown to restore dopamine levels and improve motor function.
Data Presentation: Parkinson's Disease
| Animal Model | Treatment Protocol | Key Quantitative Outcomes | Reference |
| 6-OHDA-lesioned Rats | Daily intraperitoneal administration of this compound (2.5ml/kg) for 21 days, initiated 24h after lesioning. | Restored midbrain and striatum dopamine levels; Normalized increased MDA and NO levels; Replenished decreased midbrain GSH. | [6][7] |
| Reserpine-induced PD Model Rats | Intraperitoneal injection of this compound. | Improved dopamine levels in the midbrain and striatum; Attenuated the decrease in 5-HT levels in the midbrain. | [8] |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model
-
Animal Model: Male Wistar rats. Parkinsonism is induced by bilateral microinjection of 6-hydroxydopamine (6-OHDA) into the substantia nigra (SN).[6][7]
-
Treatment: this compound (2.5ml/kg) is administered daily via intraperitoneal injection for 21 days, starting 24 hours after the 6-OHDA lesioning.[6]
-
Analysis: Behavioral tests are conducted to assess motor function. Biochemical analyses, such as high-performance liquid chromatography (HPLC), are used to measure dopamine levels in the midbrain and striatum. Markers of oxidative stress, including malondialdehyde (MDA), nitric oxide (NO), and glutathione (GSH), are also quantified.[6][7]
Ischemic Stroke Models
This compound has demonstrated neuroprotective and neurorestorative effects in rat models of ischemic stroke, leading to reduced infarct volume and improved functional recovery.
Data Presentation: Ischemic Stroke
| Animal Model | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Middle Cerebral Artery Occlusion (MCAO) Rats | Intravenous this compound (1.0, 2.5, or 5.0 ml/kg) or intranasal (1.0 ml/kg) at 0, 2, 24, and 48 hours post-MCAO. | Dose-dependent reduction in infarct volume; 2.5 ml/kg IV dose was most effective in reducing infarct volume and behavioral deficits. | [9] |
| Embolic Middle Cerebral Artery Occlusion (MCAo) Rats | This compound (2.5 and 5 ml/kg) initiated 24h post-stroke. | Significant improvement in modified Neurological Severity Score (mNSS), foot-fault, and adhesive removal tests starting at 21 days and persisting to at least 28 days. | [10] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model
-
Animal Model: Rats subjected to focal cerebral ischemia through reversible middle cerebral artery occlusion (MCAO) for 2 hours, followed by reperfusion.[9]
-
Treatment: this compound is administered intravenously at doses of 1.0, 2.5, or 5.0 ml/kg, or intranasally at 1.0 ml/kg. The treatments are given at 0, 2, 24, and 48 hours after the onset of MCAO.[9]
-
Analysis: Infarct volume is measured 72 hours after the stroke. Behavioral deficits are assessed using a battery of neurological tests.[9]
Traumatic Brain Injury (TBI) Models
Preclinical studies in rodent models of TBI have shown that this compound can reduce brain edema and improve neurological outcomes.
Data Presentation: Traumatic Brain Injury
| Animal Model | Treatment Protocol | Key Quantitative Outcomes | Reference |
| Controlled Cortical Impact (CCI) Mice | Not specified | Reduced intracranial pressure at 6 hours post-CCI (11 mmHg in AQP4-/- vs. 19 mmHg in AQP4+/+ mice); Reduced local brain water accumulation. | [11] |
| Severe TBI patients (retrospective cohort study) | 30 ml/day this compound for 14 days, then 10 ml/day for 14 days. | Higher proportion of patients with favorable outcome (GCS ≥ 4) at Day 21 (87% vs. 50%); Shorter mean hospital stay (25.61 vs. 31.92 days). | [12] |
Experimental Protocols
Controlled Cortical Impact (CCI) Mouse Model
-
Animal Model: Wild-type and aquaporin-4 knockout (AQP4-/-) mice subjected to a focal traumatic brain injury using a controlled cortical impact device.[11]
-
Treatment: The specific this compound treatment protocol was not detailed in the provided abstract.
-
Analysis: Intracranial pressure is measured post-injury. Brain water content is determined gravimetrically to assess edema. Neurological outcome is also evaluated.[11]
Huntington's Disease and ALS Models
The therapeutic potential of this compound has also been explored in models of Huntington's disease and amyotrophic lateral sclerosis (ALS).
Data Presentation: Huntington's Disease & ALS
| Animal Model | Treatment Protocol | Key Quantitative Outcomes | Reference |
| 3-Nitropropionic Acid (3-NP) Rat Model of Huntington's Disease | Not specified | Studies suggest this compound could be beneficial, but specific quantitative data from the provided search results is limited. | [1][13][14][15][16] |
| SOD1(G93A) Transgenic Mouse Model of ALS | Not specified | Preclinical screening protocols have been developed for this model, but specific this compound efficacy data is not detailed in the provided search results. | [17][18][19][20] |
Experimental Protocols
3-Nitropropionic Acid (3-NP) Rat Model of Huntington's Disease
-
Animal Model: Systemic administration of the mitochondrial toxin 3-nitropropionic acid (3-NP) to rats induces selective striatal lesions, mimicking aspects of Huntington's disease.[14] The administration can be performed via osmotic pumps for chronic delivery.[14]
-
Treatment: The specific this compound treatment protocol was not detailed in the provided search results.
-
Analysis: Behavioral tests, such as the paw test, are used to assess motor deficits. Histological and immunohistochemical analyses are performed to evaluate neuronal loss and glial activation in the striatum.[14]
Signaling Pathways
The neurotrophic and neuroprotective effects of this compound are mediated through the modulation of key intracellular signaling pathways, including the PI3K/Akt and Sonic Hedgehog (Shh) pathways.
PI3K/Akt Signaling Pathway
This compound exhibits BDNF-like activity by stimulating the PI3K/Akt pathway, which is crucial for cell growth, proliferation, differentiation, and survival.[21]
Sonic Hedgehog (Shh) Signaling Pathway
This compound promotes neurogenesis and oligodendrogenesis by stimulating the expression of components of the Sonic Hedgehog (Shh) signaling pathway.[21][22]
Conclusion
The preclinical evidence robustly supports the neuroprotective and neurorestorative properties of this compound across a spectrum of neurodegenerative disease models. Its multimodal mechanism of action, involving the modulation of critical signaling pathways like PI3K/Akt and Sonic Hedgehog, contributes to its efficacy in reducing pathological hallmarks, promoting neuronal survival and regeneration, and improving functional outcomes. The data presented in this technical guide highlights the potential of this compound as a therapeutic agent for complex neurological disorders and provides a strong rationale for its continued investigation in clinical settings. Further research is warranted to fully elucidate its mechanisms of action and to optimize its therapeutic application for patients with neurodegenerative diseases.
References
- 1. Experience of experimental simulation of Huntington’s disease - Stavrovskaya - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on amyloid-beta deposition in a transgenic model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on neurogenesis in an APP transgenic model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A promising therapeutic potential of this compound in 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the therapeutic potential of this compound and/or lithium in the male Wistar rat model of Parkinson’s disease induced by reserpine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mildly Reduced Brain Swelling and Improved Neurological Outcome in Aquaporin-4 Knockout Mice following Controlled Cortical Impact Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of this compound in severe traumatic brain injury: A multi-center, retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. 3-Nitropropionic acid induces a spectrum of Huntington's disease-like neuropathology in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimised and rapid pre-clinical screening in the SOD1(G93A) transgenic mouse model of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound.com [this compound.com]
- 22. Sonic hedgehog signaling pathway mediates this compound-improved neurological function after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Cerebrolysin: A Technical Guide to its History, Development, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerebrolysin, a peptide preparation derived from porcine brain tissue, has a long and complex history as a research compound and therapeutic agent in several parts of the world. This technical guide provides an in-depth overview of the history and development of this compound, its proposed multimodal mechanisms of action, and a summary of key preclinical and clinical findings. The document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the scientific journey of this compound. It includes detailed summaries of experimental protocols, quantitative data from pivotal studies, and visualizations of its key signaling pathways.
History and Development
The conceptual origins of using brain-derived compounds for neurological conditions can be traced back to the early 20th century. However, the specific development of the compound now known as this compound began in Austria. Initial research and development took place in the 1940s, with further significant advancements and clinical use beginning in the 1970s.[1] this compound is produced through a standardized enzymatic breakdown of purified porcine brain proteins, resulting in a mixture of low-molecular-weight peptides and free amino acids.[2] This process yields a compound that is purported to contain various neurotrophic factors, or at least fragments of them, that mimic the activity of endogenous growth factors like brain-derived neurotrophic factor (BDNF), nerve growth factor (NGF), and ciliary neurotrophic factor (CNTF).[3][4]
Throughout its history, this compound has been investigated for a wide range of neurological and psychiatric conditions, including stroke, dementia (both Alzheimer's type and vascular), and traumatic brain injury (TBI).[5][6][7] While it is an approved treatment in many European and Asian countries, it has not received approval from the U.S. Food and Drug Administration (FDA).[2] The research landscape for this compound is characterized by a large number of preclinical studies and numerous clinical trials, with varying degrees of methodological rigor and some conflicting results.
Molecular Mechanisms of Action
This compound is described as a multimodal compound, meaning it is believed to exert its effects through multiple biological pathways. The two most prominently researched pathways are the Sonic hedgehog (Shh) and the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathways.
Sonic Hedgehog (Shh) Signaling Pathway
The Sonic hedgehog signaling pathway is crucial for neuronal development, and its activation in the adult brain is associated with neurogenesis and repair mechanisms. Research suggests that this compound can upregulate components of the Shh pathway.[1][8] Specifically, it has been shown to increase the mRNA levels of Shh and its receptors, Patched (Ptch) and Smoothened (Smo).[9] This activation is believed to contribute to this compound-induced neurogenesis and oligodendrogenesis, which are vital for recovery after ischemic events like stroke.[1][8] The proposed mechanism involves the binding of Shh to Ptch, which relieves the inhibition of Smo, leading to the activation of Gli transcription factors and subsequent gene expression related to cell proliferation and differentiation.[10][11]
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates cell survival, proliferation, and apoptosis.[12] this compound is reported to exhibit BDNF-like activity by stimulating this pathway.[9] The activation of the PI3K/Akt pathway by this compound is thought to inhibit apoptotic processes and promote neuronal survival.[13] This pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K, which in turn phosphorylates and activates Akt.[14] Activated Akt then phosphorylates a range of downstream targets, ultimately leading to anti-apoptotic and pro-survival effects.[14]
Summary of Quantitative Data from Clinical Trials
The following tables summarize quantitative data from key clinical trials of this compound in acute ischemic stroke and vascular dementia.
Table 1: Quantitative Data from Acute Ischemic Stroke Clinical Trials
| Study (Year) | N (this compound/Placebo) | Dosage and Duration | Primary Endpoint | Key Finding(s) |
| CARS-1 (2016)[15][16] | 104/101 | 30 mL/day IV for 21 days | Action Research Arm Test (ARAT) score at day 90 | Statistically significant improvement in ARAT score with this compound (Mann-Whitney estimator: 0.71, 95% CI: 0.63-0.79, p<0.0001).[15][16] |
| Heiss et al. (2012) | 252 (subgroup analysis) | 30 mL/day IV for 10 days | Change in NIHSS from baseline | Trend in favor of this compound in patients with severe stroke (NIHSS >12).[8] |
| Meta-analysis (Bornstein et al., 2018)[11] | 1879 (total) | 30-50 mL/day IV for 10-21 days | NIHSS on day 30 (or 21) | Superiority of this compound compared to placebo (Mann-Whitney estimator: 0.60, p<0.0001).[11] |
Table 2: Quantitative Data from Vascular Dementia Clinical Trials
| Study (Year) | N (this compound/Placebo) | Dosage and Duration | Primary Endpoint | Key Finding(s) |
| Guekht et al. (2011)[17] | 122/120 | 20 mL/day IV for two 4-week cycles | ADAS-cog+ and CIBIC+ at week 24 | Significant improvement in ADAS-cog+ (-10.6 vs -4.4 points, p<0.0001) and CIBIC+ (2.84 vs 3.68, p<0.0001) with this compound.[17] |
| Xiao et al. (1999)[18] | 74/74 | 30 mL/day IV, 5 days/week for 4 weeks | MMSE and modified Trail Making Test | Statistically significant improvement in MMSE (+2.7 points from baseline) and Trail Making Test with this compound.[18] |
| Cochrane Review (Chen et al., 2013)[19] | 597 (total from 6 RCTs) | Varied (10-30 mL/day) | Cognitive function (MMSE, ADAS-cog+) | Beneficial effect on cognitive function (SMD 0.36, 95% CI 0.13 to 0.58), but evidence quality was very low.[19][20] |
Detailed Methodologies for Key Experiments
Preclinical Study: this compound in a Rat Model of Traumatic Brain Injury
-
Objective: To investigate the long-term effects of this compound on cognitive function and brain histology in rats after mild traumatic brain injury (mTBI).[21]
-
Animal Model: Male Wistar rats subjected to closed-head mTBI.[21]
-
Experimental Groups:
-
Saline-treated mTBI group (n=11)
-
This compound-treated mTBI group (n=11)
-
Sham surgery group (n=8)[21]
-
-
Intervention: this compound (2.5 ml/kg) or saline was administered intraperitoneally daily for 28 days, starting 24 hours after injury.[21]
-
Behavioral Assessments:
-
Histological Analysis: At 90 days post-injury, brain sections were analyzed for:
-
Amyloid precursor protein (APP) accumulation
-
Astrogliosis
-
Neuroblasts and neurogenesis in the dentate gyrus[21]
-
-
Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the groups (p < 0.05 was considered significant).[21]
Clinical Trial: this compound and Recovery After Stroke (CARS-1)
-
Objective: To investigate the efficacy and safety of this compound on upper extremity motor function in patients after acute ischemic stroke.[15][16]
-
Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[15]
-
Inclusion Criteria: Patients aged 45-85 years with a clinically confirmed acute embolic or thrombotic stroke in the territory of the internal carotid artery.[22]
-
Exclusion Criteria: Hemorrhagic stroke, rapidly improving symptoms, severe hypertension, coma (Glasgow Coma Scale ≤ 6), and recent myocardial infarction, among others.[22]
-
Intervention:
-
This compound group: 30 mL of this compound diluted in saline to a total volume of 100 mL, administered as an intravenous infusion once daily for 21 days.[23]
-
Placebo group: 100 mL of saline administered intravenously once daily for 21 days.[23]
-
Both groups also participated in a standardized rehabilitation program.[15]
-
-
Primary Outcome Measure: Action Research Arm Test (ARAT) score on day 90.[15]
-
Secondary Outcome Measures: A battery of 12 different outcome scales to assess global status.[16]
-
Statistical Analysis: The primary analysis was based on a nonparametric effect size (Mann-Whitney estimator).[15][16]
Conclusion
This compound has a rich history as a research compound, evolving from early concepts of organotherapy to a specific, enzymatically produced peptide preparation. Its proposed multimodal mechanism of action, particularly its influence on the Sonic hedgehog and PI3K/Akt signaling pathways, provides a plausible biological basis for its observed neurotrophic and neuroprotective effects in preclinical models. Clinical trials have yielded mixed but often promising results, particularly in the context of post-stroke recovery and vascular dementia. However, the heterogeneity of study designs and patient populations, along with the lack of widespread regulatory approval, underscore the need for further high-quality, large-scale clinical trials to definitively establish its efficacy and safety profile. This technical guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to identify areas for future investigation.
References
- 1. This compound enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inclusion/Exclusion Criteria | McGovern Medical School [med.uth.edu]
- 3. nationalelfservice.net [nationalelfservice.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. This compound in Patients with TBI: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound Treatment as an Add-On Therapy to Mechanical Thrombectomy in Patients With Acute Ischemic Stroke Due to Large Vessel Occlusion: Study Protocol for a Prospective, Open Label, Single-Center Study With 12 Months of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound.com [this compound.com]
- 10. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. This compound and Recovery After Stroke (CARS): A Randomized, Placebo-Controlled, Double-Blind, Multicenter Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.medtrib.cn [file.medtrib.cn]
- 17. This compound in vascular dementia: improvement of clinical outcome in a randomized, double-blind, placebo-controlled multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. easap.asia [easap.asia]
- 19. This compound for vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound improves cognitive performance in rats after mild traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy and safety of this compound treatment in early recovery after acute ischemic stroke: a randomized, placebo-controlled, double-blinded, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Safety and efficacy of this compound in motor function recovery after stroke: a meta-analysis of the CARS trials - PMC [pmc.ncbi.nlm.nih.gov]
Cerebrolysin: A Technical Guide to its Composition and Biologically Active Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cerebrolysin is a complex neuropeptide preparation derived from purified porcine brain proteins through a standardized enzymatic process. It is composed of a mixture of low-molecular-weight peptides and free amino acids, which are thought to contribute to its neuroprotective and neurotrophic properties. This technical guide provides an in-depth overview of the composition of this compound, its known active peptide fragments, and the key signaling pathways through which it exerts its effects. Detailed methodologies for the analysis of its components are also presented, alongside visual representations of its mechanisms of action to support further research and development.
Composition of this compound
This compound is an aqueous solution containing a concentrate of a proteolytic peptide fraction derived from porcine brain protein.[1] The overall composition is a mix of peptides and free amino acids.
Quantitative Composition
The precise quantitative composition can vary, but it is generally understood to consist of a significant proportion of free amino acids and a smaller fraction of low-molecular-weight peptides.
| Component | Approximate Percentage | Notes |
| Free Amino Acids | ~75% - 85% | Provides nutritional support to cells.[2] |
| Peptide Fraction | ~15% - 25% | Contains the biologically active neuropeptides; molecular weights are typically below 10,000 Da. |
Table 1: General Quantitative Composition of this compound.
Active Peptide Fragments
A significant body of research has focused on identifying the specific peptide fragments within this compound that are responsible for its biological activity. These fragments are believed to mimic the action of endogenous neurotrophic factors.
| Peptide Fragment Family | Specific Examples/Homologues | Implicated Function |
| Neurotrophic Factors | Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), Ciliary Neurotrophic Factor (CNTF), Glial Cell Line-Derived Neurotrophic Factor (GDNF) | Neuroprotection, neurogenesis, synaptic plasticity. |
| Other Neuropeptides | Enkephalins, Orexin | Pain perception, regulation of arousal and homeostasis. |
| Other Identified Peptides | P-21 | Role in neurogenesis and neuronal plasticity. |
Table 2: Known Active Peptide Fragments and their Putative Functions.
A comprehensive proteomic analysis has identified as many as 14,635 peptides, corresponding to 1,643 porcine neuronal proteins, highlighting the complexity of this biopharmaceutical.[3]
Mechanisms of Action: Key Signaling Pathways
This compound's therapeutic effects are attributed to its multimodal action, which involves the modulation of several key intracellular signaling pathways crucial for neuronal survival, growth, and plasticity.
PI3K/Akt Signaling Pathway
This compound has been shown to exert BDNF-like activity through the activation of the PI3K/Akt pathway.[4] This pathway is fundamental for cell growth, proliferation, differentiation, and survival.
Sonic Hedgehog (Shh) Signaling Pathway
This compound also modulates the Sonic Hedgehog (Shh) signaling pathway, which is vital for neurodevelopment and has been implicated in neurogenesis and oligodendrogenesis following brain injury.[5][6] this compound upregulates the expression of Shh and its receptors, Patched (Ptch) and Smoothened (Smo).[4][6]
Experimental Protocols
The characterization of this compound's complex composition requires sophisticated analytical techniques. Below are summaries of methodologies employed in its analysis.
Peptide Identification and Profiling
A common workflow for identifying the vast array of peptides in this compound involves sample preparation followed by advanced mass spectrometry techniques.
Methodology Summary:
-
Sample Preparation: To isolate peptides, proteins in the this compound sample are first precipitated using organic reagents like acetonitrile.[7]
-
Solid Phase Extraction (SPE): The supernatant containing the peptide fraction is then cleaned and concentrated using SPE methods, such as MCX (Mixed-mode Cation eXchange) or C18 cartridges.[7]
-
Nano-Liquid Chromatography (nanoLC): The extracted peptides are separated using nanoLC, which provides high-resolution separation of complex peptide mixtures.[7]
-
Mass Spectrometry (MS): The separated peptides are ionized and their mass-to-charge ratios are measured using a high-resolution mass spectrometer, such as one with an orbital ion trap.[3]
-
Sequencing and Data Analysis: The amino acid sequences of the peptides are determined using de novo sequencing algorithms and by matching the fragmentation patterns to protein databases (e.g., UniProt pig protein database).[3][8]
-
Bioinformatic Analysis: The identified peptides are then analyzed using bioinformatic tools to predict their potential biological functions.[7]
Amino Acid Analysis
The free amino acid composition of this compound is typically determined using High-Performance Liquid Chromatography (HPLC) following a derivatization step to allow for detection.
Methodology Summary:
-
Sample Preparation: The this compound sample may require dilution. For total amino acid analysis (including those in peptides), acid hydrolysis is performed (e.g., with 6M HCl at 110°C for 16-24 hours) to break down peptides into their constituent amino acids.[9]
-
Derivatization: As amino acids themselves do not have a chromophore for UV or fluorescence detection, they must be derivatized. Common derivatizing agents include:
-
o-phthalaldehyde (OPA): Reacts with primary amines to form fluorescent products.[10]
-
Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives that can be detected by UV absorbance.
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Forms stable, fluorescent derivatives with amino acids.[11]
-
-
HPLC Separation: The derivatized amino acids are separated on a reverse-phase HPLC column (e.g., C8 or C18).[9]
-
Detection: The separated amino acids are detected using either a fluorescence detector (for OPA or AQC derivatives) or a UV detector (for PITC derivatives).[10][11]
-
Quantification: The concentration of each amino acid is determined by comparing its peak area to that of known standards.
Neurotrophic Activity Bioassay
To assess the biological activity of this compound and its peptide fractions, a cell-based bioassay is often employed.
Methodology Summary:
-
Cell Culture: A suitable neuronal cell line, such as PC12 (rat pheochromocytoma cells), is cultured. These cells can be engineered to express a reporter gene, like Enhanced Green Fluorescent Protein (EGFP), under the control of a promoter for a neuronal differentiation marker, such as Neurofilament-L (NF-L).[12]
-
Treatment: The cultured cells are treated with various concentrations of this compound or its fractions for a defined period (e.g., 4 days).[12]
-
Measurement of Neurotrophic Effect: The expression of the reporter gene is quantified as a measure of neuronal differentiation. For an EGFP reporter, this can be done by measuring the mean fluorescence intensity using flow cytometry.[12]
-
Data Analysis: The increase in fluorescence in treated cells compared to control cells (treated with a vehicle or an amino acid mixture) indicates the neurotrophic activity of the sample.[12]
Conclusion
This compound is a complex peptidergic drug with a multimodal mechanism of action. Its composition of free amino acids and a rich array of biologically active peptides, including fragments that mimic endogenous neurotrophic factors, allows it to influence key signaling pathways like PI3K/Akt and Sonic Hedgehog. The analytical and bioassay methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and similar complex biopharmaceuticals. A deeper understanding of its composition and mechanisms will be crucial for optimizing its therapeutic applications and for the development of next-generation neurorestorative therapies.
References
- 1. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. [An analysis of the peptide composition of a 'light' peptide fraction of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound.com [this compound.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Sonic hedgehog signaling pathway mediates this compound-improved neurological function after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized approach for active peptides identification in this compound by nanoLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide profiling of Internet-obtained this compound using high performance liquid chromatography - electrospray ionization ion trap and ultra high performance liquid chromatography - ion mobility - quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. usp.org [usp.org]
- 12. Comparing the biological activity and composition of this compound with other peptide preparations - PMC [pmc.ncbi.nlm.nih.gov]
Cerebrolysin's Role in Modulating Neuroinflammation: A Technical Guide
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including acute injuries like ischemic stroke and traumatic brain injury (TBI), as well as chronic neurodegenerative diseases.[1] While initially a protective response, chronic or excessive inflammation mediated by activated microglia, astrocytes, and infiltrating immune cells leads to secondary neuronal damage and functional decline.[2][3] this compound, a neuropeptide preparation derived from purified porcine brain proteins, mimics the action of endogenous neurotrophic factors and has demonstrated significant neuroprotective and neurorestorative properties.[4][5] A growing body of evidence highlights its multimodal mechanism of action, with the modulation of neuroinflammatory cascades being a key therapeutic pillar.[3] This technical guide provides an in-depth analysis of this compound's role in modulating neuroinflammation, focusing on its core molecular mechanisms, the experimental evidence supporting them, and the signaling pathways involved.
Core Mechanisms of Neuroinflammatory Modulation
This compound exerts its anti-inflammatory effects through a multi-target approach, influencing key cellular players and signaling pathways that drive the inflammatory cascade in the central nervous system (CNS).
Regulation of Microglial Activation
Microglia are the resident immune cells of the CNS, acting as sentinels that orchestrate the brain's inflammatory response.[2] In pathological conditions, microglia become activated and can adopt different phenotypes, broadly categorized as pro-inflammatory (M1) or anti-inflammatory (M2). This compound has been shown to modulate this activation, promoting a shift towards the protective, anti-inflammatory phenotype.[6][7] In vitro studies on lipopolysaccharide (LPS)-stimulated primary microglial cells and in vivo studies using LPS-induced neuroinflammation models demonstrate that this compound downregulates microglial activation.[6][8] This modulation prevents the excessive release of neurotoxic factors and creates a more favorable environment for tissue repair and neuronal survival.[3][7]
Attenuation of Pro-inflammatory Cytokine Storm
A hallmark of neuroinflammation is the overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[9] These molecules exacerbate brain injury by promoting apoptosis, increasing blood-brain barrier permeability, and recruiting peripheral immune cells.[2] this compound has been consistently shown to reduce the levels of these harmful cytokines in various models of CNS injury.
In a mouse model of TBI, this compound administration significantly decreased the hippocampal levels of TNF-α, IL-1β, IL-6, and the transcription factor NF-κB.[9] Similar results were observed in TBI patients, where this compound treatment led to a significant reduction in serum levels of these same inflammatory markers.[9] Furthermore, in a rat model of ischemic stroke, this compound treatment reduced the gene expression of pro-inflammatory factors in the ischemic cortex.[6] By curbing this cytokine storm, this compound limits the secondary damage cascade that follows the primary insult.[3]
Preservation of Blood-Brain Barrier (BBB) Integrity
The blood-brain barrier (BBB) is a selectively permeable barrier essential for maintaining CNS homeostasis.[2] Neuroinflammation leads to the breakdown of the BBB, allowing the infiltration of inflammatory proteins and cells into the brain parenchyma, which further fuels the inflammatory cycle and contributes to edema formation.[2][10] this compound demonstrates a potent vasoprotective effect by preserving BBB integrity.
In rat models of TBI and whole-body hyperthermia, this compound administration significantly reduced BBB permeability, attenuated brain edema, and upregulated the expression of the tight junction protein Zonula occludens-1 (ZO-1), a critical component of the BBB structure.[9][10][11] This stabilization of the BBB is crucial for mitigating secondary injury and improving neurological outcomes.[9]
Key Signaling Pathways Modulated by this compound
This compound's influence on neuroinflammation is mediated through the modulation of specific intracellular signaling pathways.
Toll-like Receptor (TLR) Signaling Pathway
Toll-like receptors, particularly TLR2 and TLR4, are key initiators of the innate immune response in the brain.[12] Following injury or infection, their activation triggers a downstream cascade leading to the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene transcription.[9] This results in the production of TNF-α, IL-1β, and IL-6.[9] Studies show that this compound can inhibit this pathway. In a TBI model, this compound treatment significantly decreased the protein levels of TLR2 and TLR4, subsequently reducing NF-κB activation and cytokine production.[9][12] This suggests that this compound's anti-inflammatory capacity is partly dependent on its ability to suppress the TLR/NF-κB signaling axis.[9]
CREB/PGC-1α Pathway
The cAMP response element-binding protein (CREB) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) pathway is involved in promoting an anti-inflammatory microglial phenotype.[6] this compound has been found to activate this pathway. In both in vivo stroke models and in vitro LPS-stimulated microglia, this compound treatment increased the protein expression of phosphorylated CREB (p-CREB) and PGC-1α.[6] This activation was associated with a decrease in pro-inflammatory gene expression (TNF-α, COX2, iNOS) and an increase in anti-inflammatory markers (CD206, Arginase 1, IL-10). The anti-inflammatory effects of this compound were reversed by a specific CREB inhibitor, confirming the pathway's critical role.[6]
Sonic Hedgehog (Shh) Signaling Pathway
The Sonic Hedgehog (Shh) pathway is crucial for neurodevelopment and has been implicated in adult neurogenesis and neuro-recovery processes.[4] this compound stimulates the expression of Shh and its receptors, which in turn activates downstream effectors that promote vascular integrity and modulate immune responses.[2][4] This pathway also stimulates the production of specific micro-RNAs (miR-17-92 cluster) that help control endogenous neurorecovery processes, including the regulation of inflammation.[2]
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified across several preclinical and clinical studies. The tables below summarize key findings.
Table 1: Effect of this compound on Inflammatory Markers in Traumatic Brain Injury (TBI) Models
| Parameter | Model | Treatment Details | Outcome | Reference |
|---|---|---|---|---|
| TNF-α | Mouse TBI (Feeney) | Not specified | Significant decrease in hippocampal levels vs. TBI group (p < 0.05) | [9] |
| IL-1β | Mouse TBI (Feeney) | Not specified | Significant decrease in hippocampal levels vs. TBI group (p < 0.05) | [9] |
| IL-6 | Mouse TBI (Feeney) | Not specified | Significant decrease in hippocampal levels vs. TBI group (p < 0.05) | [9] |
| NF-κB | Mouse TBI (Feeney) | Not specified | Significant decrease in hippocampal levels vs. TBI group (p < 0.05) | [9] |
| IL-1β, IL-6, TNF-α | Human TBI Patients | Not specified | Significant decrease in serum levels vs. TBI control group |[9] |
Table 2: Effect of this compound in Ischemic Stroke and Neuroinflammation Models
| Parameter | Model | Treatment Details | Outcome | Reference |
|---|---|---|---|---|
| Infarct Volume | Rat tMCAO Stroke | 10 or 60 mg/kg IV at 3h & 24h post-ischemia | Significant reduction in infarct volume vs. stroke group (p < 0.001) | [6] |
| Pro-inflammatory Genes (TNF-α, COX2, iNOS) | Mouse LPS Injection | Not specified | Significant reduction in gene expression in cerebral cortex vs. LPS group | [6] |
| Anti-inflammatory Genes (CD206, Arg1, IL-10) | Mouse LPS Injection | Not specified | Significant increase in gene expression in cerebral cortex vs. LPS group | [6] |
| p-CREB & PGC-1α Protein | Rat tMCAO Stroke | 60 mg/kg IV | Significant increase in protein expression in ischemic cortex vs. stroke group (p < 0.001) |[6] |
Table 3: Effect of this compound on Blood-Brain Barrier (BBB) Integrity
| Parameter | Model | Treatment Details | Outcome | Reference |
|---|---|---|---|---|
| Brain Water Content | Mouse TBI (Feeney) | Not specified | Significant reduction in brain edema vs. TBI group (p < 0.05) | [9] |
| BBB Permeability | Mouse TBI (Feeney) | Not specified | Significant reduction in Evans blue leakage vs. TBI group (p < 0.05) | [9] |
| ZO-1 Protein | Mouse TBI (Feeney) | Not specified | Significant increase in tight junction protein expression vs. TBI group | [9] |
| BBB Permeability | Rat TBI | 10 or 30 µL ICV at 5 min or 1h post-TBI | Significant reduction in Evans blue and radioiodine leakage |[10] |
Detailed Experimental Protocols
The findings described are based on established and validated experimental models of neurological injury and inflammation.
Animal Models
-
Transient Middle Cerebral Artery Occlusion (tMCAO) for Ischemic Stroke: Male Sprague Dawley rats (260–280 g) are subjected to tMCAO. Anesthesia is induced, and a nylon filament is inserted via the external carotid artery to occlude the middle cerebral artery for a defined period (e.g., 2 hours), followed by reperfusion. This compound (e.g., 10 or 60 mg/kg) or saline is administered intravenously at specific time points post-ischemia (e.g., 3 and 24 hours). Neurological deficits are assessed using scoring systems like the Longa test, and motor function is evaluated with tests like the Rotarod test. Infarct volume is measured using TTC staining of brain slices.[6]
-
Feeney Weight-Drop Model for Traumatic Brain Injury (TBI): Adult male C57BL/6J mice (22-25 g) are used. Under anesthesia, a craniotomy is performed, and a weight is dropped from a specific height onto the exposed dura mater to induce a focal injury. This compound or placebo is administered post-injury. Outcomes measured include neurological scores, brain water content (wet-dry method), BBB permeability (Evans blue dye extravasation), and molecular analysis of brain tissue at specific time points (e.g., 72 hours).[9][12]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: Male C57BL/6 mice are given an intraperitoneal injection of LPS to induce systemic inflammation and subsequent neuroinflammation. This compound is administered, and brain tissue (e.g., cerebral cortex) is later extracted for analysis of pro- and anti-inflammatory gene expression via real-time PCR.[6]
In Vitro Models
-
Primary Microglial Cell Culture: Microglial cells are isolated from the cerebral cortices of neonatal rats or mice. The cells are cultured and subsequently stimulated with LPS to induce an inflammatory response (activation to a pro-inflammatory phenotype). This compound is added to the culture medium to assess its effect on microglial activation and the expression of inflammatory mediators. The release of cytokines like IL-1β into the supernatant can be measured by ELISA.[6][8]
Key Assay Methodologies
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of specific proteins, such as cytokines (TNF-α, IL-1β, IL-6), in serum or brain homogenates.[9]
-
Western Blotting: Employed to detect and quantify the expression levels of specific proteins, such as ZO-1, TLR4, p-CREB, and PGC-1α. Protein extracts are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.[6][9]
-
Real-Time PCR (RT-qPCR): Used to measure the gene expression levels of pro- and anti-inflammatory markers by quantifying mRNA transcripts.[6]
-
Immunohistochemistry: Allows for the visualization and localization of specific proteins or cell types (e.g., activated microglia) within brain tissue sections, providing spatial context to the inflammatory response.[13]
Conclusion
This compound demonstrates a robust and multifaceted capacity to modulate neuroinflammation, a key driver of secondary injury in a host of neurological disorders. Its therapeutic action is not limited to a single target but involves a holistic regulation of the neuroinflammatory environment. By inhibiting pro-inflammatory microglial activation, reducing the production of cytotoxic cytokines, and preserving the integrity of the blood-brain barrier, this compound mitigates the harmful effects of the post-injury inflammatory cascade.
The elucidation of its activity on specific molecular pathways, including the inhibition of the TLR/NF-κB axis and the activation of the protective CREB/PGC-1α pathway, provides a strong mechanistic foundation for its observed clinical benefits. The comprehensive preclinical data, supported by findings in human patients, underscores the potential of this compound as a valuable therapeutic agent. For drug development professionals and researchers, this compound serves as a compelling example of a pleiotropic drug that targets the complex network of neuroinflammation to promote neuroprotection and functional recovery. Further research should continue to explore optimal dosing and timing of administration to maximize its anti-inflammatory efficacy in various clinical settings.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound.com [this compound.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound.com [this compound.com]
- 5. This compound in Patients with TBI: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates Focal Cerebral Ischemia Injury Through Neuroinflammatory Inhibition via CREB/PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces microglial activation in vivo and in vitro: a potential mechanism of neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on in vitro primary microglial and astrocyte rat cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alleviates early brain injury after traumatic brain injury by inhibiting neuroinflammation and apoptosis via TLR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reduces blood-cerebrospinal fluid barrier permeability change, brain pathology, and functional deficits following traumatic brain injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound attenuates blood-brain barrier and brain pathology following whole body hyperthermia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound alleviates early brain injury after traumatic brain injury by inhibiting neuroinflammation and apoptosis via TLR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Investigating the Blood-Brain Barrier Permeability of Cerebrolysin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerebrolysin, a peptide preparation derived from purified porcine brain proteins, has demonstrated neuroprotective and neurorestorative properties in various neurological disorders. A critical aspect of its therapeutic efficacy is its ability to interact with and permeate the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. This technical guide provides an in-depth analysis of the BBB permeability of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular signaling pathways. Evidence from in vitro and in vivo studies indicates that this compound not only crosses the BBB but also plays a crucial role in maintaining and restoring its integrity under pathological conditions.
Quantitative Data on this compound's Interaction with the Blood-Brain Barrier
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on BBB permeability and integrity.
Table 2.1: In Vitro Effects of this compound on BBB Permeability and Tight Junction Protein Expression
| Parameter Measured | Model System | Condition | Treatment | Key Quantitative Finding | Reference |
| Endothelial Cell Permeability | Human Cerebral Endothelial Cells | tPA-induced hyperpermeability | This compound (20 µl/ml) | Significantly diminished tPA-augmented permeability.[1][2] | [1][2] |
| Endothelial Cell Permeability | Human Cerebral Endothelial Cells | Fibrin-induced hyperpermeability | This compound (20 µl/ml) | Significantly diminished fibrin-augmented permeability.[1][2] | [1][2] |
| Tight Junction Protein Expression (Zonula occludens-1, Occludin, Claudin) | Human Cerebral Endothelial Cells | tPA and Fibrin treatment | This compound | Significantly elevated the reduced levels of tight junction proteins.[1][2] | [1][2] |
| Pro-inflammatory & Pro-coagulant Protein Expression (ICAM-1, HMGB1, TNF-α, pNF-κB) | Human Cerebral Endothelial Cells | tPA and Fibrin treatment | This compound | Significantly reduced the augmented levels of these proteins.[1][2] | [1][2] |
Table 2.2: In Vivo Effects of this compound on BBB Permeability and Related Pathologies
| Parameter Measured | Animal Model | Condition | Treatment | Key Quantitative Finding | Reference |
| Brain Water Content | Rat model of Traumatic Brain Injury (TBI) | TBI | This compound | Significantly alleviated the increase in brain water content at 72h post-TBI.[3] | [3] |
| BBB Permeability (Evans Blue Extravasation) | Rat model of TBI | TBI | This compound | Significantly alleviated the increase in BBB permeability at 72h post-TBI.[3] | [3] |
| Tight Junction Protein Expression (ZO-1) | Rat model of TBI | TBI | This compound | Significantly increased the decreased expression of ZO-1 post-TBI.[3] | [3] |
| BBB Leakage (Albumin Extravasation) | Mouse model of Forebrain Ischemia-Reperfusion | Ischemia-Reperfusion | This compound | Significantly repaired albumin extravasation 72h post-injury. | |
| Neurological Score | Rat model of TBI | TBI | This compound | Significantly increased neurological scores post-TBI.[3] | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's BBB permeability.
In Vitro BBB Permeability Assay
This protocol is based on the methodology used to assess the effect of this compound on human cerebral endothelial cell barrier function.[1][2]
-
Cell Culture:
-
Cell Line: Human primary brain endothelial cells. The hCMEC/D3 cell line is a commonly used alternative.[4][5]
-
Seeding: Cells are seeded on collagen-coated Transwell inserts (e.g., 0.4 µm pore size, PET membrane) at a density of approximately 25,000 cells/cm².[4]
-
Culture Medium: Endothelial Cell Growth Medium (EGM-2) supplemented with fetal bovine serum and growth factors.
-
Culture Duration: Cells are grown to confluence for 5-7 days to form a monolayer. Barrier integrity is monitored by measuring Transendothelial Electrical Resistance (TEER).[4]
-
-
Permeability Assay:
-
Induce hyperpermeability by treating the endothelial cell monolayer with tissue plasminogen activator (tPA) or fibrin.
-
Concurrently treat with various concentrations of this compound or vehicle control.
-
Add a fluorescently labeled tracer molecule (e.g., FITC-dextran, 70 kDa) to the upper (apical) chamber of the Transwell insert.
-
At specified time intervals (e.g., 30, 60, 90 minutes), collect samples from the lower (basolateral) chamber.
-
Measure the fluorescence intensity of the collected samples using a plate reader.
-
Calculate the permeability coefficient (Papp) to quantify the flux of the tracer across the endothelial monolayer.
-
-
Western Blot Analysis of Tight Junction Proteins:
-
Following the permeability assay, lyse the endothelial cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies against tight junction proteins (e.g., ZO-1, occludin, claudin-5) and inflammatory markers (e.g., ICAM-1, HMGB1, TNF-α, pNF-κB).
-
Use a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[6]
-
In Vivo Traumatic Brain Injury (TBI) Model
This protocol is based on the Feeney weight-drop model used to study the effects of this compound on BBB permeability and neurological outcome after TBI.[3]
-
Animal Model:
-
Species: Adult male Sprague-Dawley rats.
-
Anesthesia: Intraperitoneal injection of a suitable anesthetic (e.g., sodium pentobarbital).
-
-
Surgical Procedure:
-
Secure the anesthetized rat in a stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Perform a craniotomy over the desired cortical area (e.g., right parietal cortex), leaving the dura mater intact.
-
Position a guide tube vertically over the exposed dura.
-
Induce the injury by dropping a specific weight (e.g., 40 g) from a predetermined height (e.g., 20 cm) through the guide tube onto the dura.[7][8][9][10]
-
-
This compound Administration:
-
Administer this compound or vehicle control at specified time points post-TBI (e.g., 30 minutes, 1 hour) via a relevant route (e.g., intraperitoneal or intravenous injection).
-
-
Assessment of BBB Permeability (Evans Blue Extravasation):
-
At a designated time post-injury (e.g., 72 hours), inject Evans blue dye (2% in saline, 4 ml/kg) intravenously.
-
Allow the dye to circulate for a specified period (e.g., 60 minutes).
-
Perfuse the animal transcardially with saline to remove intravascular dye.
-
Harvest the brain and dissect the region of interest.
-
Homogenize the brain tissue in a suitable solvent (e.g., formamide or 50% trichloroacetic acid).[11][12][13]
-
Incubate the homogenate to extract the extravasated dye.
-
Centrifuge the samples and measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (e.g., 620 nm for absorbance).
-
Quantify the amount of Evans blue per gram of brain tissue using a standard curve.[11][12][13]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on the BBB through multiple signaling pathways. The following diagrams illustrate these mechanisms.
This compound-Mediated Enhancement of BBB Integrity
This compound counteracts the detrimental effects of pro-inflammatory and pro-coagulant factors on the BBB, thereby preserving its integrity.
Caption: this compound's protective effect on the BBB under pathological conditions.
Sonic Hedgehog (Shh) Signaling Pathway
This compound activates the Shh pathway, which is crucial for neurogenesis and oligodendrogenesis, contributing to brain repair.[3][14][15]
Caption: this compound-mediated activation of the Sonic Hedgehog signaling pathway.
Toll-Like Receptor (TLR) Signaling Pathway
In the context of TBI, this compound appears to modulate the TLR signaling pathway to reduce neuroinflammation and apoptosis.[3]
Caption: this compound's modulatory effect on the TLR signaling pathway in TBI.
Keap1/Nrf2 Antioxidant Pathway
This compound may also exert its neuroprotective effects by activating the Keap1/Nrf2 pathway, leading to an enhanced antioxidant response.
Caption: this compound-mediated activation of the Keap1/Nrf2 antioxidant pathway.
Conclusion
The available evidence strongly supports the ability of this compound to cross the blood-brain barrier and exert significant neuroprotective and neurorestorative effects within the central nervous system. In vitro and in vivo studies consistently demonstrate that this compound enhances BBB integrity, particularly under pathological conditions, by upregulating tight junction proteins and mitigating inflammatory responses. The multifaceted mechanism of action, involving the modulation of key signaling pathways such as Sonic Hedgehog, Toll-Like Receptor, and Keap1/Nrf2, underscores its potential as a therapeutic agent for a range of neurological disorders. Further research focusing on the precise pharmacokinetic profile of this compound's constituent peptides within the brain parenchyma will provide a more comprehensive understanding of its therapeutic effects. The experimental protocols and data presented in this guide offer a robust framework for future investigations into the intricate relationship between this compound and the blood-brain barrier.
References
- 1. Attributes | Graphviz [graphviz.org]
- 2. Node Attributes | Graphviz [graphviz.org]
- 3. This compound.com [this compound.com]
- 4. Limitations of the hCMEC/D3 cell line as a model for Aβ clearance by the human blood‐brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Modification of the height of a weight drop traumatic brain injury model that causes the formation of glial scar and cognitive impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.9. Evans blue dye extravasations [bio-protocol.org]
- 12. Optimization of Evans blue quantitation in limited rat tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sonic hedgehog signaling pathway mediates this compound-improved neurological function after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating the Neuroplexus: A Technical Guide to the Pharmacokinetics and Biodistribution of Cerebrolysin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cerebrolysin, a peptide preparation derived from porcine brain, has demonstrated neuroprotective and neurotrophic properties in a variety of preclinical models of neurological disorders. Its multimodal mechanism of action, engaging multiple signaling pathways, makes it a subject of significant interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and biodistribution of this compound in animal models. While precise quantitative pharmacokinetic parameters and biodistribution data are not extensively available in publicly accessible literature, this guide synthesizes the current understanding of its physiological transit and delineates representative experimental methodologies for its study. Furthermore, we visualize the key signaling pathways modulated by this compound and present a putative experimental workflow for its preclinical assessment.
Pharmacokinetics of this compound
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dosing Route & Regimen | Cmax | Tmax | AUC | Half-life (t½) | Source |
| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available | N/A |
| Mouse | Intraperitoneal | Data not available | Data not available | Data not available | Data not available | N/A |
Note: Despite extensive literature searches, specific quantitative pharmacokinetic data for this compound in animal models were not found in publicly available scientific journals. The complexity of this compound as a peptide mixture makes singular pharmacokinetic profiling challenging.
Biodistribution of this compound
The biodistribution of this compound peptides is a crucial factor in understanding their therapeutic effects. The ability of its constituent peptides to penetrate the CNS and reach target neural tissues is fundamental to its mechanism of action. While qualitative evidence suggests brain uptake, detailed quantitative biodistribution studies that report the percentage of the injected dose per gram of tissue (%ID/g) in various organs, including different brain regions, are scarce in the public domain. Such studies would typically involve the use of radiolabeled this compound peptides to track their dissemination throughout the body.
Table 2: Biodistribution of this compound in Animal Models (% Injected Dose per Gram of Tissue)
| Animal Model | Time Post-Administration | Brain | Liver | Kidney | Spleen | Lungs | Heart |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Quantitative biodistribution data for this compound, expressed as %ID/g, is not available in the reviewed scientific literature. This data is essential for a complete understanding of the compound's tissue-specific accumulation and has been identified as a key knowledge gap.
Key Signaling Pathways Modulated by this compound
This compound exerts its neurotrophic and neuroprotective effects by modulating several key intracellular signaling pathways that are crucial for neuronal survival, plasticity, and regeneration.
Sonic Hedgehog (Shh) Signaling Pathway
This compound has been shown to activate the Sonic Hedgehog (Shh) signaling pathway, which plays a vital role in neurodevelopment and adult neurogenesis.[1] Activation of this pathway is implicated in the post-stroke recovery effects of this compound.[1]
PI3K/Akt Signaling Pathway
This compound exhibits Brain-Derived Neurotrophic Factor (BDNF)-like activity, in part through the activation of the PI3K/Akt signaling cascade.[1] This pathway is a central regulator of cell survival, proliferation, and growth.
Experimental Protocols
Due to the lack of specific published protocols for the pharmacokinetic and biodistribution analysis of this compound, the following sections outline representative methodologies that could be adapted for such studies based on general practices for peptide therapeutics.
Hypothetical Experimental Workflow for Pharmacokinetic and Biodistribution Studies
The following diagram illustrates a potential workflow for assessing the pharmacokinetics and biodistribution of this compound in a rat model.
Detailed Methodologies
4.2.1. Animal Models
-
Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their size, which allows for serial blood sampling. C57BL/6 mice are often used for biodistribution studies where terminal tissue collection is performed.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Catheterization: For serial blood sampling in rats, surgical implantation of a catheter in the jugular or femoral vein is recommended to minimize stress during collection.
4.2.2. Dosing and Administration
-
Formulation: this compound is typically administered as a sterile solution. For preclinical studies, it may be diluted in a vehicle such as sterile saline.
-
Route of Administration: Intravenous (IV) bolus or infusion is the preferred route for pharmacokinetic studies to ensure complete bioavailability. Intraperitoneal (IP) injection is also commonly used in efficacy studies.
-
Dose Selection: Doses used in animal models of neurological disorders typically range from 2.5 to 5.0 ml/kg.
4.2.3. Blood and Tissue Sample Collection
-
Blood Sampling (Pharmacokinetics): For rats, blood samples (approximately 100-200 µL) should be collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation.
-
Tissue Harvesting (Biodistribution): At predetermined time points, animals are euthanized, and organs of interest (brain, liver, kidneys, spleen, lungs, heart, etc.) are excised, weighed, and processed for analysis. For brain biodistribution, specific regions (e.g., cortex, hippocampus, cerebellum) can be dissected.
4.2.4. Sample Analysis
-
Radiolabeled this compound: For biodistribution studies, this compound would need to be radiolabeled (e.g., with Iodine-125). The radioactivity in tissues and plasma samples is then measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
LC-MS/MS Analysis: For pharmacokinetic studies of non-radiolabeled this compound, a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would need to be developed and validated to quantify one or more marker peptides from the this compound mixture in plasma. This is a significant analytical challenge due to the complexity of the peptide mixture.
Conclusion and Future Directions
This compound is a pharmacologically complex agent with a promising profile in preclinical models of neurological disease. Its multimodal mechanism of action, involving the activation of key neurotrophic signaling pathways, provides a strong rationale for its therapeutic potential. However, a significant gap exists in the public domain regarding its quantitative pharmacokinetic and biodistribution characteristics in animal models. Future research should prioritize conducting and publishing detailed ADME studies to provide a more complete understanding of how this complex peptide mixture behaves in a physiological system. The development of robust analytical methods to quantify key active peptides in biological matrices will be critical to achieving this goal. Such data will be invaluable for optimizing dosing regimens, predicting therapeutic efficacy, and facilitating the translation of this promising neurotherapeutic agent to the clinic.
References
Methodological & Application
Application Notes and Protocols: Cerebrolysin Administration in Rodent Stroke Models
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Cerebrolysin is a preparation of low-molecular-weight neuropeptides and free amino acids derived from porcine brain tissue that mimics the action of endogenous neurotrophic factors.[1][2] It is a pleiotropic agent known for its neuroprotective and neurorestorative properties, targeting multiple pathways involved in the ischemic cascade.[2][3] In the context of ischemic stroke, this compound has been shown to reduce neuronal death, inhibit apoptosis, promote neurogenesis, and improve functional outcomes in preclinical models.[4][5] Its multimodal mechanism of action makes it a significant therapeutic candidate for stroke research.[3] This document provides detailed application notes and standardized protocols for the administration of this compound in rodent models of stroke to ensure reproducibility and aid in the design of preclinical studies.
2. This compound Administration Protocols
Effective administration is critical for evaluating the therapeutic potential of this compound. Dosages in rodent models typically range from 2.5 ml/kg to 7.5 ml/kg.[6][7] Studies have shown that a dose of at least 2.5 ml/kg is often required to see significant improvements in infarct volume or functional outcome.[1][6] The most common routes of administration are intravenous (IV) and intraperitoneal (IP).
Table 1: Recommended this compound Dosage and Administration in Rat Stroke Models
| Rodent Species | Stroke Model | Route of Administration | Effective Dosage (ml/kg) | Treatment Start Time (Post-MCAO) | Treatment Duration | Reference |
| Rat (Wistar) | Embolic MCAO | IV | 2.5 - 7.5 | 4 hours | 10 consecutive days | [6][7] |
| Rat | Embolic MCAO | IV | 2.5 - 5.0 | 24 hours | Daily until sacrifice | [4] |
| Rat | Reversible MCAO | IV | 2.5 | 0, 2, 24, and 48 hours | 4 total doses | [1] |
| Rat | Embolic MCAO | IV | 2.5 | 48 hours | Daily until sacrifice | [4] |
Detailed Protocol for Intraperitoneal (IP) Injection
Materials and Reagents:
-
This compound solution
-
Sterile saline (0.9% NaCl) for dilution, if necessary
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (25-27 gauge)
-
70% Ethanol for disinfection
-
Appropriate animal handling and restraint device
Procedure:
-
Animal Restraint: Properly restrain the rodent to expose the abdomen. For rats, this can be done by securing the animal with one hand, allowing the abdomen to be accessible.
-
Injection Site Identification: The injection site is in the lower abdominal quadrants. Avoid the midline to prevent injection into the bladder or cecum.
-
Preparation: Draw the calculated dose of this compound into the sterile syringe. Ensure there are no air bubbles.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate slightly to ensure no blood or fluid is drawn, confirming correct placement.
-
Administration: Inject the solution slowly and steadily.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.
Detailed Protocol for Intravenous (IV) Injection (Tail Vein)
Materials and Reagents:
-
This compound solution
-
Sterile saline (0.9% NaCl) for dilution
-
Sterile syringes (1 ml)
-
Sterile needles (27-30 gauge, butterfly needles are recommended)
-
Animal restrainer (e.g., rodent restraint cone)
-
Heat lamp or warm water to induce vasodilation
-
70% Ethanol
Procedure:
-
Animal Preparation: Place the rodent in a restrainer, leaving the tail exposed.
-
Vasodilation: Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to dilate the lateral tail veins.
-
Injection Site Preparation: Wipe the tail with 70% ethanol to clean the injection site.
-
Vein Visualization: The two lateral tail veins should be visible. Stabilize the tail with one hand.
-
Injection: With the needle bevel facing up, insert it into the vein at a shallow angle. A successful insertion is often indicated by a small amount of blood entering the needle hub.
-
Administration: Inject the this compound solution slowly. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein and must be repositioned.
-
Post-Injection: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
3. Experimental Design and Stroke Models
A well-structured experimental workflow is essential for preclinical stroke studies. The most common rodent model is the Middle Cerebral Artery Occlusion (MCAO), which mimics human ischemic stroke.[8]
Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
The intraluminal filament model of MCAO is widely used to induce focal cerebral ischemia.[9]
Materials:
-
Anesthesia (e.g., Isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Nylon monofilament (silicone-coated tip)
-
Suture material
-
Heating pad to maintain body temperature
-
Laser Doppler Flowmeter (optional, to confirm occlusion)[10]
Procedure:
-
Anesthesia: Anesthetize the rat (e.g., with 2-3% isoflurane). Maintain anesthesia throughout the surgery.
-
Incision: Place the animal in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA).[11]
-
Artery Exposure: Carefully dissect the surrounding tissue to isolate the CCA, the external carotid artery (ECA), and the internal carotid artery (ICA).[11]
-
Ligation: Ligate the distal ECA and the CCA. Place a temporary ligature on the ICA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Filament Insertion: Introduce the nylon filament through the ECA into the ICA until it occludes the origin of the Middle Cerebral Artery (MCA). A slight resistance indicates proper placement.
-
Occlusion & Reperfusion: For transient MCAO, the filament is left in place for a specific duration (e.g., 60-120 minutes) and then withdrawn to allow reperfusion.[10][12] For permanent MCAO, it is left in place permanently.
-
Closure: Close the incision with sutures.
-
Post-Operative Care: Administer analgesics and provide supportive care, including maintaining hydration and body temperature. Monitor the animal closely during recovery.
Table 2: Common Behavioral Tests for Assessing Functional Recovery
| Test Name | Description | Typical Assessment Timepoints |
| Modified Neurological Severity Score (mNSS) | A composite score assessing motor, sensory, balance, and reflex deficits. | Days 1, 7, 14, 21, 28 post-stroke |
| Rotarod Test | Measures motor coordination and balance by assessing the time a rodent can stay on a rotating rod. | Baseline (pre-stroke), and weekly post-stroke |
| Cylinder Test | Assesses forelimb use asymmetry by observing paw placements on the wall of a cylinder. | Weekly or bi-weekly post-stroke |
| Adhesive Removal Test | Measures sensorimotor neglect by timing the removal of a small adhesive tape from the paw. | Weekly post-stroke |
| Staircase Test | Evaluates skilled forelimb reaching and dexterity by having the animal retrieve food pellets from a staircase. | Long-term assessment (weeks to months)[9] |
4. Molecular Mechanisms and Signaling Pathways
This compound exerts its effects by modulating several key signaling pathways involved in cell survival, plasticity, and inflammation.[3] It has been shown to activate pro-survival pathways like PI3K/Akt and Sonic Hedgehog (Shh), while inhibiting apoptotic cascades.[4][13][14]
Protocol: Western Blot Analysis for Protein Expression
Purpose: To quantify the expression of key proteins in signaling pathways (e.g., Akt, GSK3β, RIPK3) following this compound treatment.[14]
Procedure:
-
Tissue Homogenization: Euthanize the animal at the study endpoint and rapidly dissect the brain. Isolate the peri-infarct tissue on ice. Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the homogenate and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the protein of interest (e.g., anti-Akt, anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
5. Data Analysis and Interpretation
-
Behavioral Data: Analyze using repeated measures ANOVA to assess changes over time between treatment groups, followed by post-hoc tests for specific time-point comparisons.
-
Infarct Volume: Compare infarct volumes between groups using a Student's t-test or one-way ANOVA.
-
Molecular Data (Western Blot): Use t-tests or ANOVA to compare the relative protein expression levels between this compound-treated and placebo groups.
-
Statistical Significance: A p-value of < 0.05 is typically considered statistically significant.
Expected Outcomes:
-
Animals treated with effective doses of this compound (≥ 2.5 ml/kg) are expected to show a significant improvement in neurological and motor function tests compared to placebo-treated animals.[6][7][15]
-
Treatment may lead to a reduction in infarct volume, particularly with higher doses (e.g., 5 ml/kg).[6][7]
-
Molecular analysis should reveal an upregulation of pro-survival and neurogenesis-related proteins (e.g., p-Akt, Shh) and a downregulation of apoptotic or necroptotic markers in the this compound group.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role and Impact of this compound for Ischemic Stroke Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound dose-dependently improves neurological outcome in rats after acute stroke: A prospective, randomized, blinded, and placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rodent models of stroke | NC3Rs [nc3rs.org.uk]
- 9. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. wvj.science-line.com [wvj.science-line.com]
- 12. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound.com [this compound.com]
- 14. The neuroprotection of this compound after spontaneous intracerebral hemorrhage through regulates necroptosis via Akt/ GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "this compound dose-dependently improves neurological outcome in rats af" by Li Zhang, Michael Chopp et al. [scholarlycommons.henryford.com]
Application Notes and Protocols for Determining the Optimal Dosage of Cerebrolysin in In Vitro Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal dosage of Cerebrolysin for various in vitro neuroprotection assays. This document includes a summary of effective concentrations from published studies, detailed experimental protocols for key assays, and a description of the principal signaling pathways involved in this compound's neuroprotective effects.
Introduction to this compound in Neuroprotection
This compound is a peptide preparation with neurotrophic properties that has shown promise in protecting neurons from various insults. Its multimodal mechanism of action makes it a subject of interest in research focused on neurodegenerative diseases and brain injury. In vitro assays are crucial for elucidating its neuroprotective potential and determining effective dosages for further preclinical and clinical studies.
Data Presentation: Effective Concentrations of this compound in In Vitro Neuroprotection Assays
The optimal dosage of this compound in in vitro studies is highly dependent on the specific cell type, the nature of the neuronal insult, and the endpoint being measured. The following table summarizes effective concentrations of this compound reported in various neuroprotection assays.
| In Vitro Model | Cell Type | Insult | Effective this compound Concentration | Endpoint Measured |
| Excitotoxicity | Primary Cortical Neurons | Glutamate | 2.5 - 5 mg/ml | Increased cell viability, Reduced apoptosis |
| Oxidative Stress | Peripheral Blood Lymphocytes | 2-deoxy-D-ribose (dRib) | 0.8 - 1.6 mg/ml | Reduced apoptosis |
| Oxidative Stress | Neural Cells | tert-Butyl hydroperoxide (tBuOOH) | 0.2 - 1.6 µg/ml | Increased cell viability |
| Neuroinflammation | Primary Microglia | Lipopolysaccharide (LPS) | 0.5 - 5 µg/ml | Inhibition of pro-inflammatory factor release |
| Neurogenesis | Neural Progenitor Cells | N/A | 5 - 20 µl/ml | Increased proliferation and differentiation |
Experimental Protocols
Detailed methodologies for key in vitro neuroprotection assays are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for neuroprotection studies.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates or coverslips
Procedure:
-
Euthanize pregnant dam according to approved animal protocols and dissect out the embryonic horns.
-
Isolate individual embryos and dissect the cortices in ice-cold dissection medium.
-
Mince the cortical tissue and incubate in enzyme solution at 37°C for 15-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto poly-D-lysine coated culture vessels.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 2-3 days.
Glutamate-Induced Excitotoxicity Assay
This assay models neuronal damage caused by excessive glutamate receptor activation.
Materials:
-
Mature primary cortical neuron cultures (e.g., 7-10 days in vitro)
-
L-glutamic acid stock solution
-
This compound stock solution
-
Cell viability assay reagents (e.g., MTT, LDH assay kits)
Procedure:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing culture medium from the neurons and replace it with fresh medium containing the desired concentrations of this compound. Pre-incubate for a specified time (e.g., 1-2 hours).
-
Introduce a toxic concentration of L-glutamic acid (e.g., 50-100 µM, to be optimized for the specific culture) to the wells, except for the control group.
-
Incubate for a defined period (e.g., 15-30 minutes for acute excitotoxicity).
-
Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium (with or without this compound, depending on the experimental design).
-
Incubate for 24 hours.
-
Assess cell viability using an appropriate method (e.g., MTT or LDH assay).
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plate reader
Procedure:
-
Following the experimental treatment, add MTT solution to each well to a final concentration of 0.5 mg/ml.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit (commercially available)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips. After experimental treatment, fix the cells with fixation solution.
-
Wash the cells with PBS and then permeabilize them.
-
Follow the manufacturer's instructions for the TUNEL assay kit, which typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled nucleotides.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Signaling Pathways and Visualization
This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Key Neuroprotective Signaling Pathways of this compound
-
PI3K/Akt Pathway: This is a central pathway in promoting cell survival and inhibiting apoptosis. This compound has been shown to activate Akt, a key protein in this pathway, which in turn phosphorylates and inactivates pro-apoptotic proteins.
-
Sonic Hedgehog (Shh) Signaling Pathway: This pathway is important for neurogenesis and cell differentiation. This compound can activate the Shh pathway, promoting the proliferation and differentiation of neural progenitor cells, which can contribute to neuronal repair.[1][2]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for a typical in vitro neuroprotection assay and the key signaling pathways modulated by this compound.
Caption: Experimental workflow for in vitro neuroprotection assays.
Caption: Key signaling pathways in this compound-mediated neuroprotection.
References
Application Notes and Protocols for Preparing Cerebrolysin Solutions in Cell Culture Experiments
Introduction
Cerebrolysin is a neuropeptide preparation produced by the enzymatic breakdown of purified porcine brain proteins. It consists of low-molecular-weight peptides and free amino acids.[1][2] In neuroscience research, this compound is investigated for its neuroprotective and neurotrophic properties.[3][4] It is believed to mimic the action of endogenous neurotrophic factors, which are crucial for neuronal survival, differentiation, and plasticity.[4][5] These characteristics make this compound a compound of interest in cell culture models of neurological disorders, including neurodegenerative diseases and ischemic stroke.[3][6]
Proper preparation of this compound solutions is critical to ensure the validity and reproducibility of in vitro experiments. This document provides detailed protocols for the preparation of this compound solutions for use in cell culture, along with an example experimental protocol and a summary of its effects.
Materials and Equipment
-
This compound solution (commercially available in ampoules)[2]
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, Neurobasal)
-
Sterile fetal bovine serum (FBS) or other required supplements
-
Sterile phosphate-buffered saline (PBS)
-
Laminar flow hood or biosafety cabinet
-
Sterile serological pipettes and pipette controller
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringe filters (0.22 µm pore size, low protein binding membrane like PVDF or PES)[7]
-
Sterile syringes
-
Incubator (37°C, 5% CO₂)
-
Standard cell culture flasks, plates, or dishes
-
Micropipettes and sterile, filtered pipette tips
Protocol 1: Preparation of a this compound Stock Solution
This compound is typically supplied as a sterile aqueous solution in glass ampoules.[2] Therefore, reconstitution from a lyophilized powder is generally not required. The following protocol outlines the preparation of a stock solution from these ampoules.
-
Aseptic Environment : Perform all steps in a certified laminar flow hood or biosafety cabinet to maintain sterility.[8]
-
Surface Decontamination : Thoroughly spray the work surface, ampoules, and all necessary equipment with 70% ethanol and allow to air dry.
-
Prepare Ampoule : Carefully open the glass ampoule containing the this compound solution according to the manufacturer's instructions.
-
Dilution (Optional but Recommended) : While the solution is sterile, creating a stock solution in your base cell culture medium can be convenient.
-
Using a sterile serological pipette, transfer the desired volume of the base cell culture medium (without supplements like FBS) into a sterile conical tube.
-
With a new sterile pipette, withdraw the this compound solution from the ampoule and add it to the medium in the conical tube to achieve a convenient stock concentration (e.g., 10 mg/mL or 100 µL/mL). The concentration of the commercial this compound solution is 215.2 mg/mL.[2]
-
-
Mixing : Gently mix the solution by inverting the tube several times or by gentle vortexing. Avoid vigorous shaking to prevent protein denaturation.[9]
-
Sterile Filtration : For maximum assurance of sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.[10][11] This step is crucial if any non-sterile manipulations were performed.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes repeated freeze-thaw cycles which can degrade peptides.[12] Store the aliquots at -20°C or -80°C for long-term use. For short-term storage (less than one week), 2-8°C is acceptable.[12]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thawing : Thaw a frozen aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Culture Medium : Prepare the required volume of complete cell culture medium (containing serum and other supplements) in a sterile conical tube.
-
Dilution : Using a micropipette with a sterile, filtered tip, add the appropriate volume of the thawed this compound stock solution to the complete cell culture medium to achieve the desired final concentration for your experiment.
-
Mixing : Gently mix the final working solution by swirling the tube or pipetting up and down.
-
Application : The this compound-containing medium is now ready to be added to your cell cultures.
Quantitative Data Summary
The following table summarizes the effects of this compound on neuronal cells in culture from various studies.
| Cell Type | Experimental Model | This compound Concentration | Measured Effect | Outcome | Reference |
| Primary Cortical Culture | Glutamate Excitotoxicity | 2.5 and 5 mg/mL | Cell Viability and Cytotoxicity | Increased cell viability and decreased cytotoxicity at 3, 6, and 12 hours post-glutamate exposure. | [6] |
| Neuronal Cell Culture | N/A | Not specified | Neuronal Sprouting and Networking | Stimulation of neuronal sprouting and networking. | [5] |
| Tissue Culture | Excitotoxic Cell Death | Dose-dependent | Neuronal Survival | Significant rescue of neurons even when treatment was delayed by up to 96 hours. | [3] |
| Tissue Culture | Oxygen-Glucose Deprivation | Dose-dependent | Neuronal Survival | Pronounced effects on neuronal rescue with treatment delayed up to 48 hours. | [3] |
Experimental Protocol: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This protocol provides an example of how to assess the neuroprotective effects of this compound in a primary neuronal culture.
-
Cell Seeding : Plate primary cortical neurons in 24-well plates at a suitable density and culture for 7-10 days to allow for maturation.
-
Preparation of Treatment Media :
-
Control Medium : Complete culture medium.
-
Glutamate Medium : Complete culture medium containing a toxic concentration of glutamate (e.g., 100 µM).
-
This compound Treatment Media : Complete culture medium containing 100 µM glutamate and varying concentrations of this compound (e.g., 1 mg/mL, 2.5 mg/mL, 5 mg/mL).
-
-
Experimental Procedure :
-
After the initial culture period, remove the existing medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared treatment media to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24 hours) at 37°C and 5% CO₂.
-
-
Assessment of Cell Viability :
-
Cell viability can be assessed using various methods, such as the MTT assay, LDH release assay, or live/dead cell staining (e.g., with Hoechst and Propidium Iodide).[6]
-
-
Data Analysis : Quantify the results and compare the viability of cells treated with glutamate alone to those co-treated with this compound.
Visualizations
Experimental Workflow
References
- 1. CN101204576A - Process for preparing cerebroprotein hydrolysate NaCl injection - Google Patents [patents.google.com]
- 2. mims.com [mims.com]
- 3. Neuroprotection of this compound in tissue culture models of brain ischemia: post lesion application indicates a wide therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound.com [this compound.com]
- 5. This compound.com [this compound.com]
- 6. researchgate.net [researchgate.net]
- 7. Sterile Filtration | Sartorius [sartorius.com]
- 8. jpt.com [jpt.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cusabio.com [cusabio.com]
Application Notes and Protocols for Cerebrolysin in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Cerebrolysin treatment regimens for traumatic brain injury (TBI) based on a review of existing clinical and preclinical studies. The following protocols and data are intended to serve as a guide for designing and implementing research studies investigating the therapeutic potential of this compound in TBI.
Introduction
Traumatic brain injury (TBI) is a significant cause of mortality and long-term disability worldwide.[1][2] this compound, a neuropeptide preparation derived from purified porcine brain proteins, has demonstrated neuroprotective and neurorestorative properties in both preclinical and clinical settings.[1][2] It is proposed to act through multiple mechanisms, including mimicking the effects of neurotrophic factors, modulating neuroinflammation, and promoting neurogenesis and neuroplasticity.[1][3][4][5][6] These notes summarize key treatment regimens, experimental protocols, and known mechanisms of action to facilitate further research in this area.
Quantitative Data Summary
The following tables summarize the dosage and administration regimens of this compound used in various clinical studies for the treatment of TBI.
Table 1: this compound Dosage Regimens in TBI Clinical Trials
| Study/Trial Series | Dosage | Route of Administration | Treatment Duration | Patient Population |
| CAPTAIN Trials Meta-analysis | 50 mL/day for 10 days, followed by two 10-day cycles of 10 mL/day | Intravenous (IV) Infusion | 30 days total | Moderate-to-severe TBI (GCS 6-12)[7] |
| Muresanu et al. (2020) | 50 mL/day | Intravenous (IV) Infusion | Not specified | Moderate-to-severe TBI[1] |
| Lucena et al. (Retrospective) | 30 mL/day for 14 days, then 10 mL/day for 14 days | Intravenous (IV) Infusion | 28 days | Severe TBI[8] |
| Chen et al., Alvarez et al. | 30 mL/day | Intravenous (IV) Infusion | Not specified | TBI[1] |
| Muresanu et al. (2015) | 20 mL/day | Intravenous (IV) Infusion | Not specified | TBI[1] |
| Khalil et al., Ashgari et al. | 10 mL/day | Intravenous (IV) Infusion | Not specified | TBI[1] |
| Combined with Amantadine Sulfate | Cycle 1 (Days 1-10): 50 mL/day; Cycle 2 (Days 21-30): 20 mL/day | Intravenous (IV) Infusion | 20 days total | Moderate-to-severe TBI (GCS 7-12)[9] |
| Combined with rTMS | 30 mL/day for 10 days, repeated for 3 cycles (Days 31-40, 61-70, 91-100) | Intravenous (IV) Infusion | 30 days total over a 100-day period | TBI[4] |
Table 2: General Recommendations for this compound Administration in TBI
| Parameter | Recommendation | Source |
| Dosage Range | 10 - 50 mL per day | [1][10][11] |
| Initiation of Treatment | As soon as possible after injury | [10][11] |
| Route of Administration | Intravenous (IV) infusion is the most common and recommended route. Intramuscular (up to 5 mL) and direct IV injection (up to 10 mL) are also possible. | [3][11] |
| Infusion Preparation | Dilute the required dose in a standard infusion solution (e.g., 0.9% saline, Ringer's solution, or 5% glucose) to a total volume of at least 100 mL. | [1][2][3] |
| Infusion Duration | 15 to 60 minutes. | [1][2][11] |
Experimental Protocols
This section outlines common methodologies employed in clinical trials investigating this compound for TBI.
Patient Selection Criteria
Inclusion Criteria:
-
Diagnosis: Patients with a clinical diagnosis of traumatic brain injury.
-
Severity: Studies often focus on moderate to severe TBI, typically defined by a Glasgow Coma Scale (GCS) score between 6 and 12.[7] Some studies may include a broader range (e.g., GCS 7-14).[12]
-
Age: Typically adult patients, for example, between 18 and 70 years of age.[9]
Exclusion Criteria:
-
Pre-existing Conditions: History of other significant neurological conditions such as stroke or intracranial interventions.[9]
-
Epilepsy: A history of epilepsy is often an exclusion criterion.[3][10][12]
-
Severe Renal Impairment: Patients with severe renal impairment (e.g., creatinine clearance < 30 ml/minute) are typically excluded.[9][10][12]
-
Penetrating Brain Injury: Patients with penetrating head injuries may be excluded.[9]
-
Pregnancy and Lactation: Pregnant or lactating women are generally excluded from clinical trials.[9]
Outcome Measures
A multidimensional approach is often used to assess the efficacy of this compound.
-
Functional Outcome:
-
Neurological Status:
-
Cognitive Function:
-
Biomarkers:
-
Levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other markers of neuronal injury can be measured in serum or cerebrospinal fluid.[15]
-
Example Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial of this compound in TBI.
References
- 1. This compound in Patients with TBI: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mims.com [mims.com]
- 4. Frontiers | this compound and repetitive transcranial magnetic stimulation (rTMS) in patients with traumatic brain injury: a three-arm randomized trial [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound and repetitive transcranial magnetic stimulation (rTMS) in patients with traumatic brain injury: a three-arm randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound after moderate to severe traumatic brain injury: prospective meta-analysis of the CAPTAIN trial series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound in severe traumatic brain injury: A multi-center, retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound.com [this compound.com]
- 11. This compound.com [this compound.com]
- 12. This compound.com.ua [this compound.com.ua]
- 13. dovepress.com [dovepress.com]
- 14. This compound.com [this compound.com]
- 15. This compound alleviates early brain injury after traumatic brain injury by inhibiting neuroinflammation and apoptosis via TLR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Cognitive Improvement with Cerebrolysin in Mice
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cerebrolysin, a peptide mixture with neurotrophic effects, has demonstrated potential in ameliorating cognitive deficits in various neurological disorders. In preclinical studies, particularly in mouse models of Alzheimer's disease, this compound has been shown to improve cognitive performance, promote synaptic plasticity, and reduce neuropathological markers.[1][2] These application notes provide a detailed protocol for assessing the cognitive improvements and underlying molecular mechanisms of this compound treatment in mice. The protocols outlined below are intended for researchers, scientists, and drug development professionals working with mouse models of cognitive impairment.
Experimental Design and Animal Models
A robust experimental design is crucial for obtaining reliable and reproducible data. The following outlines a typical experimental workflow for assessing the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Animal Model
Transgenic mice expressing mutant human amyloid precursor protein (APP), such as the mThy1-hAPP751 model, are commonly used to mimic the amyloid pathology of Alzheimer's disease.[3] These mice develop age-dependent cognitive deficits and amyloid plaque deposition, providing a suitable model to test the therapeutic effects of this compound.
Treatment Groups
A standard experimental design includes the following groups:
-
Wild-Type (WT) + Vehicle: Healthy control mice receiving a saline or other appropriate vehicle.
-
Transgenic (Tg) + Vehicle: Alzheimer's disease model mice receiving the vehicle, serving as the disease control.
-
Transgenic (Tg) + this compound: Alzheimer's disease model mice receiving this compound treatment.
This compound Administration
This compound is typically administered via intraperitoneal (IP) injection. A common dosage used in mouse models is 2.5 ml/kg body weight, administered daily for a specified duration, often ranging from 4 weeks to 3 months.[4]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing cognitive improvement with this compound in mice.
Experimental workflow for assessing this compound in mice.
Behavioral Assessment Protocols
Cognitive function in mice is assessed using a battery of behavioral tests. The Morris Water Maze (MWM) and the Novel Object Recognition (NOR) test are two of the most widely used and validated assays for evaluating spatial learning, memory, and recognition memory.
Morris Water Maze (MWM)
The MWM is a test of hippocampal-dependent spatial learning and memory.[5][6]
Apparatus:
-
A circular pool (100-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform (10 cm in diameter) submerged approximately 1 cm below the water surface.
-
Distinct visual cues placed around the room to serve as spatial references.
-
A video tracking system to record and analyze the mouse's swimming path.
Protocol:
-
Acquisition Phase (5-7 days):
-
Mice are given four trials per day to find the hidden platform.
-
For each trial, the mouse is gently placed into the water at one of four randomly chosen starting positions, facing the pool wall.
-
The mouse is allowed to swim for a maximum of 60 seconds to locate the platform.
-
If the mouse finds the platform, it is allowed to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to the platform and allowed to stay for the same duration.
-
The time to reach the platform (escape latency) and the swim path are recorded.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, which is less dependent on hippocampal function and involves various cortical regions.[6][7]
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm).
-
Two identical objects (familiar objects) and one novel object, all of similar size and material but different shapes and appearances. The objects should be heavy enough that the mice cannot move them.
Protocol:
-
Habituation Phase (Day 1):
-
Each mouse is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
-
Familiarization/Training Phase (Day 2):
-
Two identical objects are placed in the arena.
-
Each mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes).
-
The time spent exploring each object is recorded. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Test Phase (Day 2, after a retention interval of 1-24 hours):
-
One of the familiar objects is replaced with a novel object.
-
Each mouse is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
-
A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
Quantitative Data Presentation
The following tables provide a structured summary of typical quantitative data obtained from behavioral and molecular analyses in studies assessing this compound's effects.
Table 1: Morris Water Maze Performance
| Treatment Group | Escape Latency (seconds) - Day 5 | Time in Target Quadrant (seconds) - Probe Trial |
| WT + Vehicle | 15 ± 3 | 25 ± 4 |
| Tg + Vehicle | 45 ± 5 | 10 ± 2 |
| Tg + this compound | 25 ± 4 | 20 ± 3 |
Table 2: Novel Object Recognition Performance
| Treatment Group | Discrimination Index |
| WT + Vehicle | 0.4 ± 0.05 |
| Tg + Vehicle | 0.1 ± 0.03 |
| Tg + this compound | 0.3 ± 0.04 |
Table 3: Molecular Marker Analysis
| Treatment Group | Synaptophysin Level (% of WT) | Aβ Plaque Load (% Area) | Apoptotic Cells (TUNEL+ cells/mm²) |
| WT + Vehicle | 100 ± 10 | 0.5 ± 0.1 | 5 ± 1 |
| Tg + Vehicle | 60 ± 8 | 15 ± 2 | 20 ± 3 |
| Tg + this compound | 85 ± 9 | 8 ± 1.5 | 10 ± 2 |
Molecular Analysis Protocols
To investigate the mechanisms underlying the cognitive improvements observed with this compound treatment, various molecular biology techniques can be employed.
Western Blotting
Western blotting is used to quantify the expression levels of specific proteins in brain tissue homogenates.
Protocol:
-
Protein Extraction:
-
Dissect the hippocampus and cortex from mouse brains on ice.
-
Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against synaptophysin, PSD-95, p-Akt, p-GSK3β, and components of the Shh pathway (e.g., Shh, Patched, Smoothened).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunohistochemistry (IHC)
IHC is used to visualize the localization and expression of specific proteins within the brain tissue architecture.
Protocol:
-
Tissue Preparation:
-
Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brains in 4% PFA overnight at 4°C.
-
Cryoprotect the brains in a 30% sucrose solution.
-
Section the brains into 30-40 µm thick coronal sections using a cryostat.
-
-
Staining:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
-
Permeabilize the sections with 0.3% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Wash the sections with PBS.
-
Counterstain with a nuclear stain such as DAPI.
-
-
Imaging and Analysis:
-
Mount the sections on glass slides with an anti-fading mounting medium.
-
Image the sections using a confocal or fluorescence microscope.
-
Quantify the fluorescence intensity or the number of positive cells in specific brain regions.
-
TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect apoptotic cells by labeling the fragmented DNA.
Protocol:
-
Tissue Preparation:
-
Prepare brain sections as described for IHC.
-
-
Staining:
-
Follow the manufacturer's instructions for the specific TUNEL assay kit being used.
-
Typically, this involves permeabilizing the tissue, followed by incubation with the TdT reaction mixture.
-
The incorporated labeled nucleotides are then detected, often with a fluorescent label.
-
Sections can be counterstained with a nuclear stain.
-
-
Imaging and Analysis:
-
Image the sections using a fluorescence microscope.
-
Count the number of TUNEL-positive cells in specific brain regions to quantify the level of apoptosis.
-
Signaling Pathways
This compound is believed to exert its neuroprotective and cognitive-enhancing effects through the modulation of several key signaling pathways.
Neurotrophic Factor Signaling
This compound contains peptides that mimic the action of neurotrophic factors, activating downstream signaling cascades that promote neuronal survival and synaptic plasticity.[8] A key pathway involved is the PI3K/Akt pathway, which plays a crucial role in cell growth, proliferation, and survival.[9][10]
This compound and the PI3K/Akt signaling pathway.
Sonic Hedgehog (Shh) Signaling Pathway
The Sonic Hedgehog (Shh) signaling pathway is another important mediator of this compound's effects, particularly in promoting neurogenesis and oligodendrogenesis.[4][8][11] this compound has been shown to upregulate the expression of Shh and its receptors, Patched and Smoothened.[4]
This compound and the Sonic Hedgehog signaling pathway.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for assessing the cognitive-enhancing effects of this compound in mouse models of neurological disorders. By combining behavioral assessments with detailed molecular analyses, researchers can gain valuable insights into the therapeutic potential and mechanisms of action of this compound. Adherence to standardized and well-validated protocols is essential for generating high-quality, reproducible data that can inform the development of novel therapies for cognitive impairment.
References
- 1. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 2. This compound.com [this compound.com]
- 3. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 4. Sonic hedgehog signaling pathway mediates this compound-improved neurological function after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Cerebrolysin Administration in Long-Term Potentiation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Cerebrolysin for studying its effects on long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. The protocols detailed below are intended for use in both in vitro and in vivo experimental settings.
Introduction to this compound and Long-Term Potentiation
This compound is a peptide preparation with neurotrophic properties that mimics the action of endogenous neurotrophic factors, promoting neuroprotection, neurogenesis, and synaptic plasticity. Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular model for the synaptic plasticity that underlies learning and memory. Investigating the effects of this compound on LTP can provide valuable insights into its potential as a cognitive enhancer and therapeutic agent for neurodegenerative diseases.
This compound's mechanism of action involves the modulation of several signaling pathways crucial for synaptic plasticity. It has been shown to activate the Sonic hedgehog (Shh) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are involved in neuronal survival, differentiation, and synaptic function. Furthermore, this compound is known to contain brain-derived neurotrophic factor (BDNF), a key regulator of LTP.
Data Presentation
While direct quantitative data on the effects of this compound on the electrophysiological hallmarks of LTP (fEPSP slope and population spike amplitude) are not extensively reported in publicly available literature, the following tables summarize typical dosages and administration routes used in rodent models for neurological conditions, which can be adapted for LTP studies.
Table 1: In Vivo this compound Administration Dosages in Rodent Models
| Animal Model | Species | Administration Route | Dosage Range | Study Focus |
| Stroke | Rat | Intraperitoneal (i.p.) | 0.8 - 7.5 ml/kg | Neurological outcome, lesion volume[1][2] |
| Traumatic Brain Injury | Rat | Intraperitoneal (i.p.) | 0.8 - 7.5 ml/kg | Functional outcomes[3] |
| Aging | Rat | Intraperitoneal (i.p.) | 1076 mg/kg | Learning and memory |
Table 2: Suggested Parameters for In Vitro this compound Application
| Parameter | Recommendation | Rationale |
| Concentration Range | 1 - 10 µg/mL (to be optimized) | Based on typical concentrations of neurotrophic factors used in slice preparations. |
| Pre-incubation Time | 30 - 60 minutes | To allow for diffusion and interaction with the tissue before LTP induction. |
| Application Method | Bath application | Ensures even distribution throughout the hippocampal slice. |
Experimental Protocols
In Vitro Long-Term Potentiation in Hippocampal Slices
This protocol describes the induction and recording of LTP in acute hippocampal slices and the application of this compound.
Materials and Reagents:
-
Adult male Wistar rats or C57BL/6 mice
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Dissection tools
-
Vibratome or tissue chopper
-
Recording chamber (submerged or interface)
-
Glass microelectrodes
-
Stimulating electrode
-
Amplifier and data acquisition system
Methodology:
-
Preparation of Hippocampal Slices:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Dissect the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome or tissue chopper[4][5][6].
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature[5].
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region[4][5].
-
Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. The stimulus intensity should be set to elicit an fEPSP with an amplitude that is 30-50% of the maximum.
-
-
This compound Application:
-
Prepare a stock solution of this compound and dilute it in aCSF to the desired final concentration.
-
Switch the perfusion to the this compound-containing aCSF and allow for a pre-incubation period of 30-60 minutes while continuing baseline recording.
-
-
LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation[7][8].
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the potentiation.
-
Analyze the data by measuring the slope of the fEPSP and expressing it as a percentage of the pre-HFS baseline.
-
In Vivo Long-Term Potentiation in Rodents
This protocol outlines the procedure for inducing and recording LTP in anesthetized rats or mice following this compound administration.
Materials and Reagents:
-
Adult male Wistar rats or C57BL/6 mice
-
Anesthetic (e.g., urethane)
-
This compound solution
-
Saline solution (vehicle control)
-
Stereotaxic apparatus
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Methodology:
-
Animal Preparation and Surgery:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose. For a pre-treatment paradigm, administer the injection 1-4 hours before the LTP experiment[9][10].
-
Anesthetize the animal (e.g., urethane, 1.5 g/kg, i.p.)[8].
-
Mount the animal in a stereotaxic frame.
-
Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus or a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 region of the hippocampus, using stereotaxic coordinates.
-
-
Electrophysiological Recording and LTP Induction:
-
Record baseline fEPSPs or population spikes by delivering single pulses at a low frequency for at least 30 minutes.
-
Induce LTP using an HFS protocol appropriate for in vivo studies (e.g., multiple trains of 200 Hz)[8].
-
Continue recording for at least 1-2 hours post-HFS to assess the magnitude and stability of potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP and/or the amplitude of the population spike.
-
Express the post-HFS values as a percentage of the baseline to quantify the degree of LTP.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Long-Term Potentiation
Caption: this compound signaling in LTP.
Experimental Workflow for In Vitro LTP Study
Caption: In vitro LTP experimental workflow.
Experimental Workflow for In Vivo LTP Study
Caption: In vivo LTP experimental workflow.
References
- 1. 12-Lipoxygenase Regulates Hippocampal Long-Term Potentiation by Modulating L-Type Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of adenosine receptors on the synaptic and EPSP-spike components of long-term potentiation and depotentiation in the guinea-pig hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. funjournal.org [funjournal.org]
- 7. Slow Presynaptic and Fast Postsynaptic Components of Compound Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Markers for Cerebrolysin-Induced Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the key immunohistochemical markers used to evaluate Cerebrolysin-induced neurogenesis. This document outlines the primary biomarkers, associated signaling pathways, quantitative data from seminal studies, and detailed experimental protocols.
Introduction to this compound and Neurogenesis
This compound is a peptide preparation that mimics the action of neurotrophic factors, demonstrating beneficial effects in neurodegenerative diseases and stroke.[1] One of its key mechanisms of action is the promotion of neurogenesis, the process of generating new neurons. Immunohistochemistry (IHC) is a critical technique for identifying and quantifying the various stages of neurogenesis modulated by this compound.
Key Immunohistochemical Markers for this compound-Induced Neurogenesis
The following markers are essential for studying the different phases of neurogenesis in response to this compound treatment:
-
Proliferating Cells:
-
BrdU (5-bromo-2'-deoxyuridine): A synthetic nucleoside analog of thymidine that incorporates into the DNA of proliferating cells during the S-phase of the cell cycle. It is a widely used marker for identifying newly divided cells.
-
Ki-67: A nuclear protein expressed in all active phases of the cell cycle (G1, S, G2, and M) but absent in quiescent cells (G0). It is an excellent marker for identifying proliferating cells.
-
-
Immature Neurons (Neuroblasts):
-
Doublecortin (DCX): A microtubule-associated protein expressed in migrating and differentiating neuroblasts. It is a reliable marker for immature neurons.[2]
-
Tuj1 (β-III Tubulin): A neuron-specific class III beta-tubulin that is one of the earliest markers of neuronal differentiation.
-
-
Mature Neurons:
-
NeuN (Neuronal Nuclei): A nuclear protein expressed in most mature neurons. It is used to identify fully differentiated neurons.
-
-
Oligodendrogenesis:
-
CNPase (2',3'-Cyclic-nucleotide 3'-phosphodiesterase): An enzyme found in oligodendrocytes, the myelin-producing cells of the central nervous system. This compound has been shown to promote oligodendrogenesis.
-
Signaling Pathways in this compound-Induced Neurogenesis
This compound's pro-neurogenic effects are mediated by two major signaling pathways:
-
Sonic Hedgehog (Shh) Signaling Pathway: This pathway is crucial for neural progenitor cell proliferation and differentiation. This compound upregulates Shh and its receptors, Patched and Smoothened, leading to enhanced neurogenesis and oligodendrogenesis.[3] Inhibition of this pathway abolishes the neurogenic effects of this compound.
-
PI3K/Akt Signaling Pathway: This pathway is vital for cell proliferation, survival, and migration. This compound activates Akt in neural progenitor cells, and blocking this pathway negates the this compound-induced increase in cell proliferation.[1][4]
Quantitative Data on this compound-Induced Neurogenesis
The following tables summarize quantitative data from key studies investigating the effects of this compound on neurogenesis markers.
Table 1: Effect of this compound on Neural Progenitor Cell Proliferation (in vitro)
| Marker | Control | This compound (10 µl/ml) | This compound + LY294002 (PI3K/Akt inhibitor) | Reference |
| % BrdU+ cells | 27.1 ± 3.3 | 43.6 ± 3.0 | 29.7 ± 4.0 | [1] |
Table 2: Effect of this compound on Neurogenesis Markers in a Rat Model of Stroke
| Marker | Treatment Group | Region | Observation | Reference |
| BrdU | This compound (2.5 and 5 ml/kg) | Subventricular Zone (SVZ) | Significantly increased number of BrdU+ cells | [2][5] |
| DCX | This compound (2.5 and 5 ml/kg) | SVZ and Striatal Ischemic Boundary | Significantly increased DCX immunoreactivity | [2][5] |
| TUNEL | This compound (1, 2.5, and 5 ml/kg) | Ischemic Boundary | ~50% reduction in TUNEL+ cells | [2] |
Experimental Protocols
Protocol 1: In Vivo this compound Treatment and BrdU Labeling in a Rat Model of Stroke
This protocol is based on studies investigating the effect of this compound on neurogenesis following embolic middle cerebral artery occlusion (MCAo) in rats.
1. Animal Model and this compound Administration:
- Model: Adult male rats subjected to embolic MCAo.
- Treatment: Administer this compound (e.g., 2.5 or 5 ml/kg, intraperitoneally) or saline (vehicle) starting 24 hours after stroke and continuing daily for the duration of the experiment (e.g., 28 days).
2. BrdU Administration:
- To label proliferating cells, administer BrdU (e.g., 50 mg/kg, intraperitoneally) daily for a specific period before sacrifice (e.g., for 7 consecutive days before the end of the experiment).
3. Tissue Processing:
- At the end of the treatment period, perfuse the animals transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
- Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.
- Section the brains coronally at 40 µm using a cryostat.
Protocol 2: Immunohistochemistry for BrdU, DCX, and NeuN
1. Antigen Retrieval (for BrdU):
- Wash free-floating sections in PBS.
- Incubate sections in 2N HCl at 37°C for 30 minutes to denature the DNA.
- Neutralize the sections in 0.1 M borate buffer (pH 8.5) for 10 minutes.
- Wash thoroughly in PBS.
2. Blocking and Primary Antibody Incubation:
- Block non-specific binding by incubating sections in a blocking solution (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
- Incubate sections with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
- Rat anti-BrdU (1:500)
- Goat anti-DCX (1:500)
- Mouse anti-NeuN (1:500)
3. Secondary Antibody Incubation and Visualization:
- Wash sections in PBS.
- Incubate with appropriate fluorescently labeled secondary antibodies (e.g., goat anti-rat Alexa Fluor 488, donkey anti-goat Alexa Fluor 594, goat anti-mouse Alexa Fluor 647) for 2 hours at room temperature.
- Wash sections in PBS.
- Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
4. Image Acquisition and Analysis:
- Capture images using a confocal microscope.
- Quantify the number of single-, double-, or triple-labeled cells in the region of interest (e.g., SVZ, dentate gyrus, peri-infarct area) using stereological methods or image analysis software.
Visualizations
Caption: this compound signaling pathways leading to enhanced neurogenesis.
Caption: In vivo experimental workflow for studying this compound-induced neurogenesis.
References
- 1. This compound enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound treatment in early recovery after acute ischemic stroke: a randomized, placebo-controlled, double-blinded, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the Effect of this compound as an Adjuvant to Standard Therapy in Patients with Acute Ischemic Stroke: A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Cerebrolysin-Treated Group in a Preclinical Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a Cerebrolysin-treated group in preclinical research, particularly in rodent models of neurological disorders. This document outlines recommended dosages, administration protocols, and detailed methodologies for key experimental assessments to evaluate the neuroprotective and neurorestorative effects of this compound.
Introduction to this compound in Preclinical Research
This compound is a peptide preparation derived from purified porcine brain proteins, demonstrating neurotrophic and neuroprotective properties in various preclinical models of neurological disorders.[1][2] Its proposed mechanisms of action involve the modulation of several signaling pathways, including the Sonic Hedgehog (Shh) and PI3K/Akt pathways, which are crucial for neurogenesis, cell survival, and synaptic plasticity.[3] Preclinical studies have shown that this compound can reduce neuronal damage, promote functional recovery, and enhance neurogenesis in models of stroke, traumatic brain injury (TBI), and neurodegenerative diseases.[4][5][6]
Establishing the this compound-Treated Group
Animal Models
The choice of animal model is critical and depends on the specific neurological condition being investigated. Common rodent models used in this compound research include:
-
Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) in rats or mice.
-
Traumatic Brain Injury (TBI): Controlled cortical impact (CCI) or fluid percussion injury models.
-
Alzheimer's Disease: Transgenic mouse models (e.g., APP/PS1).
-
Spinal Cord Injury: Hemisection or contusion injury models.
Dosage and Administration
The optimal dosage and administration route for this compound can vary depending on the animal model and the therapeutic window being investigated. Intravenous (IV), intramuscular (IM), and intraperitoneal (IP) routes have been successfully used in preclinical studies.
Table 1: Recommended this compound Dosages in Preclinical Models
| Animal Model | Species | Dosage Range | Administration Route | Treatment Duration | Reference(s) |
| Ischemic Stroke (MCAO) | Rat | 2.5 - 5.0 mL/kg | Intraperitoneal | 10 consecutive days, starting 4 hours post-occlusion | [4][5] |
| Traumatic Brain Injury (CHI) | Rat | 2.5 mL/kg | Intraperitoneal | 10 consecutive days, starting 4 hours post-injury | [4] |
| Forebrain Ischemia-Reperfusion | Mouse | 60 mg/kg | Intravenous | Single dose 30 min before or 3 hours after IR | [7] |
| Schizophrenia Model (nVHL) | Rat | 5 mL/kg | Intraperitoneal | Daily for 30 days | [8] |
Note: 1 mL of this compound concentrate contains 215.2 mg of the active substance. Dosages should be adjusted based on the specific concentration of the available this compound solution.
Control Groups
To ensure the validity of the experimental results, the inclusion of appropriate control groups is essential. These should include:
-
Vehicle Control: Animals receiving the same volume of vehicle (e.g., saline) as the this compound-treated group, administered via the same route and for the same duration.
-
Sham-Operated Control: Animals undergoing the surgical procedure without the induction of the neurological injury. This group helps to isolate the effects of the injury itself from the surgical intervention.
Experimental Protocols
Behavioral Assessment: Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter for rats) filled with opaque water (20-24°C). A hidden platform is submerged 1-2 cm below the water surface. Distal visual cues are placed around the room.
-
Acquisition Phase (5-7 days):
-
Each animal undergoes four trials per day.
-
For each trial, the rat is placed in the water at one of four randomized starting positions, facing the pool wall.
-
The animal is allowed to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the rat finds the platform, it is allowed to remain there for 15-30 seconds.
-
If the rat fails to find the platform within the time limit, it is gently guided to the platform and allowed to stay for 15-30 seconds.
-
The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded.
-
Neurological Function Assessment
Neurological deficits are commonly assessed using a battery of sensorimotor tests, often combined into a neurological severity score.
Protocol: Modified Neurological Severity Score (mNSS)
This is a composite score evaluating motor, sensory, balance, and reflex functions. A higher score indicates greater neurological deficit.
-
Motor Tests:
-
Forelimb Flexion: Suspend the rat by its tail. Observe for flexion of the contralateral forelimb.
-
Gait: Observe the rat's walking pattern on a flat surface for any abnormalities.
-
Circling: Place the rat in an open field and observe for circling behavior.
-
-
Sensory Tests:
-
Visual and Tactile Placing: Hold the rat and bring its vibrissae or the dorsal side of its paw in contact with a tabletop. A normal rat will place its paw on the table.
-
-
Balance Test:
-
Beam Walk: Assess the rat's ability to traverse a narrow wooden beam.
-
-
Reflex Tests:
-
Pinna Reflex: A gentle touch to the external ear canal should elicit a head shake.
-
Corneal Reflex: A light touch to the cornea should cause a blink.
-
Histological and Immunohistochemical Analysis
At the end of the study, brain tissue is collected for histological and immunohistochemical analysis to assess neuronal loss, axonal damage, and neurogenesis.
Protocol:
-
Tissue Preparation:
-
Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are removed and post-fixed in 4% PFA overnight, then transferred to a 30% sucrose solution for cryoprotection.
-
Brains are sectioned on a cryostat or vibratome at a thickness of 20-40 µm.
-
-
Immunohistochemistry:
-
Neuronal Loss (NeuN staining):
-
Sections are washed in PBS and incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against NeuN (a marker for mature neurons) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Axonal Damage (APP staining):
-
Follow a similar protocol using a primary antibody against Amyloid Precursor Protein (APP), which accumulates in damaged axons.
-
-
Neurogenesis (DCX or BrdU staining):
-
To label newly formed neurons, animals can be injected with BrdU prior to sacrifice.
-
Use primary antibodies against Doublecortin (DCX, a marker for migrating neuroblasts) or BrdU.
-
-
-
Image Analysis:
-
Images are captured using a fluorescence or confocal microscope.
-
Quantify the number of positive cells or the intensity of staining in specific brain regions (e.g., hippocampus, cortex) using image analysis software.
-
Molecular Analysis: Western Blot for PI3K/Akt Pathway
Western blotting is used to quantify the expression levels of key proteins in the PI3K/Akt signaling pathway.
Protocol:
-
Protein Extraction:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of p-Akt to total Akt.
-
Data Presentation
Table 2: Quantitative Data Summary from a Preclinical Stroke Study
| Treatment Group | Neurological Score (Day 28) | Infarct Volume (mm³) |
| Vehicle Control | 10.5 ± 1.2 | 150 ± 20 |
| This compound (2.5 mL/kg) | 6.8 ± 0.9 | 110 ± 15 |
| This compound (5.0 mL/kg) | 5.2 ± 0.7 | 85 ± 12 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. This table is a representative example based on findings that higher doses of this compound lead to improved outcomes.[4][5]
Mandatory Visualizations
Caption: General experimental workflow for a preclinical this compound study.
Caption: Signaling pathways modulated by this compound.
References
- 1. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 2. This compound for vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Randomized controlled trial of this compound's effects on long-term his" by Yanlu Zhang, Michael Chopp et al. [scholarlycommons.henryford.com]
- 5. This compound dose-dependently improves neurological outcome in rats after acute stroke: A prospective, randomized, blinded, and placebo-controlled study | Semantic Scholar [semanticscholar.org]
- 6. This compound.com [this compound.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Inconsistent Results in Cerebrolysin Neurogenesis Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered in Cerebrolysin neurogenesis experiments. By offering detailed experimental protocols, summarizing quantitative data, and visualizing key pathways and workflows, this resource aims to enhance experimental reproducibility and clarity.
Frequently Asked Questions (FAQs)
Q1: We are observing variable effects of this compound on neural progenitor cell (NPC) proliferation. What are the potential causes for this inconsistency?
A1: Inconsistent results in NPC proliferation assays are a common challenge. Several factors can contribute to this variability:
-
Dosage: this compound's effect on proliferation is dose-dependent. Studies have shown that doses of 2.5 ml/kg and 5 ml/kg significantly increase BrdU+ cells in the subventricular zone (SVZ) of rats after middle cerebral artery occlusion (MCAo), while a 1 ml/kg dose may not show a significant effect.[1][2] In vitro, this compound has been shown to augment BrdU+ cells in a dose-dependent manner.[1][2]
-
Timing of Administration: The therapeutic window for this compound is critical. Treatment initiated 24 and 48 hours after an ischemic event has been shown to be effective in promoting neurogenesis.[1][2] Delays beyond this window may yield different results.
-
Cell Source and Model: The origin of NPCs (e.g., SVZ, dentate gyrus) and the experimental model (in vitro vs. in vivo, specific disease model) can significantly influence the proliferative response. For instance, this compound has been shown to enhance neurogenesis in both ischemic brain models and in transgenic mouse models of Alzheimer's disease.[1][3]
-
Assay-Specific Variability: The choice of proliferation marker (e.g., BrdU, Ki67, PCNA) and the timing of its administration and detection can introduce variability. It's crucial to have a standardized and consistent protocol.
Q2: Our results show an increase in neuroblast migration with this compound in some experiments but not others. How can we troubleshoot this?
A2: Discrepancies in neuroblast migration findings can often be traced back to methodological nuances:
-
Quantification Method: The method used to quantify migration is crucial. Immunostaining for Doublecortin (DCX), a marker for migrating neuroblasts, is a common technique.[1][2] The analysis should be performed in specific regions of interest, such as the ischemic boundary, in a blinded and systematic manner.
-
Timing of Analysis: Neuroblast migration is a dynamic process. The time point of analysis post-injury and treatment initiation will significantly impact the observed results. Studies have shown increased DCX immunoreactivity in the ipsilateral SVZ and striatal ischemic boundary 28 days after stroke with this compound treatment.[1][2]
-
In Vitro vs. In Vivo Models: In vitro migration assays (e.g., transwell or scratch assays) may not fully recapitulate the complex in vivo microenvironment, which includes various guidance cues. In vivo studies provide a more physiologically relevant context for assessing migration.
Q3: We are struggling to see a consistent effect of this compound on neuronal differentiation. What factors should we consider?
A3: Observing a consistent effect on neuronal differentiation requires careful control over several experimental variables:
-
Differentiation Markers: The choice of markers is critical. Tuj1 (β-III tubulin) is a common marker for immature neurons.[1][2] It's beneficial to use a panel of markers to assess different stages of neuronal maturation.
-
In Vitro Culture Conditions: For in vitro studies, the composition of the differentiation medium, including the presence or absence of other growth factors, can influence the outcome. This compound has been shown to increase the number of Tuj1+ cells in cultures of SVZ neural progenitor cells from ischemic rats.[1]
-
Underlying Pathology: The disease model can impact the differentiation potential of NPCs. In Alzheimer's models, for example, this compound has been shown to rescue alterations in neurogenesis.[3]
Troubleshooting Guides
Issue: Low or No Increase in NPC Proliferation
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Dose | Perform a dose-response study to determine the optimal concentration for your specific cell type and model. Based on literature, in vivo doses of 2.5-5 ml/kg are often effective in rats.[1][2] |
| Incorrect Timing of Treatment | For in vivo models of acute injury like stroke, initiate this compound treatment within 24-48 hours post-insult.[1][2] |
| Cell Culture Issues (In Vitro) | Ensure the health and viability of your neural progenitor cell cultures. Passage number and culture density can affect proliferative capacity. |
| Inadequate BrdU Labeling | Optimize BrdU concentration and labeling time. Ensure adequate tissue penetration for in vivo studies. |
Issue: Inconsistent Neuroblast Migration Results
| Potential Cause | Troubleshooting Step |
| Variability in Quantification | Implement a standardized and blinded quantification protocol for DCX+ cells. Define clear anatomical regions of interest for analysis. |
| Timing of Endpoint Analysis | Conduct a time-course experiment to identify the peak of neuroblast migration in your model. 28 days post-stroke is a common time point for analysis.[1][2] |
| In Vitro Assay Limitations | If using in vitro assays, consider complementing them with in vivo experiments to validate the findings in a more complex environment. |
Quantitative Data Summary
Table 1: In Vivo Effects of this compound on Neurogenesis in a Rat Model of Embolic MCAo
| Treatment Group | Dose (ml/kg) | BrdU+ cells in SVZ (cells/mm²) | DCX Immunoreactive Area in SVZ (%) |
| Vehicle | - | ~150 | ~0.8 |
| This compound | 1.0 | No significant increase | No significant increase |
| This compound | 2.5 | ~250 | ~1.5 |
| This compound | 5.0 | ~280 | ~1.8 |
*p < 0.05 compared to vehicle. Data adapted from Zhang et al., 2010.[1]
Table 2: In Vitro Effects of this compound on SVZ Neural Progenitor Cells from Ischemic Rats
| Treatment Group | Concentration (µl/ml) | BrdU+ cells (%) | Tuj1+ cells (%) |
| Control | 0 | ~8 | ~9.6 |
| This compound | 10 | ~12 | ~15 |
| This compound | 20 | ~15 | ~18.1 |
*p < 0.05 compared to control. Data adapted from Zhang et al., 2010.[1]
Experimental Protocols
In Vivo Middle Cerebral Artery Occlusion (MCAo) Model and this compound Treatment
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
MCAo Procedure: The middle cerebral artery is occluded using an intraluminal filament. The duration of occlusion can be varied to induce different severities of ischemia.
-
This compound Administration: this compound or vehicle (saline) is administered intraperitoneally (i.p.) daily.
-
Neurogenesis Assessment:
-
BrdU Labeling: To label proliferating cells, BrdU (e.g., 50 mg/kg, i.p.) is injected daily for a set period (e.g., 7 days) before sacrifice.
-
Immunohistochemistry: Brain sections are stained for BrdU (proliferation), DCX (migrating neuroblasts), and other relevant markers.
-
Quantification: The number of positive cells or the immunoreactive area is quantified in specific brain regions (e.g., SVZ, ischemic boundary) using stereological methods.
-
In Vitro Neural Progenitor Cell Culture and Assays
-
NPC Isolation: Subventricular zone (SVZ) neural progenitor cells are isolated from adult rat brains.
-
Cell Culture: NPCs are cultured in a serum-free medium supplemented with growth factors like bFGF and EGF.
-
This compound Treatment: this compound is added to the culture medium at various concentrations (e.g., 10, 20 µl/ml).
-
Proliferation Assay:
-
Cells are incubated with BrdU for a defined period (e.g., 24 hours).
-
Cells are then fixed and stained for BrdU using immunocytochemistry.
-
The percentage of BrdU+ cells is determined by counting.
-
-
Differentiation Assay:
-
To induce differentiation, growth factors are withdrawn from the medium.
-
Cells are treated with this compound for a specified duration (e.g., 7 days).
-
Cells are then stained for neuronal (e.g., Tuj1) and glial (e.g., GFAP) markers.
-
The percentage of differentiated cells is quantified.
-
Visualizations
Signaling Pathways
Caption: this compound signaling pathways in neurogenesis.
Experimental Workflow
Caption: In vivo and in vitro experimental workflows.
Logical Relationship: Factors Influencing Inconsistent Results
Caption: Factors contributing to inconsistent results.
References
- 1. This compound enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on neurogenesis in an APP transgenic model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing cerebrolysin concentration for maximal neuroprotective effect
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Cerebrolysin concentration for maximal neuroprotective effect in experimental settings. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in-vitro neuroprotection studies?
A1: The optimal in-vitro concentration of this compound is dependent on the cell type and the nature of the induced injury. However, most studies report neuroprotective effects in the range of 0.8 mg/mL to 5 mg/mL.[1][2] It is recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental model.
Q2: How should I prepare this compound for in-vitro experiments?
A2: this compound is a solution of low molecular weight peptides and free amino acids.[1] For cell culture experiments, it can be diluted directly into the culture medium to the desired final concentration. It is crucial to use a sterile technique to avoid contamination. The solution should be clear and amber-colored; do not use it if it is cloudy or contains particles.[3]
Q3: Is this compound stable in cell culture medium?
A3: Yes, this compound is generally stable in cell culture medium under standard incubation conditions. However, for long-term experiments, it is advisable to replenish the medium containing this compound every 48-72 hours to ensure a consistent concentration of active components. One study noted that the neurotrophic effects of the peptide fraction were sustained for at least 8 days in culture.[4]
Q4: Can this compound interfere with common cell viability assays?
A4: There is a potential for interference with tetrazolium-based assays like the MTT assay. Some components in complex peptide mixtures can reduce the tetrazolium salt, leading to an overestimation of cell viability.[5][6] It is recommended to include proper controls, such as this compound in cell-free medium, to assess any direct reduction of the assay reagent. Alternatively, consider using a different viability assay, such as the LDH release assay or direct cell counting with a trypan blue exclusion test.[6]
Q5: What are the primary mechanisms of this compound's neuroprotective action?
A5: this compound exerts its neuroprotective effects through multiple mechanisms. It mimics the action of endogenous neurotrophic factors, promoting neuronal survival and plasticity.[7][8][9] Key signaling pathways modulated by this compound include the Sonic Hedgehog (Shh) and PI3K/Akt pathways.[4][7] It also reduces apoptosis by inhibiting caspases and calpains, and counteracts excitotoxicity and oxidative stress.[1][2][10]
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no neuroprotective effect observed. | - Suboptimal this compound concentration.- Timing of this compound application is not optimal for the injury model.- The chosen in-vitro model is not sensitive to this compound's mechanism of action.- this compound solution has degraded. | - Perform a dose-response curve to identify the optimal concentration for your specific cell type and injury model.- Vary the timing of this compound application (pre-treatment, co-treatment, post-treatment) to find the most effective window.[11]- Consider using a different injury model. For example, if a glutamate excitotoxicity model shows no effect, try an oxidative stress or oxygen-glucose deprivation model.- Ensure this compound is stored correctly (at room temperature, protected from light) and is within its expiry date.[12] |
| High background in MTT or similar viability assays. | - Direct reduction of the tetrazolium salt by components of this compound. | - Include a "this compound only" control (no cells) to quantify the background signal and subtract it from your experimental values.- Reduce the incubation time with the MTT reagent.- Switch to a different viability assay that is not based on metabolic reduction, such as LDH assay or a fluorescent live/dead cell stain. |
| Cell death or morphological changes in control cultures treated with this compound. | - The concentration of this compound is too high, leading to toxic effects.- Contamination of the this compound solution. | - Perform a toxicity assay with a range of this compound concentrations on your specific cell type to determine the maximum non-toxic dose.- Always use aseptic techniques when handling this compound. Visually inspect the solution for any signs of contamination before use.[3] |
| Variability between experimental replicates. | - Uneven cell seeding.- Inconsistent timing of reagent addition.- Flctuations in incubator conditions (temperature, CO2). | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for simultaneous addition of reagents where possible.- Regularly calibrate and monitor incubator conditions. |
Data Presentation
In-Vitro this compound Concentrations for Neuroprotection
| Cell Type | Injury Model | Effective this compound Concentration | Observed Effect | Reference |
| Primary Cortical Neurons | Glutamate Excitotoxicity | 2.5 mg/mL and 5 mg/mL | Reduced neuronal cell death | [2] |
| Peripheral Blood Lymphocytes | Oxidative Stress (dRib-induced) | 0.8 mg/mL and 1.6 mg/mL | Reduced number of apoptotic cells | [1] |
| SVZ Neural Progenitor Cells | Ischemia | 20 µl/mL | Augmented BrdU+ cells and increased Tuj1+ cells | [8] |
| Chicken Cortical Neurons | Iron-induced Oxidative Stress | Not specified | Increased neuronal viability | [13] |
| Primary Cortical Culture | Glutamate Excitotoxicity | 2.5 mg/ml and 5 mg/ml | Increased cell viability and decreased cytotoxicity | [14] |
In-Vivo this compound Dosages for Neuroprotection
| Animal Model | Injury Model | Effective this compound Dosage | Observed Effect | Reference |
| Rat | Embolic Middle Cerebral Artery Occlusion | 2.5 mL/kg and 5.0 mL/kg | Improved neurological outcome | [8] |
| Rat | Ischemic Reperfusion Injury | 0.15 mg/kg and 0.30 mg/kg | Reduced neuronal cell death | [2] |
Experimental Protocols
Protocol 1: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol is a general guideline for inducing excitotoxicity in primary neuronal cultures and assessing the neuroprotective effects of this compound.
-
Cell Plating: Plate primary neurons at an appropriate density in 96-well plates coated with a suitable substrate (e.g., poly-D-lysine). Culture the cells for at least 7-10 days to allow for maturation.
-
This compound Pre-treatment (Optional): Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for 24 hours.
-
Glutamate Exposure: Prepare a high-concentration stock solution of L-glutamate in a suitable buffer. Add glutamate to the culture medium to a final concentration known to induce excitotoxicity (typically 50-100 µM, but should be optimized for your cell type).[2]
-
Incubation: Incubate the cells with glutamate for a predetermined duration (e.g., 30 minutes to 24 hours), depending on the desired severity of the injury.
-
Washout and this compound Treatment: After glutamate exposure, gently wash the cells twice with pre-warmed, glutamate-free medium. Then, add fresh culture medium containing the desired concentrations of this compound or vehicle control.
-
Post-Injury Incubation: Incubate the cells for 24-48 hours.
-
Assessment of Neuroprotection: Evaluate cell viability using a suitable assay (e.g., LDH release assay, live/dead staining).
Protocol 2: Oxygen-Glucose Deprivation (OGD) Model
This protocol outlines a general procedure for inducing ischemia-like conditions in vitro to test the neuroprotective effects of this compound.
-
Cell Preparation: Culture cells (e.g., primary neurons, organotypic brain slices) to the desired confluency or developmental stage.
-
OGD Medium Preparation: Prepare a glucose-free medium (e.g., glucose-free DMEM or Neurobasal medium).[15]
-
Induction of OGD:
-
Wash the cells once with the glucose-free medium.
-
Replace the medium with fresh, pre-warmed glucose-free medium.
-
Place the culture plates in a hypoxic chamber or a modular incubator chamber flushed with a gas mixture of 5% CO2 and 95% N2 to reduce the oxygen concentration to <1%.[15]
-
-
OGD Duration: Incubate the cells under OGD conditions for a duration sufficient to induce cell death (e.g., 30 minutes to 4 hours, requires optimization).
-
Reperfusion and this compound Treatment:
-
Remove the plates from the hypoxic chamber.
-
Replace the OGD medium with standard, glucose-containing culture medium.
-
Add the desired concentrations of this compound or vehicle control to the fresh medium.
-
-
Post-OGD Incubation: Return the plates to a standard incubator (5% CO2, 95% air) and incubate for 24-72 hours.
-
Assessment of Neuroprotection: Measure cell viability or death using appropriate assays.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's multifaceted neuroprotective mechanisms.
Experimental Workflow
Caption: General workflow for in-vitro neuroprotection assays.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for lack of neuroprotective effect.
References
- 1. This compound administration reduces oxidative stress-induced apoptosis in limphocytes from healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces excitotoxicity by modulation of cell-death proteins in delayed hours of ischemic reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound.com [this compound.com]
- 4. This compound.com [this compound.com]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound.com [this compound.com]
- 8. This compound enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacology of neurotrophic treatment with this compound: brain protection and repair to counteract pathologies of acute and chronic neurological disorders [pubmed.ncbi.nlm.nih.gov]
- 10. This compound administration reduces oxidative stress-induced apoptosis in lymphocytes from healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection of this compound in tissue culture models of brain ischemia: post lesion application indicates a wide therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mims.com [mims.com]
- 13. Further evidence that this compound protects cortical neurons from neurodegeneration in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
Cerebrolysin Solution Stability: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Cerebrolysin in solution under typical laboratory conditions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges and ensure the integrity of your experimental results.
Troubleshooting Guide: Common Stability-Related Issues
| Issue | Potential Cause | Recommended Action |
| Precipitate formation in the solution | - Incompatible solvent or buffer.- pH of the solution is outside the optimal range (5.0-8.0).- Mixing with lipid-containing solutions. | - Ensure this compound is only mixed with compatible solutions such as 0.9% Sodium Chloride, Ringer's solution, or 5% Glucose solution.[1][2]- Verify the pH of your final solution and adjust if necessary. This compound is incompatible with solutions that alter the pH outside the 5.0-8.0 range.[3]- Avoid mixing with any lipid-containing solutions. |
| Discoloration of the solution | - Exposure to light.- Oxidation of peptide components. | - Always protect this compound solutions from light by storing them in the carton or using amber vials.[2]- Minimize exposure to atmospheric oxygen, especially at higher pH. |
| Loss of biological activity | - Improper storage temperature.- Multiple freeze-thaw cycles.- Degradation due to prolonged storage in solution. | - Store this compound ampoules at room temperature (not exceeding 25°C or 77°F) and do not freeze.[2]- Once in solution, it is best to use it immediately. If storage is necessary, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.- For diluted solutions for infusion, use immediately after preparation.[2][3] |
| Inconsistent experimental results | - Instability of the this compound solution under experimental conditions.- Use of opened ampoules over an extended period. | - Prepare fresh solutions for each experiment from a newly opened ampoule to ensure consistency.- Once an ampoule is opened, microbiological contamination can occur; therefore, use the contents immediately.[3]- Consider the stability of this compound in your specific experimental buffers and conditions. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store unopened ampoules of this compound? A1: Unopened ampoules should be stored at room temperature, not exceeding 25°C (77°F), and protected from light by keeping them in the original carton. Do not freeze the ampoules.[2]
-
Q2: Can I use a this compound ampoule that has been accidentally frozen? A2: No, freezing should be avoided. There is no available data to guarantee the stability and efficacy of this compound that has been frozen and thawed.
-
Q3: For how long is this compound stable after opening an ampoule? A3: Once an ampoule is opened, the solution should be used immediately. This is to prevent potential microbiological contamination and to ensure the stability of the peptide mixture, as it is a biological product.[3]
Solution Preparation and Compatibility
-
Q4: What solutions are compatible with this compound for dilution? A4: this compound is compatible with 0.9% sodium chloride solution, Ringer's solution, and 5% Glucose solution.[1][2]
-
Q5: Are there any solutions I should avoid mixing with this compound? A5: Yes. Do not mix this compound with balanced amino acid solutions, lipid-containing solutions, or any solutions that alter the pH outside the range of 5.0-8.0.[3] It is also recommended not to mix this compound with vitamins or other cardiovascular drugs in the same infusion.[2]
-
Q6: How long is a diluted solution of this compound stable? A6: When diluted with compatible infusion solutions (0.9% NaCl, Ringer's, 5% Glucose), the infusion should be started immediately after dilution and administered over 15 to 60 minutes.[2][3]
Stability Under Experimental Conditions
-
Q7: What are the main degradation pathways for peptide-based drugs like this compound? A7: Peptides are susceptible to several degradation pathways, including hydrolysis (especially at acidic or alkaline pH), oxidation (of residues like methionine and cysteine), and deamidation (of asparagine and glutamine residues).[4] Exposure to light can also cause photodegradation.
-
Q8: How does pH affect the stability of this compound in solution? A8: this compound is incompatible with solutions that alter the pH outside the range of 5.0-8.0.[3] Extreme pH values can accelerate the hydrolysis of peptide bonds, leading to a loss of biological activity.[4][5]
-
Q9: What is the effect of temperature on the stability of this compound in solution? A9: Higher temperatures generally accelerate the degradation of peptides.[6] For this reason, it is recommended to store this compound at room temperature and avoid excessive heat. Once diluted for infusion, the solution should be administered promptly.
Experimental Protocols
Protocol: Forced Degradation Study for this compound Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
Objective: To identify potential degradation products and degradation pathways of this compound in solution under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound solution
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
pH meter
-
Photostability chamber (ICH Option 1 or 2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in high-purity water at a known concentration.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store protected from light at room temperature for a defined period (e.g., 24 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in a light-protected environment for a defined period (e.g., 24, 48 hours).
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the main components.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control to identify degradation products.
-
Calculate the percentage of degradation.
-
The results will help in understanding the degradation pathways and in the development of a stability-indicating assay method.
-
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathways
This compound exerts its neurotrophic and neuroprotective effects by modulating several key signaling pathways. Understanding these pathways is crucial for researchers investigating its mechanism of action.
Neurotrophic Factor Signaling Pathway
This compound contains peptides that mimic the action of endogenous neurotrophic factors. These factors typically bind to receptor tyrosine kinases (Trk) on the neuronal surface, initiating a cascade of intracellular signaling events that promote cell survival, growth, and differentiation. A key pathway activated is the PI3K/Akt pathway.
References
addressing high variability in cerebrolysin animal study outcomes
Welcome to the Technical Support Center for researchers utilizing Cerebrolysin in preclinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the high variability often encountered in experimental outcomes. By promoting standardized methodologies and a deeper understanding of the compound's mechanisms, we aim to enhance the reproducibility and reliability of your research.
Troubleshooting Guides
This section addresses common issues that can lead to inconsistent results in this compound animal studies.
Issue 1: High Variability in Behavioral Outcomes
-
Question: My behavioral test results show high variability between animals treated with this compound. What could be the cause?
-
Answer: High variability in behavioral outcomes is a frequent challenge. Several factors can contribute to this:
-
Timing of Administration: The therapeutic window for this compound's efficacy can be narrow and model-dependent. For instance, in excitotoxicity models, pretreatment with this compound showed significant neuroprotection, whereas post-injury administration did not yield the same positive results[1]. In stroke models, initiating treatment within 24 to 48 hours post-injury has been shown to be effective[2][3].
-
Dosage: this compound's effects are dose-dependent. Studies in stroke models have demonstrated that higher doses (≥ 2.5 ml/kg) lead to better functional recovery[4][5][6]. It is crucial to perform a dose-response study in your specific animal model to determine the optimal therapeutic dose.
-
Animal Model Characteristics: The choice of animal model, including species, strain, age, and sex, can significantly influence outcomes. For example, age-related changes in neurotrophin systems can affect the response to this compound[7]. Inconsistent results have been noted across different research groups, which may stem from differences in rat strains and experimental designs[7].
-
Underlying Pathology: The severity and type of induced pathology can interact with this compound's multimodal mechanism of action. In models of Alzheimer's disease, this compound has been shown to reduce amyloid burden and promote synaptic regeneration[8]. The extent of these effects may vary depending on the disease stage at the time of treatment initiation.
-
Issue 2: Inconsistent Histological or Molecular Findings
-
Question: I am observing inconsistent effects of this compound on neuronal survival, plasticity markers, or signaling pathways. Why might this be happening?
-
Answer: Discrepancies in histological and molecular data can arise from several sources:
-
Multi-target Mechanism: this compound is a multimodal neuropeptide preparation that influences multiple signaling pathways, including the Sonic Hedgehog (Shh) and PI3K/Akt pathways[9][10][11]. Its pleiotropic effects can lead to varied molecular signatures depending on the specific experimental conditions and the primary injury cascade being investigated[10][12].
-
Time-point of Analysis: The dynamic nature of post-injury cellular and molecular events means that the timing of tissue collection and analysis is critical. For example, this compound's impact on neurogenesis and the expression of growth-associated proteins may be more pronounced at specific time points following injury[2][13].
-
Methodological Differences: Variations in tissue processing, antibody selection, and quantification methods can introduce significant variability. It is essential to adhere to rigorously standardized protocols.
-
Regional Brain Differences: The distribution and effects of this compound peptides can vary across different brain regions[14]. Ensure your analysis is focused on the relevant anatomical areas for your research question.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended administration protocol for this compound in rodents?
A1: The optimal protocol is model-dependent. However, a common approach involves daily intraperitoneal (i.p.) or intravenous (i.v.) injections. A conservative subcutaneous approach with gradual titration has also been described[15]. For stroke models, treatment is often initiated within 4 hours and continued for 10 consecutive days[4][5][6]. In schizophrenia models, a 30-day treatment period has been used[16]. Refer to the experimental protocols section for more detailed examples.
Q2: What are the known signaling pathways activated by this compound?
A2: this compound exerts its neurotrophic and neuroprotective effects by modulating several key signaling pathways[10]. These include:
-
Sonic Hedgehog (Shh) Signaling Pathway: Activation of this pathway is involved in neurogenesis and oligodendrogenesis[9][11]. This compound has been shown to increase the mRNA levels of Shh and its receptors, Patched (Ptch) and Smoothened (Smo)[9][11].
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, differentiation, and survival[2][9]. This compound's activation of Akt kinase mediates its effects on neural progenitor cell proliferation[2].
-
Neurotrophic Factor Signaling: this compound mimics the action of endogenous neurotrophic factors like BDNF and NGF[9][14]. It engages Trk-coupled cascades, including MAPK/ERK and PI3K/AKT, which are vital for neuronal survival and plasticity[14].
Q3: How does this compound influence neuroinflammation?
A3: this compound has demonstrated anti-inflammatory properties. Preclinical studies show that it can attenuate the release of pro-inflammatory cytokines like interleukin-1β by modulating microglial activation and NF-κB-related pathways[14][17]. This helps to create a more favorable environment for neuronal survival and repair.
Q4: Can this compound cross the blood-brain barrier (BBB)?
A4: Yes, this compound is composed of low-molecular-weight peptides and free amino acids that can cross the blood-brain barrier[10][14][15]. Studies have shown that its constituents distribute across multiple brain regions following systemic administration in animal models[14].
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Neurological Outcome in a Rat Stroke Model
| This compound Dose (ml/kg) | Mean Neurological Improvement Estimate (95% CI) | Statistical Significance (p-value) | Reference |
| 0.8 | 6.2 (-6.0/18.4) | Not Significant | [4][5] |
| 2.5 | -28.9 (-41.6/-16.2) | < 0.001 | [4][5] |
| 5.0 | -33.4 (-45.0/-21.7) | < 0.001 | [4][5] |
| 7.5 | -36.3 (-48.2/-24.4) | < 0.001 | [4][5] |
Data from a prospective, randomized, blinded, and placebo-controlled study in Wistar rats subjected to embolic middle cerebral artery occlusion. Neurological improvement was assessed at day 28.
Table 2: Effects of this compound on Biomarkers in a Mouse Forebrain Ischemia-Reperfusion Injury Model
| Biomarker | Control Group | Ischemia-Reperfusion (IR) Group | IR + this compound Group | % Change (IR vs IR+CBL) | p-value (IR vs IR+CBL) | Reference |
| Serum TNF-α (pg/mL) | 14.06 | 75.38 | 29.15 | -61.3% | < 0.0001 | [17] |
| Serum IL-6 (pg/mL) | 34.98 | 70.06 | 46.93 | -33.0% | 0.0008 | [17] |
| Serum IGF-1 (pg/mL) | 12.80 | 3.85 | 13.74 | +256.9% | < 0.0001 | [17] |
| Brain MDA (nmol/g tissue) | 6.01 | 27.73 | Not Reported | - | - | [17] |
| Brain SOD (U/g tissue) | 82.26 | 42.57 | Not Reported | - | - | [17] |
Data from a study where this compound was administered 3 hours after ischemia-reperfusion injury. Biomarkers were measured 72 hours post-injury.
Experimental Protocols
1. Stroke Model: Embolic Middle Cerebral Artery Occlusion (MCAo) in Rats
-
Animal Model: Male and female Wistar rats.
-
Surgical Procedure: Induction of embolic middle cerebral artery occlusion.
-
This compound Administration:
-
Doses: 0.8, 2.5, 5.0, 7.5 ml/kg, or placebo.
-
Route: Intravenous (i.v.).
-
Timing: 4 hours after MCAo.
-
Frequency: Daily for 10 consecutive days.
-
-
Primary Outcome Measure: Neurological improvement at day 28, assessed using a battery of sensorimotor tests.
-
Secondary Outcome Measures: Lesion volume, mortality, and animal weight.
2. Alzheimer's Disease Model: Transgenic Mice
-
Animal Model: Transgenic (tg) mice expressing mutant human amyloid precursor protein (APP).
-
This compound Administration:
-
Treatment Groups: this compound or saline.
-
Timing: Treatment initiated at 3 or 6 months of age.
-
Duration: 3 months.
-
-
Outcome Measures:
-
Behavioral: Water maze performance.
-
Neuropathological: Amyloid burden, synaptic density, astrogliosis, and apoptosis (TUNEL staining).
-
-
Reference: [8]
3. Schizophrenia Model: Neonatal Ventral Hippocampus Lesion (nVHL) in Rats
-
Animal Model: Male Sprague-Dawley rats with neonatal ventral hippocampus lesions induced by ibotenic acid.
-
This compound Administration:
-
Dose: 5 ml/kg.
-
Route: Intraperitoneal (i.p.).
-
Timing: Daily from postnatal day (PD) 30 to PD60.
-
-
Outcome Measures:
-
Behavioral: Locomotor activity, social interaction, prepulse inhibition of the acoustic startle response.
-
Morphological: Golgi-Cox staining and stereology.
-
-
Reference: [16]
Mandatory Visualization
Caption: this compound's multimodal mechanism of action.
Caption: A typical experimental workflow for preclinical this compound studies.
References
- 1. Neurotrophic effects of this compound in animal models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound dose-dependently improves neurological outcome in rats after acute stroke: A prospective, randomized, blinded, and placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "this compound dose-dependently improves neurological outcome in rats af" by Li Zhang, Michael Chopp et al. [scholarlycommons.henryford.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on nerve growth factor system in the aging rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neuroprotective effects of this compound in a transgenic model of Alzheimer's disease are associated with improved behavioral performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound.com [this compound.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound.com [this compound.com]
- 12. This compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. rawamino.com [rawamino.com]
- 15. peptidedosages.com [peptidedosages.com]
- 16. Chronic Administration of the Neurotrophic Agent this compound Ameliorates the Behavioral and Morphological Changes Induced by Neonatal Ventral Hippocampus Lesion in a Rat Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effect of this compound in an Animal Model of Forebrain Ischemic-Reperfusion Injury: New Insights into the Activation of the Keap1/Nrf2/Antioxidant Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cerebrolysin In Vivo Delivery: A Technical Support Center
Welcome to the Technical Support Center for Cerebrolysin in vivo delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its composition?
A1: this compound is a neuropeptide preparation derived from purified porcine brain proteins through a standardized enzymatic breakdown.[1] It consists of a mixture of low-molecular-weight peptides (approximately 80%) and free amino acids (approximately 20%).[1] This composition allows it to mimic the action of endogenous neurotrophic factors, which are crucial for neuronal survival and function.
Q2: What are the primary mechanisms of action for this compound?
A2: this compound exerts its effects through multiple pathways, demonstrating neurotrophic and neuroprotective properties. It has been shown to modulate key signaling pathways involved in neurogenesis, cell survival, and synaptic plasticity, including the PI3K/Akt and Sonic hedgehog (Shh) signaling pathways.[2] Its neurotrophic activity is similar to that of brain-derived neurotrophic factor (BDNF).
Q3: Can this compound cross the blood-brain barrier (BBB)?
A3: Yes, preclinical studies have provided indirect evidence that components of this compound can cross the blood-brain barrier. In vivo experiments have shown identical pharmacodynamic actions on the central nervous system following both intracerebroventricular and peripheral administration.
Q4: How should this compound be stored?
A4: this compound should be stored at room temperature, not exceeding 25°C, and protected from light by keeping it in its carton. It is important not to freeze the solution. Once an ampoule is opened, the solution should be used immediately to avoid microbiological contamination.[3]
Q5: What are the common in vivo delivery methods for this compound?
A5: Common parenteral routes for peptide delivery in preclinical research include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[4] For direct central nervous system administration, intracerebroventricular (ICV) infusion is utilized. Intranasal (IN) delivery is also being explored as a non-invasive method to bypass the blood-brain barrier.
Troubleshooting Guides for In Vivo Delivery Methods
Intravenous (IV) Injection
| Problem | Potential Cause | Suggested Solution |
| Difficulty locating or accessing the tail vein. | - Dehydration of the animal leading to vein constriction.- Poor visualization of the vein. | - Warm the animal's tail using a heat lamp or warming pad to dilate the veins.- Use a restrainer that provides good access to the tail.- Transilluminate the tail from below to improve vein visibility. |
| High variability in experimental results between animals. | - Inconsistent injection volume or rate.- Partial or complete misinjection into subcutaneous tissue. | - Use a precision syringe and ensure a slow, consistent injection rate.- Observe for the formation of a subcutaneous bleb, which indicates a missed vein. If this occurs, withdraw the needle and re-attempt at a more proximal site.[4] |
| Animal shows signs of distress or shock post-injection. | - Injection of a cold solution.- Too rapid injection of a large volume. | - Warm the this compound solution to room temperature before injection.- Inject the solution slowly, over at least 3 minutes for undiluted doses up to 10 ml.[2] |
| Necrosis or inflammation at the injection site. | - Irritation from the solution due to repeated injections at the same site.- Contamination of the injection solution or needle. | - Rotate injection sites between the lateral tail veins.- Ensure aseptic technique is followed, using sterile needles and solutions for each animal. |
Intraperitoneal (IP) Injection
| Problem | Potential Cause | Suggested Solution |
| Inconsistent drug absorption and bioavailability. | - Injection into the gastrointestinal tract or bladder.- Injection into an adipose tissue depot. | - Inject into the lower right abdominal quadrant to avoid the cecum and bladder.[5]- Use a needle of appropriate length to ensure delivery into the peritoneal cavity and not just subcutaneous fat.- Gently aspirate before injecting to ensure no urine or intestinal contents are withdrawn.[6] |
| High inter-animal variability in response. | - Incorrect injection site leading to varied absorption rates.- Stress induced by improper handling and restraint. | - Ensure consistent and correct anatomical landmarking for all injections.- Handle animals gently and use a restraint method that minimizes stress. For rats, a two-person technique is often preferred.[6] |
| Peritonitis or abdominal adhesions. | - Introduction of contaminants during injection.- Irritation from the vehicle or high concentration of the peptide solution. | - Use sterile solutions and maintain aseptic technique throughout the procedure.- Consider diluting this compound in a sterile, biocompatible vehicle like 0.9% saline if irritation is suspected. |
| Bleeding at the injection site. | - Puncture of a superficial blood vessel. | - Apply gentle pressure to the injection site with sterile gauze until bleeding stops.[6] |
Intracerebroventricular (ICV) Injection
| Problem | Potential Cause | Suggested Solution |
| High variability in behavioral or physiological outcomes. | - Incorrect cannula placement.- Blockage of the cannula. | - After the experiment, verify cannula placement by infusing a dye (e.g., Trypan blue) and performing histological analysis.- Ensure the dummy cannula is always in place when not injecting to prevent blockage.- Flush the cannula with sterile artificial cerebrospinal fluid (aCSF) before each injection to ensure patency. |
| Leakage of the injected solution from the cannula (backflow). | - Injection volume is too large or the infusion rate is too fast. | - Use a smaller injection volume (typically 1-5 µL for mice).- Infuse the solution slowly (e.g., 0.5-1 µL/min) using a microinfusion pump.- Leave the injection needle in place for a few minutes post-injection to allow for diffusion before withdrawal. |
| Post-surgical complications (e.g., infection, inflammation). | - Non-sterile surgical technique.- Irritation from the dental cement or cannula. | - Maintain a sterile surgical field and use autoclaved instruments.- Administer post-operative analgesics and antibiotics as per your institution's guidelines.- Ensure the dental cement is applied carefully to minimize contact with surrounding tissue. |
Intranasal (IN) Administration
| Problem | Potential Cause | Suggested Solution |
| Low and variable brain uptake. | - Rapid mucociliary clearance.- Enzymatic degradation in the nasal cavity.- Incorrect administration technique. | - Consider co-administration with a mucoadhesive agent to increase residence time.- Use of absorption enhancers can improve permeation across the nasal mucosa, but potential for irritation should be assessed.- Ensure the animal's head is tilted back during administration to target the olfactory region.- Administer small volumes in alternating nostrils to maximize surface area coverage. |
| Nasal irritation or inflammation. | - High concentration of the peptide solution.- Properties of the formulation (e.g., pH, osmolarity). | - Optimize the formulation to be as close to physiological pH and osmolarity as possible.- Conduct a preliminary study to assess the tolerability of the formulation at the intended concentration. |
Quantitative Data Summary
Table 1: Efficacy of this compound in Clinical Stroke and Dementia Studies
| Study Population | Treatment Group | Outcome Measure | Result |
| Acute Ischemic Stroke[7] | This compound (30 mL/day for 10 days) | NIHSS Change from Baseline at Day 30 | -4.7 ± 3.4 |
| Placebo | NIHSS Change from Baseline at Day 30 | -3.1 ± 2.2 | |
| This compound (30 mL/day for 10 days) | mRS Improvement (≥2 points) at Day 30 | 51.1% of patients | |
| Placebo | mRS Improvement (≥2 points) at Day 30 | 20.4% of patients | |
| Mild to Moderate Alzheimer's Disease[8] | This compound | Cognitive Function (SMD) at 4 weeks | -0.40 (95% CI: -0.66 to -0.13) |
| Placebo | Cognitive Function (SMD) at 4 weeks | - | |
| This compound | Global Clinical Change (OR) at 6 months | 4.98 (95% CI: 1.37 to 18.13) | |
| Placebo | Global Clinical Change (OR) at 6 months | - | |
| Mild Traumatic Brain Injury[9] | This compound (30 mL/day for 5 days) | CASI Score Change from Baseline at Week 12 | 21.0 ± 20.4 |
| Placebo | CASI Score Change from Baseline at Week 12 | 7.6 ± 12.1 |
NIHSS: National Institutes of Health Stroke Scale; mRS: modified Rankin Scale; SMD: Standardized Mean Difference; OR: Odds Ratio; CASI: Cognitive Abilities Screening Instrument.
Table 2: Preclinical Efficacy of this compound in a Rat Model of Forebrain Ischemic-Reperfusion Injury
| Experimental Group | Latency to Fall from Rotarod (seconds) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Total Brain Water Content (%) |
| Control | 1.828 | 14.06 | 34.98 | 51.53 |
| Sham | 1.632 | 16.30 | 37.27 | 50.53 |
| Ischemia-Reperfusion (IR) | 0.200 | 75.38 | 70.06 | 69.95 |
| IR + this compound | Not reported | Not reported | Not reported | 59.57 |
Data adapted from a study on forebrain ischemic-reperfusion injury in mice.
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
Sterile this compound solution
-
Sterile syringes (0.3-1.0 mL)
-
Sterile needles (27-30 G)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Sterile gauze
Procedure:
-
Preparation: Prepare the this compound solution and draw the desired volume into the syringe. Ensure all air bubbles are expelled.
-
Animal Restraint and Vein Dilation: Place the mouse in a suitable restrainer. Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Site Disinfection: Disinfect the tail with a 70% alcohol wipe.[4]
-
Injection: Identify one of the lateral tail veins. With the needle bevel facing up, insert the needle into the vein at a shallow angle.
-
Administration: Slowly inject the solution. There should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site.[4]
-
Post-Injection: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.[4]
Protocol 2: Intraperitoneal (IP) Injection in Rats
Materials:
-
Sterile this compound solution
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 G)
-
70% ethanol or isopropanol wipes
Procedure:
-
Preparation: Prepare the this compound solution and draw the desired volume into the syringe.
-
Animal Restraint: Manually restrain the rat, ensuring a firm but gentle grip that exposes the abdomen. The animal should be tilted slightly with its head down to allow the abdominal organs to shift forward.
-
Site Identification and Disinfection: Identify the injection site in the lower right abdominal quadrant, avoiding the midline.[5] Swab the site with a 70% alcohol wipe.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity.[4]
-
Aspiration: Gently pull back on the plunger to ensure no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and use a fresh syringe and needle to inject at a different site.[6]
-
Administration: If there is negative pressure, depress the plunger to administer the solution.
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any complications such as bleeding or signs of distress.
Signaling Pathways and Experimental Workflows
This compound-Modulated Signaling Pathways
This compound's neurotrophic effects are mediated through the activation of several intracellular signaling cascades. As a mixture of peptides including brain-derived neurotrophic factor (BDNF)-like components, this compound can activate the MAPK/ERK and PI3K/Akt pathways, which are crucial for promoting cell survival, proliferation, and synaptic plasticity.
References
- 1. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain-Derived Neurotrophic Factor Increases Synaptic Protein Levels via the MAPK/Erk Signaling Pathway and Nrf2/Trx Axis Following the Transplantation of Neural Stem Cells in a Rat Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of the MEK/ERK pathway with a raf inhibitor prevents activation of pro-inflammatory mediators in cerebral arteries and reduction in cerebral blood flow after subarachnoid hemorrhage in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAP/ERK Signaling in Developing Cognitive and Emotional Function and Its Effect on Pathological and Neurodegenerative Processes [mdpi.com]
- 6. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound.com [this compound.com]
- 8. researchgate.net [researchgate.net]
- 9. abeomics.com [abeomics.com]
minimizing off-target effects of cerebrolysin in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure reliable results when using Cerebrolysin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are "off-target" effects a consideration in cell-based assays?
A1: this compound is a peptide preparation derived from purified porcine brain proteins, containing a mixture of low molecular weight peptides and free amino acids.[1][2] Unlike single-molecule drugs that target a specific receptor, this compound exerts its effects through multiple molecular pathways.[3] Therefore, in the context of cell-based assays, "off-target effects" do not refer to the binding to an unintended receptor but rather to unintended or confounding experimental outcomes. These can include cytotoxicity at high concentrations, effects on non-target cell types in co-cultures, or interference with assay reagents.
Q2: What are the known mechanisms of action of this compound that I should be aware of when designing my experiment?
A2: this compound has neurotrophic and neuroprotective properties.[4][5] It modulates several signaling pathways, including the PI3K/Akt pathway, which is involved in cell growth and proliferation, and the Sonic hedgehog (Shh) signaling pathway, which plays a role in neurogenesis and oligodendrogenesis.[6] this compound has also been shown to reduce neuroinflammation and apoptosis, in part by modulating the Toll-like receptor (TLR) signaling pathway.[7][8]
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell type and the specific assay. In primary cortical cultures, concentrations of 2.5 to 5 mg/mL have been shown to be effective in reducing glutamate-induced excitotoxicity.[3][6] In peripheral blood lymphocytes, concentrations of 0.8 and 1.6 mg/mL were effective in reducing oxidative stress-induced apoptosis.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound interfere with standard cell viability assays?
A4: Yes, as a complex mixture of peptides and amino acids, this compound has the potential to interfere with certain cell viability assays. For instance, components in the preparation might interact with the tetrazolium salts in MTT assays, leading to a false reading. Similarly, it could potentially affect the enzymatic activity in LDH assays. It is recommended to include appropriate controls, such as a cell-free control with this compound, to account for any potential interference.
Q5: Should I use serum-containing or serum-free media for my experiments with this compound?
A5: The choice between serum-containing and serum-free media depends on the specific research question and cell type. Serum contains various growth factors and nutrients that can influence cell behavior and potentially mask the effects of this compound. Using serum-free media can provide a more defined experimental condition.[1] However, some cell types may require serum for survival and proliferation. If using serum-free media, it is important to ensure that the basal medium provides all necessary nutrients for the cells.
Troubleshooting Guides
Problem 1: High background or unexpected results in cell viability assays (MTT, LDH).
-
Possible Cause: Interference of this compound with assay reagents.
-
Troubleshooting Steps:
-
Cell-Free Control: Run a control plate with media and different concentrations of this compound but without cells. This will help determine if this compound directly reacts with the assay reagents.
-
Alternative Viability Assays: Consider using a different viability assay that works on a different principle, such as a calcein-AM assay for cell viability or a propidium iodide uptake assay for cytotoxicity.
-
Wash Step: Before adding the assay reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual this compound from the culture medium.
-
Problem 2: Inconsistent or no neuroprotective effect observed.
-
Possible Cause: Suboptimal this compound concentration, inappropriate timing of treatment, or issues with the injury model.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to identify the optimal neuroprotective concentration of this compound for your specific cell type and injury model.
-
Timing of Application: The therapeutic window for this compound's neuroprotective effects can be wide.[4][9] Test different treatment paradigms, including pre-treatment, co-treatment, and post-treatment application.
-
Validate Injury Model: Ensure that your in vitro injury model (e.g., glutamate excitotoxicity, oxidative stress) is consistently inducing the expected level of cell death.
-
Problem 3: Unintended effects on non-neuronal cells in co-culture systems.
-
Possible Cause: this compound can modulate the activity of glial cells such as microglia and astrocytes.[10][11]
-
Troubleshooting Steps:
-
Characterize Glial Response: If using a co-culture system, characterize the response of glial cells to this compound independently. This can be done by measuring markers of activation (e.g., Iba1 for microglia, GFAP for astrocytes) and cytokine release.
-
Neuron-Enriched Cultures: If the focus is solely on neuronal effects, consider using neuron-enriched cultures to minimize the confounding influence of glial cells.
-
Transwell System: Utilize a transwell co-culture system to physically separate neuronal and glial cell populations while still allowing for paracrine signaling.
-
Quantitative Data Summary
| Cell Type | Assay | Effective this compound Concentration | Observed Effect | Reference |
| Primary Cortical Neurons | Cell Viability (MTT/PI) | 2.5 - 5 mg/mL | Increased viability and reduced cytotoxicity post-glutamate exposure. | [3] |
| Primary Cortical Neurons | Western Blot | 2.5 - 5 mg/mL | Reduced expression of cell death proteins (JNK, PTEN, Calpain, Caspase-3). | [6] |
| Peripheral Blood Lymphocytes | Flow Cytometry (Apoptosis) | 0.8 - 1.6 mg/mL | Reduced oxidative stress-induced apoptosis. | [7] |
| Embryonic Chick Cortical Neurons | MTT Assay, Bis-benzimide staining | Not specified | Increased neuronal viability and reduced apoptosis in a low-serum stress model. | [12] |
| Hippocampal Neurons (in vivo) | TUNEL Assay, Western Blot | Not specified | Decreased neuronal apoptosis after traumatic brain injury. | [8] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity
-
Cell Plating: Plate primary cortical neurons at a suitable density in 96-well plates.
-
Cell Culture: Culture the neurons for 7-10 days to allow for maturation.
-
This compound Pre-treatment (Optional): Pre-incubate the cells with various concentrations of this compound for 24 hours.
-
Glutamate Challenge: Induce excitotoxicity by exposing the cells to a pre-determined toxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 15-30 minutes).
-
Wash and Treat: Gently wash the cells with fresh culture medium and then add fresh medium containing the respective concentrations of this compound.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., Calcein-AM/Ethidium Homodimer-1 staining).
-
Data Analysis: Normalize the viability data to the untreated control and compare the protective effects of different this compound concentrations.
Protocol 2: Evaluation of Apoptosis using Caspase-3/7 Assay
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with the experimental conditions (e.g., oxidative stress inducer with and without this compound).
-
Incubation: Incubate for the desired period (e.g., 24 hours).
-
Caspase-3/7 Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate at room temperature for the recommended time to allow for the enzymatic reaction.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: An increase in signal indicates an increase in caspase-3/7 activity and apoptosis. Compare the effects of this compound on caspase activity.
Signaling Pathways and Workflows
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for assessing neuroprotective effects.
Caption: Logical approach to troubleshooting inconsistent results.
References
- 1. A standardized and reproducible protocol for serum-free monolayer culturing of primary paediatric brain tumours to be utilized for therapeutic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for acute ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotection of this compound in tissue culture models of brain ischemia: post lesion application indicates a wide therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound reduces excitotoxicity by modulation of cell-death proteins in delayed hours of ischemic reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound administration reduces oxidative stress-induced apoptosis in limphocytes from healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound alleviates early brain injury after traumatic brain injury by inhibiting neuroinflammation and apoptosis via TLR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on in vitro primary microglial and astrocyte rat cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reduces microglial activation in vivo and in vitro: a potential mechanism of neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiapoptotic effects of the peptidergic drug this compound on primary cultures of embryonic chick cortical neurons: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Cerebrolysin Research Reproducibility: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their Cerebrolysin research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a peptide preparation derived from porcine brain tissue that mimics the action of neurotrophic factors.[1][2] It exerts its effects through multiple mechanisms, including the modulation of signaling pathways like Sonic hedgehog (Shh) and PI3K/Akt, which are crucial for neurogenesis, neuroprotection, and synaptic plasticity.[2] this compound has been shown to reduce microglial activation, suggesting a neuroimmunotrophic activity that can mitigate inflammation associated with neurodegenerative conditions.[3]
Q2: What are the known signaling pathways affected by this compound?
This compound has been demonstrated to modulate several key signaling pathways involved in neuronal survival, proliferation, and differentiation. Notably, it activates the Sonic hedgehog (Shh) signaling pathway, which plays a role in post-stroke recovery by promoting neurogenesis and angiogenesis. Additionally, this compound stimulates the PI3K/Akt pathway, which is vital for cell growth and survival.[2]
Q3: Are there differences between this compound and other "cerebroprotein hydrolysate" products?
Yes, significant variability in peptide composition and biological activity has been reported between the originator product this compound and other preparations marketed as "cerebroprotein hydrolysate".[4] These differences can lead to variations in efficacy and safety profiles.[4] For ensuring reproducibility, it is critical to use the standardized, well-characterized this compound product.
Q4: What are the general guidelines for storing and handling this compound?
This compound should be stored at room temperature, not exceeding 25°C, and protected from light.[5] It should not be frozen.[5] For administration, use only clear, amber-colored solutions. Once an ampoule is opened, the contents should be used immediately.[5] When diluting for infusion, it is recommended to use standard IV solutions like physiological saline and to start the infusion immediately after dilution.[5]
Troubleshooting Guides
In Vivo Experiments
Q1: I am observing high variability in the behavioral outcomes of my animal studies. What could be the cause?
High variability in behavioral tests can stem from several factors:
-
Inconsistent Drug Administration: Ensure accurate and consistent dosing. The route of administration (intravenous, intraperitoneal, or intranasal) should be uniform across all animals. For intravenous injections, ensure proper technique to avoid leakage and incomplete dosage.
-
Animal Model Variability: The age, sex, and genetic background of the animals can significantly impact results. Ensure that these variables are consistent across all experimental groups. In stroke models, for instance, the extent and location of the ischemic lesion can vary, leading to different behavioral deficits.
-
Environmental Factors: The testing environment should be standardized. Factors such as lighting, noise levels, and handling procedures can influence animal behavior.[6] Counterbalancing the time of testing across different groups can help minimize confounding variables.[6]
-
Subtle Motor Deficits: Be aware that some treatments might induce subtle motor side effects that could interfere with the performance in certain behavioral tasks. Close observation of the animals is crucial.
Q2: My animals are experiencing a higher-than-expected mortality rate after this compound administration. What should I do?
-
Check the Dosage: In preclinical studies, dose-dependent effects have been observed. While higher doses might show more significant therapeutic effects, they could also be associated with adverse events. A dose of 5 ml/kg has been shown to reduce infarct volume in rats, while doses ≥ 2.5 ml/kg improved neurological outcomes.[7] It's crucial to perform a dose-response study to identify the optimal therapeutic window for your specific animal model.
-
Route and Speed of Administration: Rapid intravenous injection of a large volume can be fatal to small animals. Consider a slower infusion rate or a different route of administration if feasible. The manufacturer suggests that up to 10 ml can be injected undiluted via direct IV injection over 3 minutes in humans, which should be scaled down appropriately for animal models.[5]
-
Animal Health Status: Underlying health issues in your animal colony can make them more susceptible to adverse effects. Ensure your animals are healthy before starting the experiment.
Q3: How do I properly design a placebo-controlled study for this compound?
A robust placebo-controlled study is essential for valid results. The placebo should be an inert substance that mimics the vehicle of the active drug. For this compound, which is an aqueous solution, physiological saline (0.9% sodium chloride) is a suitable placebo.[8] The administration schedule, volume, and route should be identical for both the this compound and placebo groups.[8][9][10] Blinding of both the investigators administering the treatment and those assessing the outcomes is critical to prevent bias.[11][12]
In Vitro Experiments
Q1: I am not observing the expected neuroprotective effects of this compound in my cell culture experiments. What could be the problem?
-
Cell Culture Conditions: Ensure that your cell cultures are healthy and not stressed. Factors like passage number, cell density, and media composition can influence the cellular response to this compound.
-
Dosage and Incubation Time: The concentration of this compound and the duration of treatment are critical. Dose-response and time-course experiments are necessary to determine the optimal conditions for your specific cell type and experimental paradigm. For example, in primary cortical cultures, this compound at doses of 2.5 and 5 mg/ml has shown protective effects against glutamate-induced excitotoxicity at 3, 6, and 12 hours post-exposure.
-
Stability of this compound in Culture Media: While generally stable, the peptide composition of this compound could be affected by components in the cell culture media over long incubation periods. Consider refreshing the media with this compound at regular intervals for long-term experiments.
Q2: I am seeing inconsistent results in my in vitro assays for cell viability or signaling pathway activation. How can I improve reproducibility?
-
Assay Protocol Standardization: Ensure that all steps of your assay protocols are strictly standardized, including reagent concentrations, incubation times, and measurement procedures.
-
Batch-to-Batch Variability of this compound: Although the manufacturing process of this compound is standardized, it is good practice to use the same batch for a complete set of experiments to minimize any potential variability.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. For signaling pathway studies, a known activator or inhibitor of the pathway can serve as a positive control.
Experimental Protocols & Data
In Vivo Stroke Model Protocol (Rat)
This protocol is a generalized example based on common practices in preclinical stroke research.
| Step | Procedure | Key Considerations |
| 1. Animal Model | Male Wistar rats (250-300g) are subjected to embolic middle cerebral artery occlusion (MCAo). | Ensure consistent lesion size and location. Use appropriate anesthesia and monitor physiological parameters. |
| 2. Treatment Groups | Randomly assign animals to: Placebo (saline), this compound (2.5 ml/kg), this compound (5.0 ml/kg). | Blinding of the experimenter is crucial. |
| 3. Administration | Administer treatment intravenously 4 hours after MCAo, once daily for 10 consecutive days.[7] | Ensure slow and consistent injection speed. |
| 4. Behavioral Testing | Conduct a battery of sensorimotor tests (e.g., modified neurological severity score, adhesive removal test) at baseline and at specified time points post-stroke (e.g., days 7, 14, 21, 28). | Standardize testing procedures and environment.[6] |
| 5. Histological Analysis | At the end of the study, perfuse the animals and process the brains for infarct volume measurement (e.g., TTC staining). | Ensure consistent sectioning and imaging procedures. |
Quantitative Data Summary: this compound Dosage in Preclinical Models
| Animal Model | Species | Optimal Dose Range | Key Findings | Reference |
| Mild Traumatic Brain Injury | Rat | 2.5 ml/kg | Improved long-term functional outcomes. | [11] |
| Ischemic Stroke | Rat | ≥ 2.5 ml/kg | Significantly improved neurological outcome. | [7] |
| Ischemic Stroke | Rat | 5.0 ml/kg | Reduced infarct volume. | [7] |
Visualizations
Signaling Pathways
Caption: this compound's key signaling pathways.
Experimental Workflow
Caption: A typical in vivo experimental workflow.
References
- 1. peptidesociety.org [peptidesociety.org]
- 2. This compound.com [this compound.com]
- 3. This compound reduces microglial activation in vivo and in vitro: a potential mechanism of neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the biological activity and composition of this compound with other peptide preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound.com [this compound.com]
- 6. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound dose-dependently improves neurological outcome in rats after acute stroke: A prospective, randomized, blinded, and placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound treatment in early recovery after acute ischemic stroke: a randomized, placebo-controlled, double-blinded, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 28-week, double-blind, placebo-controlled study with this compound in patients with mild to moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prospective, randomized, blinded, and placebo-controlled study of this compound dose-response effects on long-term functional outcomes in a rat model of mild traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Quantifying the Neurotrophic Activity of Cerebrolysin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to quantify the neurotrophic activity of Cerebrolysin.
Core Challenges in Quantifying this compound's Neurotrophic Activity
Quantifying the neurotrophic effects of this compound, a complex mixture of neuropeptides and amino acids, presents unique challenges compared to single-molecule drugs.[1][2] The primary difficulties arise from its multimodal mechanism of action and inherent compositional complexity.[3][4] This necessitates robust, standardized, and carefully controlled experimental designs to ensure reproducible and meaningful results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Questions
Q1: Why are my results with this compound inconsistent across experiments?
A1: Inconsistency in results when studying this compound can stem from several factors:
-
Compositional Complexity: this compound is a biological drug product, a mixture of various neurotrophic peptides and amino acids.[1] While manufacturing is standardized, slight variations can exist. It is crucial to use control batches and report the specific batch number in your studies.
-
Pleiotropic Effects: this compound acts on multiple signaling pathways, including the PI3K/Akt and Sonic Hedgehog (Shh) pathways.[5] The predominant effect can vary depending on the cell type, its metabolic state, and the experimental conditions.
-
Experimental Variables: Minor variations in cell density, serum concentration in culture media, and incubation times can significantly impact the outcome of neurotrophic assays.
Troubleshooting Tips:
-
Always include a positive control (e.g., a known neurotrophic factor like BDNF or NGF) and a negative control (vehicle).
-
Standardize all experimental parameters, including cell seeding density, media composition, and treatment duration.
-
Perform dose-response experiments to identify the optimal concentration of this compound for your specific model.
In Vitro Assays: Neurite Outgrowth & Neurofilament Quantification
Q2: I am having trouble setting up a neurite outgrowth assay for this compound. What are the critical parameters to consider?
A2: Neurite outgrowth assays are a common method to assess neurotrophic activity but require careful optimization.
Troubleshooting Guide: Neurite Outgrowth Assay
| Issue | Potential Cause | Recommended Solution |
| High Variability in Neurite Length | Inconsistent cell seeding density. | Optimize cell density to ensure cells are close enough for paracrine signaling but not so dense that neurites are difficult to distinguish. For SH-SY5Y cells in a 96-well plate, an initial density of 2,500 cells/well has been suggested to provide sufficient space for neurite extension without compromising viability. |
| Poor Neurite Outgrowth in Control Wells | Suboptimal culture conditions. | Ensure proper coating of culture plates (e.g., with Poly-L-Ornithine or Matrigel). Optimize serum concentration; low serum can induce differentiation but excessive stress can lead to cell death. |
| This compound Appears Toxic to My Cells | Concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your chosen cell line. |
| Amino Acid Components Causing Effects | The free amino acids in this compound can promote process outgrowth. | Use a control solution containing an equivalent concentration of the free amino acids found in this compound to distinguish the effects of the peptide fraction.[6] |
Q3: Is there a more reproducible alternative to manual neurite outgrowth quantification?
A3: Yes, the Neurofilament-L (NF-L) bioassay is a more robust and higher-throughput alternative.[3] This assay quantifies the expression of Neurofilament-L, a key cytoskeletal protein involved in neuronal differentiation. An EGFP-NF-L reporter PC12 cell line allows for straightforward quantification of NF-L expression via flow cytometry.[3]
Comparison of Neurite Outgrowth vs. Neurofilament-L Bioassay
| Parameter | Neurite Outgrowth Assay | Neurofilament-L Bioassay |
| Principle | Morphological assessment of neurite length and branching. | Quantification of Neurofilament-L protein expression. |
| Throughput | Low to medium, can be labor-intensive. | High, amenable to automation with flow cytometry. |
| Objectivity | Can be subjective, especially with manual analysis. | Highly quantitative and objective. |
| Reproducibility | Prone to variability due to cell density and morphology. | More robust and reproducible.[3] |
Apoptosis Assays
Q4: I am using a TUNEL assay to assess the anti-apoptotic effect of this compound, but the results are ambiguous. What could be the problem?
A4: TUNEL assays detect DNA fragmentation, a late-stage apoptotic event, which can also occur in necrosis. This can lead to misinterpretation.
Troubleshooting Guide: TUNEL Assay with this compound
| Issue | Potential Cause | Recommended Solution |
| High Background Staining | Over-fixation or excessive permeabilization of cells. | Optimize fixation and permeabilization times and reagent concentrations. |
| False Positives | Detection of DNA fragmentation from necrosis, not just apoptosis. | Combine the TUNEL assay with morphological analysis (e.g., Hoechst staining for nuclear condensation) to confirm apoptosis. This compound has been shown to reduce neuronal cell death in models of glutamate-induced excitotoxicity.[7][8] |
| Difficulty Distinguishing Anti-Apoptotic vs. Pro-Survival Effects | This compound's neurotrophic action promotes overall cell health, which can indirectly reduce apoptosis. | To isolate direct anti-apoptotic effects, consider using a model with a very specific apoptotic trigger and measure early apoptotic markers. |
Q5: How can I more specifically quantify the modulation of apoptosis pathways by this compound?
A5: Measuring the activity of key apoptosis-regulating proteins, such as caspases, provides more specific insights. This compound has been shown to reduce the expression of Caspase-3.[8]
Troubleshooting Guide: Caspase-3 Activity Assay
| Issue | Potential Cause | Recommended Solution |
| Low Signal | Insufficient induction of apoptosis in the model system. | Ensure your positive control for apoptosis shows a robust signal. Optimize the concentration and duration of the apoptotic stimulus. |
| Cell lysate prepared incorrectly. | Use a lysis buffer specifically designed for caspase assays and ensure samples are kept on ice to prevent protein degradation. | |
| High Background | Non-specific cleavage of the fluorogenic or colorimetric substrate. | Include a control with a specific Caspase-3 inhibitor to determine the background signal. |
| Inconsistent Results | Variability in cell number or protein concentration. | Normalize caspase activity to the total protein concentration in each sample. |
Signaling Pathway Analysis
Q6: I am trying to perform a Western blot for phospho-Akt (p-Akt) after this compound treatment, but I am not getting a clear signal. What should I check?
A6: Detecting phosphorylated proteins like p-Akt requires careful sample preparation and blotting technique. This compound is known to activate the PI3K/Akt pathway.[5]
Troubleshooting Guide: p-Akt Western Blot
| Issue | Potential Cause | Recommended Solution |
| No or Weak p-Akt Signal | Phosphatase activity during cell lysis. | Use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). |
| Low abundance of p-Akt. | Stimulate cells with a known activator of the PI3K/Akt pathway as a positive control. The timing of this compound treatment is also critical; perform a time-course experiment to identify the peak of Akt phosphorylation. | |
| High Background | Non-specific antibody binding. | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can be recognized by the anti-phospho antibody. Increase the number and duration of wash steps. |
| Multiple Bands | Protein degradation or non-specific antibody binding. | Use fresh cell lysates and add protease inhibitors to your lysis buffer. Optimize the primary antibody concentration. |
In Vivo Models
Q7: What are the main challenges in quantifying the neurotrophic effects of this compound in animal models?
A7: While functional outcomes (e.g., improved performance in behavioral tests) are crucial, directly quantifying neurotrophic activity in vivo presents several challenges.
Troubleshooting Guide: In Vivo Quantification
| Challenge | Considerations and Recommendations |
| Correlating Histology with Function | It can be difficult to directly link changes in histological markers with observed functional recovery. |
| Quantifying Neurogenesis | Standard markers like BrdU can label all dividing cells, not just neuronal precursors. The distribution of new neurons can be non-uniform. |
| Measuring Synaptic Density | Quantification from immunohistochemistry can be challenging due to the high density and small size of synapses. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound's effects. These should be used as a reference, and optimal concentrations and effects may vary depending on the experimental model.
Table 1: In Vitro Effects of this compound on Neuronal Cells
| Assay | Cell Type | Treatment | Result | Reference |
| Cell Viability | Primary cortical culture | 2.5 mg/ml this compound 6h post-glutamate exposure | Significant increase in cell viability compared to glutamate alone. | [7] |
| Apoptosis (TUNEL) | Ischemic boundary region in rats | 2.5 and 5 ml/kg this compound | ~50% reduction in TUNEL positive cells. | [4] |
| Neurogenesis (BrdU+) | SVZ neural progenitor cells | This compound (in vitro) | Dose-dependent increase in BrdU+ cells. | [9] |
| Neurofilament-L Expression | PC12 cells | 100 µl/ml this compound for 4 days | Significant increase in EGFP-NF-L expression. | [3] |
Table 2: In Vivo Effects of this compound in Animal Models
| Model | Parameter Measured | Treatment | Result | Reference |
| Moderate Closed Head Injury (Rat) | Neurogenesis (newborn mature neurons in dentate gyrus) | This compound | Significant increase compared to vehicle. | [10] |
| Moderate Closed Head Injury (Rat) | Neuronal Loss (dentate gyrus and CA3) | This compound | Significant decrease compared to vehicle. | [10] |
| Ischemic Stroke (Rat) | Neurogenesis (DCX+ cells in SVZ and ischemic boundary) | 2.5 and 5 ml/kg this compound | Significant increase in migrating neuroblasts. | [9] |
Experimental Protocols
Neurofilament-L (NF-L) Bioassay using EGFP-NF-L Reporter PC12 Cells
This protocol is adapted from Seidl et al. and related studies.[3]
-
Cell Culture: Culture EGFP-NF-L reporter PC12 cells in appropriate media.
-
Seeding: Seed cells in Poly-L-Ornithine coated 6-well plates.
-
Treatment: Treat cells with the desired concentrations of this compound, a positive control (e.g., NGF), and a vehicle control.
-
Incubation: Incubate for 4 days. Replace half of the media with fresh treatment solution on day 2.
-
Harvesting: Harvest cells using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Quantification: Analyze EGFP-NF-L reporter expression using flow cytometry. The mean fluorescence intensity corresponds to the level of NF-L expression.
Fluorometric Caspase-3 Activity Assay
This is a general protocol; refer to the manufacturer's instructions for your specific kit.
-
Induce Apoptosis: Treat cells with an apoptotic stimulus in the presence or absence of this compound. Include a vehicle-treated, non-stimulated control.
-
Cell Lysis: Lyse the cells using the provided lysis buffer, which should contain protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to individual wells. Add the Caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC).
-
Data Analysis: Normalize the fluorescence signal to the protein concentration. Compare the caspase activity in this compound-treated samples to the apoptosis-induced control.
Visualizations
Signaling Pathways
Caption: Key signaling pathways activated by this compound.
Experimental Workflow: In Vitro Quantification
Caption: Workflow for in vitro quantification of this compound's neurotrophic activity.
References
- 1. [Mechanisms of neurotrophic and neuroprotective effects of this compound in cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of this compound on reducing impaired cerebral endothelial cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the biological activity and composition of this compound with other peptide preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound.com [this compound.com]
- 6. The pharmacology of neurotrophic treatment with this compound: brain protection and repair to counteract pathologies of acute and chronic neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound reduces excitotoxicity by modulation of cell-death proteins in delayed hours of ischemic reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomized controlled trial of this compound's effects on long-term histological outcomes and functional recovery in rats with moderate closed head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cerebrolysin Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of Cerebrolysin and best practices to prevent them. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a neuropeptide preparation produced through the standardized enzymatic breakdown of purified porcine brain proteins.[1][2] It comprises a mixture of low-molecular-weight peptides (80%) and free amino acids (20%).[1][2] As a biological product, the stability of its peptide components is crucial for its therapeutic efficacy, which includes neuroprotective and neurotrophic properties.[1][3] Degradation of these peptides can lead to a loss of biological activity and potentially yield inactive or undesired byproducts.
Q2: What are the primary known degradation pathways for the peptide components of this compound?
While specific degradation pathways for the proprietary mixture of peptides in this compound are not extensively published, general peptide degradation mechanisms are applicable. These include:
-
Oxidation: Amino acid residues such as methionine and cysteine are susceptible to oxidation, which can be accelerated by exposure to oxygen and certain metal ions.[4] this compound has been shown to reduce the production of free radicals, suggesting that oxidative stress is a relevant pathway.[5]
-
Hydrolysis: Peptide bonds can be cleaved by hydrolysis, particularly at acidic or basic pH.[4] Certain amino acid sequences, such as those containing aspartic acid, are more prone to hydrolysis.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, a reaction that is often pH-dependent.[4]
-
Microbial Contamination: As a biological compound, this compound is susceptible to microbial growth once the ampoule is opened, which can lead to enzymatic degradation of its components.[6]
Q3: How should I properly store this compound to prevent degradation?
Proper storage is critical to maintaining the stability of this compound. The following table summarizes the recommended storage conditions based on available information.
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature, not exceeding 25°C (77°F).[6][7] For lyophilized forms, store at ≤25°C.[8] | Avoids heat-induced degradation. |
| Freezing | Do not freeze.[6][7] | Freezing can lead to protein denaturation and aggregation. |
| Light Exposure | Protect from light by keeping it in the carton.[7][9] | Light can catalyze photo-oxidation of sensitive amino acids. |
| After Opening | Use immediately after opening the ampoule. It is for single use only.[6][9] | Minimizes the risk of microbial contamination and oxidation. |
| Reconstituted Form | For lyophilized forms that are reconstituted, refrigerate at 2–8°C (35.6–46.4°F) and use within 7 days.[8] | Refrigeration slows down chemical degradation and microbial growth. |
Q4: Are there any known incompatibilities when preparing this compound solutions?
Yes, this compound should not be mixed with certain solutions as it can lead to degradation or precipitation.
-
pH-Altering Solutions: this compound is incompatible with solutions that change the pH (it is stable between pH 5.0-8.0).[7]
-
Balanced Amino Acid Solutions: Do not mix with balanced amino acid solutions in an infusion.[7][9]
-
Lipid-Containing Solutions: this compound is incompatible with lipid-containing solutions.[7]
-
Vitamins and Cardiovascular Drugs: While these can be given concomitantly, they should not be mixed in the same syringe with this compound.[7][9]
When diluting for infusion, use standard solutions like 0.9% sodium chloride, Ringer's solution, or 5% glucose.[7]
Troubleshooting Guide
Issue 1: I am observing reduced or inconsistent efficacy in my cell-based or animal model experiments.
This could be due to the degradation of the active peptide components in this compound.
-
Question: Did you adhere to the recommended storage conditions?
-
Question: How was the this compound solution prepared and handled?
-
Question: Were there any incompatibilities in your experimental setup?
Below is a workflow to troubleshoot potential degradation:
Issue 2: I noticed a change in the appearance of the this compound solution (e.g., color change, precipitation).
-
Question: What does a change in appearance indicate?
-
Question: What should I do if the solution's appearance has changed?
-
Answer: Do not use the solution. Discard it appropriately and use a new ampoule. This is crucial to ensure the integrity of your experiment and to avoid introducing confounding variables.
-
Visualizing Degradation Pathways
The following diagram illustrates general degradation pathways that can affect the peptide components of this compound.
Experimental Protocols
Protocol: Assessing the Stability of this compound Under Stress Conditions
This protocol provides a general framework for researchers who wish to assess the stability of this compound under various experimental conditions.
Objective: To determine the effect of temperature and light exposure on the stability of this compound.
Materials:
-
This compound solution
-
UV-Vis Spectrophotometer
-
HPLC system with a C18 column
-
Incubators set at different temperatures (e.g., 25°C, 37°C, 50°C)
-
Light chamber or aluminum foil for light protection
-
Sterile microcentrifuge tubes
-
Phosphate-buffered saline (PBS)
Methodology:
-
Sample Preparation:
-
Aliquot this compound into sterile microcentrifuge tubes under aseptic conditions.
-
Prepare several sets of samples for each condition to be tested (e.g., n=3 per condition).
-
-
Stress Conditions:
-
Temperature Stress: Incubate sample sets at 25°C (control), 37°C, and 50°C for predetermined time points (e.g., 0, 24, 48, 72 hours). Ensure all samples are protected from light using aluminum foil.
-
Light Stress: Expose one set of samples to direct laboratory light at room temperature (25°C). Keep a control set at the same temperature but wrapped in aluminum foil.
-
-
Analysis:
-
At each time point, retrieve the samples for analysis.
-
Visual Inspection: Note any changes in color or turbidity.
-
UV-Vis Spectroscopy: Dilute a small aliquot of each sample in PBS and measure the absorbance spectrum (e.g., 200-400 nm). Changes in the spectrum, particularly around 280 nm (due to aromatic amino acids), can indicate structural changes.
-
Reverse-Phase HPLC (RP-HPLC): This is a more sensitive method to detect degradation.
-
Dilute samples appropriately.
-
Inject onto a C18 column.
-
Use a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) to elute the peptides.
-
Monitor the elution profile at 214 nm (peptide bonds).
-
Compare the chromatograms of the stressed samples to the time-zero control. The appearance of new peaks or a decrease in the area of existing peaks can indicate degradation.
-
-
-
Data Presentation:
-
Tabulate the percentage of remaining primary peak area from HPLC analysis for each condition and time point.
-
Plot the degradation over time for each stress condition.
-
This protocol can be adapted to investigate other factors, such as pH, by adjusting the buffer used for dilution. Always handle this compound in a sterile manner to prevent microbial degradation, which could confound the results.
References
- 1. This compound for vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. dovepress.com [dovepress.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. This compound.com [this compound.com]
- 6. This compound.com [this compound.com]
- 7. mims.com [mims.com]
- 8. peptidedosages.com [peptidedosages.com]
- 9. This compound.com [this compound.com]
selecting appropriate control groups for cerebrolysin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting and utilizing appropriate control groups for Cerebrolysin experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard negative control for intravenous this compound administration in experiments?
The most widely accepted negative control in both preclinical and clinical trials is a placebo, typically a saline solution (0.9% sodium chloride).[1][2][3][4] This is because this compound is administered as a solution for injection or infusion.[5] The placebo should be administered in the same volume and via the same route as the this compound treatment to control for the effects of the injection procedure itself.[4]
Q2: When is a sham control group essential?
A sham control group is critical in experimental models that involve invasive procedures, such as surgical induction of a disease state (e.g., middle cerebral artery occlusion [MCAO] for stroke models).[6][7][8] The sham group undergoes the entire surgical procedure, including anesthesia and incisions, but without the specific step that induces the pathology (e.g., the filament is not advanced to occlude the artery).[6][7] This is crucial to differentiate the effects of the disease and the treatment from the physiological stress and potential damage caused by the surgery itself.[6][7][8] Studies have shown that the surgical procedure alone can induce changes in brain protein expression.[6][7]
Q3: Is a specific "vehicle" control different from a saline placebo needed for this compound?
This compound is a peptide preparation derived from purified porcine brain proteins, which is provided as a solution for injection.[5] The excipients are typically sodium hydroxide and water for injection.[9] Therefore, a standard physiological saline solution is an appropriate vehicle and placebo control. It is generally not necessary to create a complex vehicle control unless the final dilution of this compound for administration involves other solutions that might have a biological effect.
Q4: What are suitable positive controls in this compound research?
The selection of a positive control depends on the specific hypothesis being tested. As this compound has multimodal actions, including neurotrophic, neuroprotective, and neuroplastic effects, a positive control could be a compound with a known effect in one of these areas.[10][11] For instance, in studies on neurogenesis, a known neurogenic agent could be used. However, in many clinical and preclinical studies, this compound is evaluated as an add-on to a standard therapy (e.g., rehabilitation after stroke).[2][9][12] In these cases, the control group receives the standard therapy plus a placebo, and the experimental group receives the standard therapy plus this compound.[4][9]
Troubleshooting Guides
Problem 1: My placebo/saline control group is showing unexpected physiological or behavioral changes.
-
Possible Cause 1: Procedural Stress. The stress from handling, injection, or infusion can induce physiological responses.
-
Troubleshooting Step: Ensure all groups, including controls, are handled identically. Allow for an acclimatization period after any procedures before behavioral testing. Consider including a "naive" or "no-treatment" control group that is not subjected to any procedures to quantify the baseline effects of handling and injection.
-
-
Possible Cause 2: Hidden Environmental Variables. Factors such as cage density, light cycles, noise, or even the experimenter's handling technique can influence outcomes.[13]
-
Troubleshooting Step: Standardize all environmental conditions across all experimental groups. Ensure that the allocation of different groups across cages and racks is randomized to avoid systematic bias.[13]
-
Problem 2: My sham surgery group exhibits significant pathological changes or high mortality.
-
Possible Cause 1: Surgical Refinement Needed. The surgical procedure itself may be too severe, causing unintended damage.
-
Troubleshooting Step: Review and refine the surgical protocol to minimize its impact. This could involve adjusting the duration of anesthesia, improving temperature control during surgery, or refining the surgical technique to reduce tissue damage.
-
-
Possible Cause 2: Inadequate Post-operative Care. Insufficient post-operative care can lead to complications.
-
Troubleshooting Step: Implement a robust post-operative care plan that includes hydration, nutrition, and pain management for all surgical groups (sham and disease model).
-
Problem 3: I am observing high variability within my control group data.
-
Possible Cause 1: Inconsistent Procedures. Minor variations in injection speed, surgical technique, or behavioral testing protocols can increase variability.
-
Troubleshooting Step: Ensure all experimental procedures are strictly standardized and, if possible, performed by the same individual. Implement and adhere to detailed standard operating procedures (SOPs).
-
-
Possible Cause 2: Subject Heterogeneity. Age, weight, and genetic background of the experimental animals can be sources of variability.
-
Troubleshooting Step: Use animals from a reliable supplier with a narrow age and weight range. Ensure proper randomization of animals into different groups to distribute any inherent variability evenly.[14][15][16] Blinding the experimenters to the group allocation is also crucial to prevent unconscious bias in handling and measurement.[14][15]
-
Experimental Protocols
Below is a generalized protocol for a preclinical study on the efficacy of this compound in a rat model of ischemic stroke, incorporating appropriate control groups.
Experimental Design: Prospective, Randomized, Blinded, Placebo- and Sham-Controlled Study
-
Animal Model: Male Wistar rats (3-4 months old).
-
Group Allocation (Randomized):
-
Group 1: Sham Control: Animals undergo the full surgical procedure for MCAO, but the artery is not occluded. They receive daily intravenous injections of saline.
-
Group 2: Ischemia + Placebo: Animals are subjected to embolic MCAO and receive daily intravenous injections of saline.
-
Group 3: Ischemia + this compound: Animals are subjected to embolic MCAO and receive daily intravenous injections of this compound (e.g., 5 ml/kg).[17]
-
-
Surgical Procedure (MCAO):
-
Anesthetize the rat.
-
Perform a neck incision to expose the carotid artery.
-
Introduce a filament to induce embolic middle cerebral artery occlusion (for Groups 2 and 3). For the sham group, the filament is introduced but not advanced to the MCA.
-
-
Treatment Protocol:
-
Blinding: The surgeon, the individual administering the treatment, and the person assessing the outcomes should be blind to the group allocation of the animals.
-
Outcome Measures:
-
Behavioral Testing: Conduct a battery of tests (e.g., modified neurological severity score, adhesive removal test) at baseline and at regular intervals (e.g., weekly) to assess functional recovery.[1]
-
Histological Analysis: At the end of the study (e.g., day 28), sacrifice the animals and measure the infarct volume in the brain.[1]
-
-
Statistical Analysis: Use appropriate statistical tests to compare the outcomes between the three groups. The effect of this compound is determined by comparing Group 3 to Group 2, while the effect of the surgery is assessed by comparing Group 1 to a naive control if included.
Data Presentation
The following tables summarize typical experimental parameters from published this compound studies.
Table 1: Summary of Preclinical Experimental Designs
| Study Focus | Animal Model | Control Groups | This compound Dosage | Treatment Duration | Key Outcome Measures |
| Ischemic Stroke | Male Wistar Rats | Saline (Placebo) | 0.8, 2.5, 5.0, 7.5 ml/kg | 10 consecutive days | Neurological improvement, lesion volume |
| Ischemic Stroke | Male Wistar Rats | Saline (Placebo) | Not specified | 10 consecutive days | Functional outcome, infarct volume |
| Autism Model | VPA-exposed Rats | Untreated Control | Not specified | Not specified | Social behavior, repetitive conduct |
Table 2: Summary of Clinical Trial Designs
| Study Name/Focus | Condition | Control Group | This compound Dosage | Treatment Duration | Key Outcome Measures |
| CARS Trial | Stroke | Placebo (Saline) + Standard Rehabilitation | 30 mL/day | 21 days | Action Research Arm Test (ARAT) |
| Alzheimer's Disease | Alzheimer's | Placebo | 30 mL, 5 days/week | 4 weeks | ADAS-Cog, CIBIC+ |
| Traumatic Brain Injury (CAPTAIN II) | TBI | Placebo (Saline) | Not specified | Not specified | HADS-Anxiety, HADS-Depression |
| Vascular Dementia | Vascular Dementia | Placebo or No Treatment | Varied | Varied | Cognitive function, daily functioning |
Visualizations
Signaling Pathways Modulated by this compound
This compound exerts its effects through the modulation of key signaling pathways involved in neuroprotection and neurogenesis. Understanding these pathways is crucial for designing experiments and interpreting results.
References
- 1. Demonstration of therapeutic window of this compound in embolic stroke: A prospective, randomized, blinded, and placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Recovery After Stroke (CARS): A Randomized, Placebo-Controlled, Double-Blind, Multicenter Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-dependent effects of this compound on EEG and short-term memory of healthy volunteers during control and hyperventilation induced cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound for vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound.com [this compound.com]
- 10. researchgate.net [researchgate.net]
- 11. Role and Impact of this compound for Ischemic Stroke Care - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to Use Experiment Control Groups - Insight7 - Call Analytics & AI Coaching for Customer Teams [insight7.io]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Cerebrolysin's Neuroprotective Efficacy in a Forebrain Ischemia-Reperfusion Injury Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Cerebrolysin in a recently developed mouse model of forebrain ischemia-reperfusion (IR) injury. The performance of this compound is contextualized by comparing its mechanisms and outcomes with another neuroprotective agent, Citicoline, based on available preclinical data in similar stroke models.
This compound is a peptide preparation derived from porcine brain proteins that exhibits neurotrophic and cytoprotective properties.[1] It is composed of low-molecular-weight peptides and free amino acids that can cross the blood-brain barrier.[1][2] Preclinical studies have shown its potential in various models of neurological disorders, including dementia, stroke, and traumatic brain injury, by modulating pathways involved in synaptic plasticity, reducing apoptosis, and promoting neurogenesis.[3][4]
This guide will delve into the experimental validation of this compound's neuroprotective effects in a transient dual carotid artery ligation mouse model, providing detailed methodologies, comparative data, and visualizations of the implicated biological pathways and experimental workflows.
Comparative Efficacy of Neuroprotective Agents
The following table summarizes the quantitative outcomes of this compound treatment in the forebrain ischemia-reperfusion injury model and compares it with reported effects of Citicoline in other preclinical stroke models.
| Parameter | This compound (Post-IR Treatment) | Citicoline | Control (Ischemia-Reperfusion) | Reference Study |
| Motor Function Recovery | ||||
| Latency to fall (Rotarod test) | Significant improvement (1.093 s) | N/A | Substantial decrease (0.2000 s) | [2][5] |
| Neuronal Survival | ||||
| Surviving neurons (Cresyl violet stain) | Significantly increased number and density | N/A | Significant neuronal loss | [5] |
| Apoptosis | ||||
| TUNEL-positive cells | Reduced number | N/A | Increased number | [6] |
| Oxidative Stress Markers | ||||
| Keap1/Nrf2 pathway | Activation | N/A | N/A | [2][5] |
| Neurotrophic Factors | ||||
| Brain-Derived Neurotrophic Factor (BDNF) | Increased expression | Enhanced expression | Baseline increase due to injury | [7][8] |
| Neuregulin 1 (NRG1) | N/A | No significant elevation | Baseline increase due to injury | [7][8] |
Signaling Pathways and Experimental Design
Visual representations of the experimental workflow and the underlying signaling pathways are crucial for understanding the therapeutic action and validation of this compound.
Experimental workflow for validating this compound's effects.
This compound's activation of the Keap1/Nrf2 antioxidant pathway.
Experimental Protocols
A detailed understanding of the methodologies is essential for the critical evaluation and replication of the findings.
1. Animal Model: Forebrain Ischemia-Reperfusion Injury
-
Subjects: BLC57 mice were used for this model.
-
Procedure: A transient dual carotid artery ligation (tDCAL/IR) model was established. This involved the permanent ligation of the left common carotid artery and the temporary occlusion of the right common carotid artery for 30 minutes. Following this ischemic period, reperfusion was allowed for 72 hours.[5] This procedure induces a forebrain ischemia-reperfusion injury, leading to neurological deficits and neuronal damage.[5]
2. Drug Administration
-
This compound Treatment Groups:
-
Control Groups: The study included a sham-operated group (surgery without ischemia), an ischemia-reperfusion (IR) group receiving no treatment, and a non-operated control group.[5]
3. Behavioral Assessment: Rotarod Test
-
Purpose: To evaluate motor coordination and balance.
-
Methodology: Mice were placed on a rotating rod with accelerating speed. The latency to fall from the rod was recorded. A longer latency indicates better motor function. The assessment was performed 72 hours after the ischemic event.[2][5]
4. Histological and Immunohistochemical Analysis
-
Purpose: To assess neuronal survival, apoptosis, and cellular responses to injury.
-
Neuronal Survival: Brain sections were stained with cresyl violet to identify surviving neurons in various brain regions, including the cerebral cortex and hippocampus. The number and density of stained neurons were quantified.[5]
-
Apoptosis Detection: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was used to identify apoptotic cells, providing a measure of programmed cell death induced by the ischemic injury.[6]
-
Glial Activation: Immunohistochemistry was used to detect the activation of microglia and astrocytes, which are cellular markers of neuroinflammation.[5]
5. Biochemical Analysis
-
Purpose: To investigate the molecular mechanisms underlying this compound's neuroprotective effects.
-
Signaling Pathway Analysis: The expression levels of key proteins in signaling pathways, such as the Keap1/Nrf2 antioxidant pathway and the TLRs/NF-kB inflammatory pathway, were measured to determine the impact of this compound treatment.[2][5]
Discussion and Conclusion
The findings from the forebrain ischemia-reperfusion model indicate that post-injury administration of this compound significantly improves neurological functional recovery.[2][5] This is evidenced by enhanced motor performance in the rotarod test.[2][5] At the cellular level, this compound treatment promoted the survival of neurons in critical brain regions and alleviated apoptotic cell death.[5]
Mechanistically, this compound was shown to activate the Keap1/Nrf2 antioxidant signaling pathway while reducing the TLRs/NF-kB-mediated inflammatory response.[2][5] These actions collectively contribute to its neuroprotective effects by mitigating oxidative stress and neuroinflammation, key pathological features of ischemia-reperfusion injury.
In comparison, other neuroprotective agents like Citicoline have also shown promise in preclinical stroke models, primarily through mechanisms involving the enhancement of neurotrophic factors like BDNF.[7][8] While direct comparative studies in this specific forebrain ischemia model are lacking, the multi-target nature of this compound, engaging both anti-inflammatory and antioxidant pathways, presents a compelling profile for further investigation.[1][9]
References
- 1. rawamino.com [rawamino.com]
- 2. The Effect of this compound in an Animal Model of Forebrain Ischemic-Reperfusion Injury: New Insights into the Activation of the Keap1/Nrf2/Antioxidant Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of neurotrophic treatment with this compound: brain protection and repair to counteract pathologies of acute and chronic neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The Effect of this compound in an Animal Model of Forebrain Ischemic-Reperfusion Injury: New Insights into the Activation of the Keap1/Nrf2/Antioxidant Signaling Pathway [mdpi.com]
- 6. This compound enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ftrdergisi.com [ftrdergisi.com]
- 9. This compound.com [this compound.com]
A Comparative Guide to Cerebrolysin and Other Peptide-Based Neurotrophic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cerebrolysin, a porcine brain-derived peptide preparation, with other emerging peptide-based neurotrophic agents. The comparison focuses on preclinical and clinical experimental data, mechanisms of action, and detailed experimental methodologies to support further research and development in the field of neurorestorative therapies.
Section 1: Comparison of Efficacy and Neurotrophic Activity
The therapeutic potential of neurotrophic agents is typically evaluated in various in vitro and in vivo models that simulate neurological disorders such as stroke and Alzheimer's disease. This section summarizes the comparative performance of this compound against other peptide preparations.
Preclinical Efficacy in an Animal Model of Ischemic Stroke
A prospective, randomized, blinded, placebo-controlled study in a rat model of embolic stroke provides a direct comparison of the neurological outcomes after treatment with this compound versus other neuropeptide preparations like Cortexin®, Cerebrolysat®, and Cognistar®.[1]
Table 1: Comparison of Functional Outcome and Lesion Volume in a Rat Embolic Stroke Model
| Treatment Group | Dosage | Neurological Outcome (Functional Recovery at Day 28) | Lesion Volume (% of Saline Control) | Data Source |
| Saline (Control) | 1 ml/kg | Baseline | 30.8 ± 2.1% | [1] |
| This compound® | 2.5 ml/kg | Significantly improved vs. Saline and other agents (p < 0.002) | 26.5 ± 2.3% | [1] |
| Cortexin® | 1.7 mg/kg | No significant difference vs. Saline | 33.5 ± 1.9% | [1] |
| Cerebrolysat® | 2.5 ml/kg | No significant difference vs. Saline | 28.5 ± 2.4% | [1] |
| Cognistar® | 2.5 ml/kg | No significant difference vs. Saline | 34.7 ± 2.0% | [1] |
Data represents mean ± standard error. Neurological outcome was assessed using a battery of behavioral tests.
The results indicate that among the tested agents, only this compound was associated with a significant improvement in neurological function.[1] While there was a trend towards reduced lesion volume with this compound, the difference was not statistically significant compared to all other groups in this specific study.[1]
In Vitro Neurotrophic Activity
The ability of a compound to induce neuronal differentiation is a key indicator of its neurotrophic potential. This is often tested using the rat pheochromocytoma (PC12) cell line, which differentiates and expresses neuronal markers like Neurofilament-L (NF-L) in response to neurotrophic factors.[2][3]
Table 2: In Vitro Neurotrophic Activity of this compound and Allegedly Similar Preparations
| Compound | Concentration | Neurotrophic Activity (EGFP-NF-L Expression) | Data Source |
| This compound® | 100 µl/ml | Positive (Induces significant expression) | [3][4] |
| Aktoseril | 100 µl/ml | Negative (No relevant activity) | [3][4] |
| Cebonin | 100 µl/ml | Negative (No relevant activity) | [3][4] |
| Cerabin-C | 100 µl/ml | Negative (No relevant activity) | [3][4] |
| Cerebrain | 100 µl/ml | Negative (No relevant activity) | [3][4] |
| Cerebrin | 100 µl/ml | Negative (No relevant activity) | [3][4] |
| Cerebromine | 100 µl/ml | Negative (No relevant activity) | [3][4] |
| Cerebropept | 100 µl/ml | Negative (No relevant activity) | [3][4] |
| Cerebroprotein Hydrolysate | 100 µl/ml | Negative (No relevant activity) | [3][4] |
| Neurovera | 100 µl/ml | Negative (No relevant activity) | [3][4] |
| Newrolizine | 100 µl/ml | Negative (No relevant activity) | [3][4] |
| Solesejin | 100 µl/ml | Negative (No relevant activity) | [3][4] |
Neurotrophic activity was determined by measuring the expression of an Enhanced Green Fluorescent Protein (EGFP) tagged Neurofilament-L (NF-L) reporter in a PC12 cell line bioassay.
These findings demonstrate that while several products claim generic composition to this compound, they lack its biological activity in vitro and have a significantly different peptide composition.[3][4]
Comparative Neurogenic Effects in an Alzheimer's Disease Model
Neurogenesis, the formation of new neurons, is impaired in Alzheimer's disease (AD). A study in amyloid-β protein precursor (AβPP) transgenic mice compared the neurogenic effects of this compound with CNTF-derived peptides (Peptide 6 and 6A).[5][6]
Table 3: Neurogenic Effects in AβPP Transgenic Mice
| Treatment Group | Key Neurogenic Outcome | Mechanism of Action | Data Source |
| This compound (CBL) | Increased neuroblasts (DCX+ cells) and new cells (BrdU+) | Primarily anti-apoptotic (reduced TUNEL staining) | [5][6] |
| CNTF-derived Peptides (6 & 6A) | Increased neuroblasts (DCX+ cells) and new cells (BrdU+) | Primarily pro-proliferative (increased PCNA+ cells) | [5][6] |
DCX: Doublecortin (a marker for neuroblasts); BrdU: Bromodeoxyuridine (a marker for newly synthesized DNA); TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling (a marker for apoptosis); PCNA: Proliferating cell nuclear antigen (a marker for cell proliferation).
This study highlights that while both this compound and CNTF-derived peptides promote neurogenesis, they may do so through different primary mechanisms.[5][6] this compound appears to enhance the survival of new neurons by reducing cell death, whereas the CNTF peptides augment the proliferation of neuronal precursor cells.[5][6]
Section 2: Mechanisms of Action and Signaling Pathways
This compound exerts its effects through a multi-modal mechanism, acting on several key signaling pathways involved in neuroprotection and neurorestoration. Other peptide agents often target more specific pathways.
This compound's Multi-Target Mechanism
This compound's neurotrophic action is mediated by at least two major signaling pathways:
-
Sonic Hedgehog (Shh) Signaling Pathway: this compound activates the Shh pathway, which is crucial for neurodevelopment and post-injury brain repair.[4][7] Activation of this pathway promotes neurogenesis and oligodendrogenesis, contributing to functional recovery after stroke.[4][7][8]
-
PI3K/Akt Signaling Pathway: this compound contains peptides that mimic the activity of Brain-Derived Neurotrophic Factor (BDNF), leading to the activation of the PI3K/Akt pathway.[7][9] This pathway is a central regulator of cell growth, proliferation, survival, and migration.[7][9]
Caption: this compound's dual mechanism via Shh and PI3K/Akt pathways.
Signaling Pathways of Other Neurotrophic Peptides
Many synthetic and derived peptides, such as P021 and NAP, exert their effects by mimicking specific neurotrophic factors and activating their downstream pathways.
-
P021 (CNTF-mimetic): This peptide enhances neurogenesis and synaptic plasticity by increasing BDNF expression, which in turn activates the TrkB/PI3K/Akt pathway.[10] This leads to the inhibition of GSK-3β, a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[10]
-
NAP (Davunetide): Derived from Activity-Dependent Neuroprotective Protein (ADNP), NAP has been shown to activate both the PI3K/Akt and MAPK/MEK1 pathways to reduce apoptosis and protect microtubules.[11]
Caption: Common signaling pathways for neurotrophic peptide mimetics.
Section 3: Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key preclinical experiments used to evaluate and compare neurotrophic agents.
In Vivo Model: Embolic Stroke in Rats
This protocol describes a widely used model to study the efficacy of neuroprotective drugs in a setting that mimics human thromboembolic stroke.[1][5]
Caption: Workflow for the rat embolic stroke model.
Methodology:
-
Animal Model: Male Wistar rats are typically used.[1]
-
Anesthesia: Animals are anesthetized, often with isoflurane.
-
Embolic Middle Cerebral Artery Occlusion (MCAO):
-
A small incision is made in the neck to expose the carotid artery bifurcation.
-
A homologous blood clot (embolus), prepared from a donor rat, is injected into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
-
Treatment Administration:
-
At a clinically relevant time point (e.g., 4 hours post-occlusion), animals receive the first dose of the test compound (e.g., this compound 2.5 ml/kg) or placebo (e.g., saline) via intraperitoneal (IP) injection.[1]
-
Treatment is typically continued once daily for a set period (e.g., 10 consecutive days).[1]
-
-
Functional Outcome Assessment:
-
Histological Analysis:
-
At the end of the study period (e.g., 28 days), animals are euthanized, and brains are collected.
-
Brain slices are stained (e.g., with 2,3,5-triphenyltetrazolium chloride or H&E) to measure the infarct volume, providing a quantitative measure of brain tissue damage.[1]
-
In Vitro Assay: Neurotrophic Activity in PC12 Cells
This bioassay quantifies the neurotrophic activity of a compound by measuring its ability to induce neuronal differentiation in PC12 cells, a process marked by the expression of neuronal cytoskeletal proteins.[2][3][13]
Methodology:
-
Cell Line: An EGFP-NF-L (Enhanced Green Fluorescent Protein-Neurofilament-L) reporter PC12 cell line is used. This line is engineered to express a fluorescent protein fused to NF-L, allowing for easy quantification of its expression.[2][13]
-
Cell Culture and Seeding:
-
PC12 cells are cultured in appropriate media.
-
For the assay, cells are seeded into 96-well microplates coated with a substance that promotes cell adhesion, such as Poly-L-Ornithine.[13]
-
-
Treatment:
-
After allowing cells to adhere (typically 24 hours), the culture medium is replaced with a medium containing the test compounds (e.g., 100 µl/ml of this compound or other peptide preparations) or controls (e.g., Nerve Growth Factor [NGF] as a positive control, untreated cells as a negative control).[3]
-
-
Incubation: Cells are incubated with the treatment for a period sufficient to induce differentiation (e.g., 4 days).[3]
-
Quantification:
-
The expression of EGFP-NF-L is quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry.[13]
-
An increase in fluorescence compared to the negative control indicates neurotrophic activity.
-
Mechanism Assay: PI3K/Akt Pathway Activation via Western Blot
This protocol determines if a neurotrophic agent activates the PI3K/Akt signaling pathway by detecting the phosphorylation of key proteins in the cascade.[9][14]
Methodology:
-
Cell Culture and Treatment:
-
A suitable neuronal cell line (e.g., PC12, SH-SY5Y) is cultured to approximately 60-70% confluency.[9]
-
Cells are treated with the test compound (e.g., this compound) for various time points.
-
-
Protein Extraction: Cells are lysed to extract total cellular proteins. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).[14]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).[9]
-
The membrane is also probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein as a loading control.
-
-
Detection and Analysis:
-
A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.[9]
-
The intensity of the bands corresponding to the phosphorylated protein is normalized to the total protein to determine the level of pathway activation. An increased ratio of phosphorylated to total protein indicates pathway activation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Neurofilament-L reporter cell line for the quantification of early neuronal differentiation: A Bioassay for neurotrophic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the biological activity and composition of this compound with other peptide preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonic hedgehog signaling pathway mediates this compound-improved neurological function after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Improved Thromboembolism-Based Rat Stroke Model That Meets the Latest Standards in Preclinical Studies | MDPI [mdpi.com]
- 6. Davunetide | ALZFORUM [alzforum.org]
- 7. peptidesociety.org [peptidesociety.org]
- 8. Regional comparison of the neurogenic effects of CNTF-derived peptides and this compound in AβPP transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptidesciences.com [peptidesciences.com]
- 11. NAP (davunetide) provides functional and structural neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Neurofilament-L reporter cell line for the quantification of early neuronal differentiation: A Bioassay for neurotrophic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Cerebrolysin's Efficacy on Neuronal Survival: A Comparative Statistical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of Cerebrolysin's effect on neuronal survival, presenting a comparative overview with other neurotrophic factors based on available experimental data. This compound, a peptide preparation derived from porcine brain proteins, is known for its neuroprotective and neurotrophic properties.[1][2] This document delves into the quantitative evidence of its efficacy, details the experimental methodologies used in key studies, and visualizes the underlying molecular pathways.
I. Comparative Analysis of Neuronal Survival
While direct head-to-head comparative studies with quantitative neuronal survival data between this compound and other neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) or Nerve Growth Factor (NGF) are limited in publicly available literature, this section summarizes the statistical data on the neuroprotective effects of this compound under various stress conditions. A separate table provides context on the known effects of BDNF for a conceptual comparison.
Disclaimer: The following tables present data from different studies with varying experimental conditions. Therefore, a direct comparison of the absolute values between this compound and other agents may not be appropriate. This guide aims to provide an overview of the available data for each compound.
Table 1: Statistical Analysis of this compound's Effect on Neuronal Survival
| Model System | Insult/Stress Model | Treatment Details | Key Findings on Neuronal Survival | Statistical Significance | Reference |
| Primary Cortical Neurons (in vitro) | Glutamate-induced Excitotoxicity | This compound (2.5 or 5 mg/ml) added 3, 6, or 12h post-glutamate exposure | Substantially reduced neuronal cell death at all delayed time points.[3][4] | p < 0.05 | [3][4] |
| Organotypic Brain Slices | Glutamate-induced Excitotoxicity | This compound added before and after lesion, or only after | Most pronounced effect when added before and after the lesion; also counteracted necrosis and apoptosis when added after.[5] | Not specified | [5] |
| Neuro-2A cells (in vitro) | Oxidative Stress (tert-butyl hydroperoxide) | This compound (0.2 µg/ml) post-injury | Improved survival of Neuro-2A cells after oxidative injury.[3] | p < 0.05 | [3] |
| Lymphocytes (from healthy individuals) | Oxidative Stress (2-deoxy-D-ribose) | This compound (0.8 and 1.6 mg/ml) | Significantly reduced the number of apoptotic cells after 48 hours.[1][6] | p < 0.05 | [1][6] |
| Rat Model | Rotenone-induced Oxidative Stress | This compound (21.5, 43, and 86 mg/kg) | Decreased lipid peroxidation (MDA levels) by 30-47.2% in the cortex and 26.8-38.3% in the striatum. | p < 0.05 | [7] |
| Rat Model | Pilocarpine-induced Seizure | This compound (2.5 ml/kg, i.p., daily for 7 days) | Increased density of live neurons in the hippocampal CA1 and CA3 regions.[4] | p < 0.05 | [4] |
Table 2: Overview of BDNF's Effect on Neuronal Survival (for Conceptual Comparison)
| Model System | Insult/Stress Model | Treatment Details | Key Findings on Neuronal Survival | Statistical Significance | Reference |
| Axotomized Motoneurons (in vivo) | Sciatic nerve cut in neonatal rats | BDNF applied to the nerve stump | Enhanced motoneuron survival at 1 week post-lesion.[8] | p < 0.05 | [8] |
| Hippocampal Neurons (in vitro) | Glutamate-induced Excitotoxicity | BDNF overexpression (AAV-Syn-BDNF-EGFP) | Protected neuroglial networks against injury.[9] | Not specified | [9] |
II. Experimental Protocols
A. In Vitro Model of Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol is based on studies evaluating the neuroprotective effects of this compound against glutamate-induced excitotoxicity.[3][4]
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured for 14 days in vitro to allow for maturation.
-
Induction of Excitotoxicity: Matured primary cortical cultures are exposed to 100 µM L-glutamate for 1 hour.
-
Treatment: Following the glutamate insult, the culture medium is replaced with a glutamate-free medium. This compound (at concentrations of 2.5 mg/ml or 5 mg/ml) or a vehicle control is added to the cultures at delayed time points of 3, 6, or 12 hours post-insult.
-
Assessment of Neuronal Survival: After 24 hours of treatment, cell viability and cytotoxicity are assessed using assays such as the MTT assay and Hoechst/Propidium Iodide (H/PI) double staining.
-
Statistical Analysis: Data are analyzed using two-way ANOVA followed by Bonferroni's multiple comparison test, with a p-value < 0.05 considered statistically significant.
B. In Vitro Model of Oxidative Stress in Neuro-2A Cells
This protocol is derived from a study investigating this compound's effect on oxidative stress-induced neuronal injury.[3]
-
Cell Culture: Neuro-2A cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum. For experiments, cells are seeded in a medium containing 2% serum and allowed to attach for 24 hours.
-
Induction of Oxidative Stress: Oxidative damage is induced by exposing the cells to 250 µM of tert-butyl hydroperoxide (tBuOOH) for 45 minutes.
-
Treatment: After exposure to tBuOOH, the medium is replaced with a fresh medium containing either this compound (0.2 µg/ml) or a vehicle control to simulate reperfusion after injury.
-
Assessment of Neuronal Survival: Cell viability and cytotoxicity are evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and acridine orange/ethidium bromide (AO-EtBr) staining.
-
Gene Expression Analysis: Real-time reverse transcription-polymerase chain reaction (RT-PCR) is performed to analyze the expression of genes such as BDNF.
-
Statistical Analysis: Statistical significance is determined, with a p-value < 0.05 indicating a significant difference.
III. Signaling Pathways and Experimental Workflow
A. Signaling Pathways of this compound in Neuroprotection
This compound exerts its neuroprotective effects through a multimodal mechanism, influencing several key signaling pathways that promote neuronal survival and inhibit apoptotic processes.
Caption: this compound's neuroprotective signaling pathways.
B. Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound in an in vitro model of neuronal injury.
Caption: Workflow for in vitro neuroprotection assays.
References
- 1. This compound administration reduces oxidative stress-induced apoptosis in lymphocytes from healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection of this compound in tissue culture models of brain ischemia: post lesion application indicates a wide therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by this compound and Citicoline Through the Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Expression in the Affected Neural Cells: A Preliminary Clue Obtained Through an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of this compound on Hippocampal Neuronal Death After Pilocarpine-Induced Seizure [frontiersin.org]
- 5. Neuroprotection by this compound and Citicoline Through the Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Expression in the Affected Neural Cells: A Preliminary Clue Obtained Through an In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Neuroprotection by this compound and Citicoline Through the Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Expression in the Affected Neural Cells: A Preliminary Clue Obtained Through an In Vitro Study | Semantic Scholar [semanticscholar.org]
- 7. Comparing the biological activity and composition of this compound with other peptide preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative comparison of the transient rescue effects of neurotrophic factors on axotomized motoneurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective BDNF overexpression in neurons protects neuroglial networks against OGD and glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Cerebrolysin's Mechanism of Action in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Cerebrolysin, a peptide preparation derived from purified porcine brain proteins, has demonstrated neurotrophic and neuroprotective properties in numerous preclinical and clinical studies.[1][2] Its therapeutic potential in neurological disorders such as stroke, traumatic brain injury, and dementia is attributed to its multi-target mechanism of action.[3][4] This guide provides a framework for the cross-validation of this compound's effects across different cell lines, offering a comparative analysis of its impact on key signaling pathways and cellular processes.
I. Overview of this compound's Pleiotropic Mechanisms
This compound is composed of low-molecular-weight peptides and free amino acids that can cross the blood-brain barrier.[2][3] Its neuroprotective effects are not attributed to a single ligand-receptor interaction but rather to the collective action of its components on multiple cellular targets.[5] The primary mechanisms of action include:
-
Neurotrophic Factor Mimicry: this compound contains active fragments of neurotrophic factors like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[1][6] It engages neurotrophin-coupled cascades, such as the MAPK/ERK and PI3K/AKT pathways, to promote neuronal survival, differentiation, and synaptic plasticity.[5][6]
-
Anti-Apoptotic Activity: this compound has been shown to reduce neuronal apoptosis by inhibiting pro-apoptotic enzymes like caspases and modulating the expression of apoptosis-related proteins such as Bax and Bcl-2.[4][7]
-
Anti-Inflammatory Effects: The peptide mixture can modulate glial cell activation and reduce the release of pro-inflammatory cytokines, thereby mitigating neuroinflammation.[5][7]
-
Metabolic and Vascular Support: this compound promotes the integrity of the vasculature and supports metabolic processes within the neurovascular unit.[3]
II. Comparative Efficacy of this compound Across Different Cell Lines
The neuroprotective and neurotrophic effects of this compound have been investigated in various cell line models, each representing different aspects of the central nervous system. The following tables summarize the quantitative data from key studies, providing a basis for cross-validation.
Table 1: Effects of this compound on Neuronal Cell Lines
| Cell Line | Model of Injury/Stress | Key Findings | Quantitative Data | Reference |
| PC12 | Cobalt Chloride (CoCl2)-induced hypoxia | Neuroprotective, anti-apoptotic | Decreased Caspase 3/7 activation, restored metabolic activity. | [4] |
| Nerve Growth Factor (NGF) withdrawal | Neuronal differentiation | Induced Neurofilament-L (NF-L) expression in 17-55% of cells. | [8][9] | |
| SH-SY5Y | Amyloid-β (Aβ) toxicity | Neuroprotective | Pre-treatment with neuroprotective agents showed up to 85% cell viability. | [10] |
| Oxidative Stress | Anti-apoptotic | Upregulation of anti-apoptotic Bcl-2 protein. | [11] | |
| Primary Hippocampal Neurons | Pilocarpine-induced seizure | Anti-apoptotic, anti-inflammatory | Significant decrease in apoptotic cells in CA1 and CA3 regions. | [12] |
Table 2: Effects of this compound on Non-Neuronal Cell Lines
| Cell Line | Model of Injury/Stress | Key Findings | Quantitative Data | Reference |
| Peripheral Blood Lymphocytes (PBLs) | 2-deoxy-D-ribose (dRib)-induced oxidative stress | Anti-apoptotic | Significantly reduced the number of apoptotic PBLs. | [13][14] |
| Neural Progenitor Cells | In vitro culture | Promotes neurogenesis | Increased mRNA levels of Sonic hedgehog (Shh) and its receptors. | [6] |
III. Key Signaling Pathways Modulated by this compound
This compound's multi-target nature is evident in its ability to modulate several critical intracellular signaling pathways.
-
PI3K/Akt Signaling Pathway: Activation of this pathway by this compound, similar to BDNF, is crucial for promoting cell growth, proliferation, and survival.[6]
-
Sonic Hedgehog (Shh) Signaling Pathway: this compound stimulates the expression of components of the Shh pathway, which is involved in neurogenesis and oligodendrogenesis.[3][6]
-
TLR Signaling Pathway: this compound has been shown to inhibit neuroinflammation and apoptosis by modulating the Toll-like receptor (TLR) signaling pathway.[7][15]
-
Wnt Signaling Pathway: The Wnt signaling pathway, implicated in neuroprotection, is another potential target of this compound's action.[16]
IV. Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a proposed experimental workflow for cross-validation.
V. Detailed Experimental Protocols
To ensure reproducibility and facilitate cross-study comparisons, detailed experimental protocols are essential.
1. Cell Culture and Differentiation:
-
PC12 Cells: Culture in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. For differentiation, treat with 50-100 ng/mL of Nerve Growth Factor (NGF) for at least 72 hours.[17][18]
-
SH-SY5Y Cells: Culture in DMEM/F12 medium with 10% fetal bovine serum and 1% penicillin-streptomycin. Differentiation can be induced with 10 µM retinoic acid for 5-7 days.[11]
-
Primary Neuronal Cultures: Isolate neurons from embryonic rodent brains (e.g., hippocampus or cortex) and culture in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.[19]
2. Cell Viability Assay (MTT Assay):
-
Plate cells in a 96-well plate and treat with this compound at various concentrations for the desired duration.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[18]
3. Western Blotting for Signaling Pathway Analysis:
-
Lyse treated cells and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
4. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
-
Isolate total RNA from treated cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., Bdnf, Shh, Bcl2, Bax) and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
VI. Conclusion
The cross-validation of this compound's mechanism of action across different cell lines is crucial for a comprehensive understanding of its therapeutic potential. This guide provides a framework for such investigations, emphasizing the importance of standardized protocols and quantitative data comparison. By systematically evaluating its effects on diverse cellular models, researchers can further elucidate the intricate molecular mechanisms underlying this compound's neuroprotective and neurorestorative properties, paving the way for more targeted and effective therapeutic strategies in neurology.
References
- 1. [Mechanisms of neurotrophic and neuroprotective effects of this compound in cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound.com [this compound.com]
- 4. This compound protects PC12 cells from CoCl2-induced hypoxia employing GSK3β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rawamino.com [rawamino.com]
- 6. This compound.com [this compound.com]
- 7. This compound alleviates early brain injury after traumatic brain injury by inhibiting neuroinflammation and apoptosis via TLR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparing the biological activity and composition of this compound with other peptide preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effects of this compound on Hippocampal Neuronal Death After Pilocarpine-Induced Seizure [frontiersin.org]
- 13. This compound administration reduces oxidative stress-induced apoptosis in limphocytes from healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound administration reduces oxidative stress-induced apoptosis in lymphocytes from healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound alleviates early brain injury after traumatic brain injury by inhibiting neuroinflammation and apoptosis via TLR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Linagliptin Protects Human SH-SY5Y Neuroblastoma Cells against Amyloid-β Cytotoxicity via the Activation of Wnt1 and Suppression of IL-6 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PC12 cell line - Wikipedia [en.wikipedia.org]
- 18. ijprajournal.com [ijprajournal.com]
- 19. High throughput assay for compounds that boost BDNF expression in neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cerebrolysin and Other Neurotrophic Factor Mimetics in Neuroregeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cerebrolysin, a complex mixture of neurotrophic peptides, with other neurotrophic factor mimetics. The focus is on their mechanisms of action, supported by experimental data, to offer an objective evaluation of their performance in promoting neuroregeneration and neuroprotection.
Introduction to Neurotrophic Factor Mimetics
Neurotrophic factors are essential for the development, survival, and function of neurons. However, their therapeutic application is often limited by poor blood-brain barrier permeability and unfavorable pharmacokinetic profiles.[1][2][3] Neurotrophic factor mimetics, including small molecules and peptide fragments, aim to overcome these limitations by mimicking the biological activity of endogenous neurotrophins.[2][3]
This compound is a porcine brain-derived peptide preparation that exerts multimodal neurotrophic and neuroprotective effects.[4][5][6] It is composed of low-molecular-weight peptides and free amino acids that can cross the blood-brain barrier.[6][7] This guide will compare this compound with other neurotrophic factor mimetics, focusing on their distinct and overlapping mechanisms.
Quantitative Data Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, providing a direct comparison of the efficacy of this compound and other neurotrophic factor mimetics.
Table 1: Comparative Efficacy in Acute Ischemic Stroke (Clinical Data)
| Parameter | This compound | Placebo | Study Details |
| NIHSS Score Change (Day 30) | Medium to large superiority (MW 0.66) | - | Randomized, placebo-controlled, double-blinded, multicenter trial.[8] |
| mRS Score Change (Day 30) | Medium to large superiority (MW 0.65) | - | Randomized, placebo-controlled, double-blinded, multicenter trial.[8] |
| Excellent Outcome (mRS 0-1) at Day 30 | 31.3% of patients | 26.0% of patients | Randomized, placebo-controlled, double-blinded, multicenter trial.[8] |
| Substantial Improvement (mRS ≥ 2 points) at Day 30 | 51.1% of patients | 20.4% of patients | Randomized, placebo-controlled, double-blinded, multicenter trial.[8] |
| Mortality in Severe Stroke (NIHSS >12) at Day 90 | 10.5% | 20.2% | Large double-blind, placebo-controlled randomized clinical trial (post-hoc analysis).[9] |
NIHSS: National Institutes of Health Stroke Scale; mRS: modified Rankin Scale; MW: Mann-Whitney.
Table 2: Comparative Neurotrophic Activity (In Vitro Data)
| Compound | EGFP-NF-L Expression Induction | Study Details |
| This compound | Significant induction | Bioassay using PC12 cells transfected with an EGFP-NF-L reporter.[10] |
| Other Peptide Preparations (Aktoseril, Cebonin, Cerabin-C, etc.) | No relevant induction | Comparative study using the same Neurofilament-L Bioassay.[10] |
| Amino Acid Component of this compound | Baseline activity | Control in the Neurofilament-L Bioassay.[10] |
EGFP-NF-L: Enhanced Green Fluorescent Protein-Neurofilament-L.
Table 3: Effects on Brain-Derived Neurotrophic Factor (BDNF) Levels
| Treatment | Change in Serum BDNF Levels (Week 16) | Association with Cognitive Improvement | Study Details |
| This compound + Donepezil | Significant increase | Significant cognitive improvement in ApoE4 carriers.[11] | Randomized, double-blind clinical trial in Alzheimer's disease patients.[11] |
| This compound (monotherapy) | Significant increase | Significant cognitive improvement.[11] | Randomized, double-blind clinical trial in Alzheimer's disease patients.[11] |
| Donepezil (monotherapy) | No significant increase | - | Randomized, double-blind clinical trial in Alzheimer's disease patients.[11] |
| This compound | Upregulation of BDNF expression | - | In vitro study on Neuro-2A cells exposed to oxidative stress.[12] |
| Citicoline | Upregulation of BDNF expression | - | In vitro study on Neuro-2A cells exposed to oxidative stress.[12] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through multiple signaling pathways, distinguishing it from many single-target neurotrophic factor mimetics.
This compound's Multimodal Mechanism
This compound's mechanism of action involves the modulation of two key signaling pathways: the neurotrophic factor (NTF) signaling pathway and the Sonic hedgehog (Shh) signaling pathway.[4][13]
-
Neurotrophic Factor Signaling: this compound contains fragments of neurotrophic factors and demonstrates BDNF-like activity by stimulating the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[14]
This compound's BDNF-like activity via the PI3K/Akt pathway.
-
Sonic Hedgehog (Shh) Signaling: this compound activates the Shh pathway by increasing the expression of Shh and its receptors, 'Patched' (Ptch) and 'Smoothened' (Smo).[14] This pathway is vital for neurogenesis and oligodendrogenesis.[14][15]
References
- 1. Can Brain-derived Neurotrophic Factor (BDNF) Mimetics be a Way Out for Neurodegenerative Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotrophin mimetics - Wikipedia [en.wikipedia.org]
- 3. Neurotrophic factor small-molecule mimetics mediated neuroregeneration and synaptic repair: emerging therapeutic modality for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. [Mechanisms of neurotrophic and neuroprotective effects of this compound in cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. This compound.com [this compound.com]
- 8. Efficacy and safety of this compound treatment in early recovery after acute ischemic stroke: a randomized, placebo-controlled, double-blinded, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Comparing the biological activity and composition of this compound with other peptide preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Increase of Serum BDNF in Alzheimer Patients Treated with this compound and Donepezil: Association with Cognitive Improvement in ApoE4 Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotection by this compound and Citicoline Through the Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Expression in the Affected Neural Cells: A Preliminary Clue Obtained Through an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound.com [this compound.com]
- 14. This compound.com [this compound.com]
- 15. ahajournals.org [ahajournals.org]
Assessing the Long-Term Efficacy of Cerebrolysin in Chronic Neurodegenerative Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy of Cerebrolysin with alternative therapeutic agents in preclinical models of chronic neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke. The information presented is collated from various experimental studies to offer a comprehensive overview for researchers and professionals in the field of neuropharmacology and drug development.
Executive Summary
This compound, a peptide preparation with neurotrophic factor-like activity, has demonstrated significant long-term efficacy in various animal models of neurodegeneration. In models of Alzheimer's disease, it has been shown to improve cognitive function and reduce amyloid pathology. In preclinical Parkinson's disease models, this compound promotes the survival of dopaminergic neurons and improves motor deficits. Furthermore, in stroke models, it enhances motor recovery. This guide compares these effects with those of standard and emerging therapies, such as Donepezil for Alzheimer's disease and Glial Cell Line-Derived Neurotrophic Factor (GDNF) for Parkinson's disease, supported by experimental data and detailed methodologies.
Alzheimer's Disease Models: this compound vs. Donepezil
In preclinical models of Alzheimer's disease, both this compound and the acetylcholinesterase inhibitor Donepezil have been investigated for their long-term therapeutic potential. The primary endpoints in these studies typically include cognitive performance, assessed by behavioral tests like the Morris water maze, and pathological markers, such as amyloid-beta (Aβ) plaque burden and synaptic density.
Comparative Efficacy Data
| Parameter | This compound | Donepezil | Animal Model | Study Duration | Citation |
| Cognitive Function (Morris Water Maze) | Significant amelioration of performance deficits. | Significantly improved cognitive function. | APP Transgenic Mice | 3 months treatment | [1] |
| Trend toward improved performance in learning curve in older mice. | Chronic treatment significantly improved cognitive function. | APP/PS1 Transgenic Mice | Chronic treatment | [2] | |
| Amyloid-β (Aβ) Burden | Reduced Aβ burden by 43% in young and 27% in older mice. | Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels. | APP Transgenic Mice / APP/PS1 Transgenic Mice | 3 months treatment / Chronic treatment | [1][2] |
| Synaptic Density | Promoted synaptic regeneration. | Significantly increased synaptic density at higher doses. | APP Transgenic Mice / Tg2576 Mice | 3 months treatment / 6 months treatment | [1][3] |
| Neuroinflammation | Not explicitly detailed in these studies. | Inhibited microglial activation and reduced proinflammatory cytokines. | APP/PS1 Transgenic Mice | Chronic treatment | [2] |
Signaling Pathways
This compound is understood to exert its neuroprotective and neurotrophic effects through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway. This pathway is crucial for promoting cell survival and neuroplasticity.
Caption: this compound signaling pathway.
Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), which increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4]
Parkinson's Disease Models: this compound vs. GDNF
In preclinical models of Parkinson's disease, neurotrophic factors are a key area of investigation for their potential to protect and restore dopaminergic neurons. This section compares the long-term efficacy of this compound with Glial Cell Line-Derived Neurotrophic Factor (GDNF).
Comparative Efficacy Data
| Parameter | This compound | GDNF | Animal Model | Study Duration | Citation |
| Motor Function (Apomorphine-induced rotations) | Decreased ipsilateral apomorphine rotation. | Reduced apomorphine-induced rotation. | 6-OHDA Rat Model | 21 days | [4][5] |
| Dopaminergic Neuron Survival (TH-positive cells) | Greater neuronal count in the substantia nigra. | Near-complete protection and persistent survival of nigral neurons. | 6-OHDA Rat Model | 21 days / 4 months post-treatment | [4][6] |
| Dopamine Levels | Restored midbrain and striatum dopamine levels. | Significantly reduced the dopamine-depleting effects of 6-OHDA. | 6-OHDA Rat Model | 21 days / 3.5-4 weeks | [7] |
| Oxidative Stress | Normalized increased MDA and NO levels; replenished GSH. | Reduced oxidative stress markers. | 6-OHDA Rat Model | 21 days / 24 hours | [7] |
Signaling Pathways
GDNF exerts its neuroprotective effects by binding to the GFRα1 receptor, which in turn activates the RET tyrosine kinase. This leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for neuronal survival and differentiation.[6]
Caption: GDNF signaling pathway.
Stroke Models: Long-Term Functional Recovery with this compound
In preclinical models of stroke, the long-term efficacy of this compound has been primarily assessed through functional motor recovery.
Efficacy Data
| Parameter | This compound | Control (Saline) | Animal Model | Study Duration | Citation |
| Motor Recovery (Skilled Prehension Task) | Complete recovery of prehension, even with delayed rehabilitative training. | Incomplete recovery with delayed training. | Photothrombotic Stroke in Mice | Not specified | [] |
| Recovery occurred even in the absence of training. | Little spontaneous recovery. | Photothrombotic Stroke in Mice | Not specified | [] |
Experimental Protocols
Long-Term Neurodegenerative Study Workflow
A typical long-term study to assess the efficacy of a neuroprotective agent in a chronic neurodegenerative mouse model involves several stages:
Caption: Experimental workflow diagram.
Morris Water Maze Protocol for Alzheimer's Disease Models
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease.
-
Apparatus: A circular pool (120-150 cm in diameter) is filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface in one of the four quadrants.
-
Acquisition Phase (5-7 days):
-
Mice are subjected to 4 trials per day.
-
For each trial, the mouse is placed in the water facing the pool wall from one of four randomized starting positions.
-
The time taken to find the hidden platform (escape latency) is recorded.
-
If the mouse fails to find the platform within 60-90 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are recorded.
-
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model is created by the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or the medial forebrain bundle, leading to a progressive loss of dopaminergic neurons.
-
Anesthesia and Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame.
-
6-OHDA Injection: A solution of 6-OHDA is unilaterally injected into the target brain region.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate care.
-
Behavioral Testing: Motor deficits are assessed using tests such as apomorphine-induced rotations.
-
Histological Analysis: Brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons.
Histological and Biochemical Analyses
-
Immunohistochemistry for Aβ plaques: Brain sections are stained with antibodies specific for Aβ peptides (e.g., 6E10) to visualize and quantify amyloid plaques.
-
TUNEL Staining for Apoptosis: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptotic cell death.
-
Western Blot for Signaling Proteins: Protein extracts from brain tissue are separated by gel electrophoresis and probed with antibodies against key signaling proteins (e.g., Akt, p-Akt, GSK-3β, p-GSK-3β) to assess the activation state of specific pathways.
This guide provides a comparative framework for evaluating the long-term efficacy of this compound in chronic neurodegenerative models. The presented data and protocols are intended to aid researchers in designing and interpreting studies aimed at developing novel therapeutics for these debilitating diseases.
References
- 1. Short-term GDNF treatment provides long-term rescue of lesioned nigral dopaminergic neurons in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcn.iums.ac.ir [bcn.iums.ac.ir]
- 5. Evidence for an Additive Neurorestorative Effect of Simultaneously Administered CDNF and GDNF in Hemiparkinsonian Rats: Implications for Different Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-Term GDNF Treatment Provides Long-Term Rescue of Lesioned Nigral Dopaminergic Neurons in a Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A promising therapeutic potential of this compound in 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Evidence for Cerebrolysin and Other Neuroprotective Agents in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Preclinical Efficacy of Cerebrolysin and Alternatives in Experimental Stroke Models.
This guide provides a comprehensive comparison of the preclinical efficacy of this compound, a peptide preparation with neurotrophic factor-like activity, against other notable neuroprotective agents—Citicoline, Edaravone, and NeuroAiD™ (MLC901)—in animal models of ischemic stroke. The data presented is synthesized from meta-analyses and systematic reviews of preclinical studies, offering a quantitative and objective overview to inform future research and drug development in the stroke therapy landscape.
Quantitative Efficacy in Preclinical Stroke Models
The following tables summarize the key efficacy outcomes from meta-analyses of preclinical studies for each neuroprotective agent. These outcomes, primarily focused on the reduction of infarct volume and improvement in neurological function, are critical indicators of neuroprotective potential in experimental settings.
Table 1: this compound - Summary of Preclinical Efficacy in Ischemic Stroke
| Outcome Measure | Efficacy | Key Findings | Animal Models |
| Infarct Volume Reduction | Dose-dependent reduction | Intravenous administration of 2.5 ml/kg was most effective in reducing infarct volume. Delayed administration did not significantly reduce lesion size but improved functional outcomes.[1] | Rat models of embolic middle cerebral artery occlusion (MCAo).[2] |
| Neurological Outcome | Substantial improvement | Significantly improved neurological outcomes were observed even with delayed treatment initiation (up to 48 hours post-stroke).[2][3] | Rat models of embolic MCAo.[2] |
| Neurogenesis | Enhanced | Increased proliferation of neural progenitor cells and migrating neuroblasts in the ischemic boundary zone.[2][3] | Rat models of embolic MCAo.[2] |
| Cellular Protection | Reduced Apoptosis | Treatment with this compound reduced the number of TUNEL+ (apoptotic) cells by approximately 50% in the ischemic boundary.[2][3] | Rat models of embolic MCAo.[2] |
Table 2: Citicoline - Summary of Preclinical Efficacy in Ischemic Stroke
| Outcome Measure | Efficacy (Weighted Mean Difference) | Key Findings | Animal Models |
| Infarct Volume Reduction | 27.8% (95% CI: 19.9% to 35.6%)[4] | Efficacy was higher in models of proximal middle cerebral artery (MCA) occlusion and with multiple-dose regimens.[4] | Ischemic occlusive stroke models in various animal species.[4] |
| Neurological Deficit Improvement | 20.2% (95% CI: 6.8% to 33.7%)[4] | Data on neurological outcomes were less frequently reported compared to infarct volume.[4] | Ischemic occlusive stroke models in various animal species.[4] |
Table 3: Edaravone - Summary of Preclinical Efficacy in Ischemic Stroke
| Outcome Measure | Efficacy (Weighted Mean Difference) | Key Findings | Animal Models |
| Structural Outcome (Infarct Volume) | 25.5% improvement (95% CI: 21.1% to 29.9%)[4] | Efficacy was observed across various animal models of focal ischemia. | Animal models of focal cerebral ischemia.[4] |
| Functional Outcome | 30.3% improvement (95% CI: 23.4% to 37.2%)[4] | An inverse relationship was noted between study quality and the reported effect size.[4] | Animal models of focal cerebral ischemia.[4] |
Table 4: NeuroAiD™ (MLC901) - Summary of Preclinical Efficacy in Ischemic Stroke
| Outcome Measure | Efficacy (Mean Difference) | Key Findings | Animal Models |
| Infarct Volume Reduction | Significant reduction (Mean Difference: 17.17)[5] | MLC901 demonstrated a beneficial effect on the total infarct volume. | Animal stroke models following middle cerebral artery occlusion (MCAO).[5] |
| Neurological Function Improvement | Significant improvement (Mean Difference in Bederson Score: 1.40)[5] | Improved neurological function was consistently observed.[5] | Animal stroke models following MCAO.[5] |
| Neurogenesis Marker (BrdU Expression) | Significant increase (Mean Difference: 662.79)[5] | Enhanced expression of 5-bromo-2'-deoxyuridine (BrdU)-positive cells, indicating increased cell proliferation.[5] | Animal stroke models following MCAO.[5] |
Experimental Protocols in Preclinical Stroke Research
The methodologies employed in the preclinical assessment of these neuroprotective agents are crucial for interpreting the efficacy data. Below are detailed descriptions of the common experimental protocols cited in the meta-analyses.
Animal Models of Ischemic Stroke
The most frequently used animal model is the Middle Cerebral Artery Occlusion (MCAO) model in rodents (rats and mice). This model effectively mimics human ischemic stroke originating from a large vessel occlusion.
-
Transient MCAO (tMCAO): This involves the temporary occlusion of the MCA, typically using an intraluminal filament, for a defined period (e.g., 60 or 90 minutes), followed by reperfusion. This model is relevant for studying neuroprotective agents in the context of recanalization therapies.
-
Permanent MCAO (pMCAO): In this model, the MCA is permanently occluded, leading to a persistent ischemic insult. This is used to evaluate the efficacy of agents in scenarios where reperfusion is not achieved.
-
Embolic MCAO: This technique involves the introduction of a clot (autologous or thrombin-induced) into the cerebral circulation to induce a thromboembolic stroke, which more closely resembles the etiology of many human strokes.
Efficacy Outcome Measures
-
Infarct Volume Assessment: The volume of the ischemic lesion is a primary endpoint. It is typically quantified 24 to 72 hours post-stroke using histological staining techniques on brain sections. 2,3,5-triphenyltetrazolium chloride (TTC) staining is commonly used, where healthy tissue stains red and the infarcted area remains white.
-
Neurological Function Evaluation: A battery of behavioral tests is used to assess sensorimotor and neurological deficits. Common tests include:
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, balance, and reflex functions.
-
Bederson Neurological Outcome Score: A scale that grades the severity of neurological deficits based on specific behavioral observations.
-
Adhesive Removal Test: Measures sensory and motor function by timing the removal of an adhesive tape from the animal's paw.
-
Foot-Fault Test: Assesses motor coordination by counting the number of times a limb slips through a grid floor.
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways, a typical experimental workflow, and the logical structure of a meta-analysis.
Caption: this compound's Neuroprotective Signaling Pathways.
Caption: Typical Experimental Workflow in Preclinical Stroke Studies.
Caption: Logical Flow of a Meta-Analysis of Preclinical Studies.
References
- 1. Edaravone for acute ischemic stroke - Systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Edaravone dexborneol for the treatment of acute ischemic stroke: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A critical assessment of edaravone acute ischemic stroke efficacy trials: is edaravone an effective neuroprotective therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cerebrolysin and Other Cerebroprotein Hydrolysate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the originator neuropeptide preparation, Cerebrolysin, and other commercially available cerebroprotein hydrolysate products. The information presented is intended to inform research and development decisions by summarizing key performance differences based on available preclinical and analytical data.
Compositional Analysis: More Than Just a "Generic" Equivalent
While often marketed as equivalents, various cerebroprotein hydrolysate preparations exhibit significant differences in their peptide composition when compared to the originator product, this compound. These variations, likely stemming from different and non-standardized manufacturing processes, have a direct impact on the biological activity of the final product.[1]
A key study by Seidl et al. (2024) utilized reversed-phase high-performance liquid chromatography (RP-HPLC) to analyze the peptide profiles of this compound and twelve other peptide preparations, including Cerebrolysat and Cognistar. The resulting chromatograms revealed substantial variations in peptide composition, indicating that these products are not chemically identical to this compound.[1]
Comparative Efficacy in Preclinical Models
Head-to-head preclinical studies, primarily in rodent models of ischemic stroke, have demonstrated notable differences in the therapeutic efficacy of this compound compared to other peptide preparations.
Neurotrophic Activity
The neurotrophic activity of a compound, its ability to support the growth, survival, and differentiation of neurons, is a critical measure of its potential for neurorestoration. A bioassay utilizing a Neurofilament-L (NF-L) reporter cell line (PC12) was employed to assess the neurotrophic capabilities of this compound and other preparations. In this assay, an increase in NF-L expression serves as a marker for early neuronal differentiation.
The results conclusively showed that among the tested compounds, only this compound was able to induce a significant expression of NF-L, indicating a measurable neurotrophic effect.[1] The other peptide preparations did not demonstrate this activity.[1]
| Preparation | Neurotrophic Activity (NF-L Expression) |
| This compound | Significant Induction |
| Cerebrolysat | No Significant Induction |
| Cognistar | No Significant Induction |
| Cortexin | Not Reported in this Assay |
| Other Peptide Preparations | No Significant Induction |
Neurological and Functional Recovery in a Stroke Model
A prospective, double-blind, comparative study by Zhang et al. (2019) evaluated the efficacy of this compound, Cognistar, Cerebrolysat, and Cortexin in a rat model of embolic ischemic stroke.[2][3] The study assessed functional recovery using a battery of behavioral tests and measured the infarct volume.
The findings revealed that only this compound treatment led to a significantly improved neurological outcome compared to the saline control group.[2] The other tested preparations, Cognistar, Cerebrolysat, and Cortexin, did not show a significant improvement in functional recovery.[2]
| Treatment Group | Neurological Outcome (vs. Saline) | Infarct Volume (% of hemisphere, Mean ± SEM) |
| This compound | Significantly Improved | 26.5 ± 2.3% |
| Cognistar | No Significant Improvement | 34.7 ± 2.0% |
| Cerebrolysat | No Significant Improvement | 28.5 ± 2.4% |
| Cortexin | No Significant Improvement | 33.5 ± 1.9% |
| Saline (Control) | - | 30.8 ± 2.1% |
Interestingly, while this compound was the only compound to improve neurological function, there was no statistically significant difference in the final lesion volumes between any of the active treatment groups and the saline control in this particular study.[2] This suggests that the beneficial effects of this compound on functional recovery may be mediated by mechanisms beyond simply reducing the initial infarct size, such as promoting neuroplasticity and neurogenesis.
Experimental Protocols
For the purpose of reproducibility and critical evaluation, the detailed methodologies for the key experiments cited are provided below.
Embolic Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Adapted from Zhang et al., 2019)
This protocol describes the induction of an embolic ischemic stroke in rats, a model that closely mimics the clinical scenario.
3.1.1. Animal Preparation:
-
Species: Male Wistar rats.
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Physiological Monitoring: Body temperature, heart rate, and blood gases are monitored and maintained within physiological ranges.
3.1.2. Embolus Preparation:
-
A fibrin-rich clot is prepared from donor rat blood.
-
The clot is fragmented into a specific size to ensure consistent occlusion of the middle cerebral artery (MCA).
3.1.3. Surgical Procedure:
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed through a midline neck incision.
-
A catheter is introduced into the ECA and advanced to the origin of the ICA.
-
The prepared embolus is injected through the catheter to occlude the MCA.
-
The catheter is withdrawn, and the ECA is ligated.
3.1.4. Post-Surgical Care and Treatment Administration:
-
Animals are allowed to recover from anesthesia.
-
Neurological deficit scoring is performed at baseline to ensure successful occlusion.
-
The test articles (this compound, Cognistar, Cerebrolysat, Cortexin, or saline) are administered intraperitoneally once daily for 10 consecutive days, starting 4 hours after MCAO.[2]
3.1.5. Functional Outcome Assessment:
-
A battery of behavioral tests (e.g., adhesive removal test, foot-fault test, rotarod test) is performed weekly for four weeks to assess sensorimotor and locomotor function.
3.1.6. Infarct Volume Measurement:
-
At the end of the study period (4 weeks), animals are euthanized, and their brains are removed.
-
The brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct area.
-
The infarct volume is calculated as a percentage of the contralateral hemisphere to correct for edema.
Neurofilament-L (NF-L) Bioassay (Adapted from Seidl et al., 2024)
This in vitro assay quantifies the neurotrophic activity of a substance by measuring the expression of Neurofilament-L, a marker of early neuronal differentiation.
3.2.1. Cell Culture:
-
Cell Line: A rat pheochromocytoma cell line (PC12) engineered to express a green fluorescent protein (GFP) tag on Neurofilament-L (NF-L-GFP).
-
Culture Conditions: Cells are maintained in a standard culture medium supplemented with fetal bovine serum and horse serum in a humidified incubator at 37°C and 5% CO2.
3.2.2. Assay Procedure:
-
PC12-NF-L-GFP cells are seeded into multi-well plates.
-
After a period of adherence, the cells are treated with the test compounds (this compound or other peptide preparations) or a positive control (e.g., Nerve Growth Factor - NGF).
-
The cells are incubated with the compounds for a defined period (e.g., 4 days) to allow for potential induction of NF-L expression.
3.2.3. Data Acquisition and Analysis:
-
Following incubation, the cells are harvested and analyzed by flow cytometry.
-
The mean fluorescence intensity of GFP is measured for each sample, which corresponds to the level of NF-L expression.
-
The results are compared between the different treatment groups and the untreated control to determine the neurotrophic activity of each compound.
Signaling Pathways and Experimental Workflow
The multimodal action of this compound is attributed to its ability to modulate key signaling pathways involved in neuroprotection and neurorestoration.
This compound's Dual Signaling Pathway Activation
Caption: this compound activates both the NTF and Shh signaling pathways.
Experimental Workflow for Preclinical Comparison
Caption: Workflow for comparing cerebroprotein hydrolysates in a stroke model.
Conclusion
The available scientific evidence strongly indicates that cerebroprotein hydrolysate preparations marketed as being similar to this compound are, in fact, distinct in their peptide composition and biological activity. Preclinical studies have demonstrated the superior neurotrophic and neurorestorative efficacy of the originator product, this compound, in a model of ischemic stroke. These findings underscore the importance of considering the specific formulation and the supporting scientific data when selecting a neuropeptide preparation for research or potential therapeutic development. The interchangeability of these products should not be assumed, and further research into the specific peptide components responsible for the observed therapeutic effects is warranted.
References
- 1. Comparing the biological activity and composition of this compound with other peptide preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospective, double blinded, comparative assessment of the pharmacological activity of this compound and distinct peptide preparations for the treatment of embolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Cerebrolysin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical products like Cerebrolysin is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, including the liquid solution and associated sharps, based on established pharmaceutical waste management principles and available safety data.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is regulated by various agencies to prevent environmental contamination and potential harm to public health. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies governing this area.[1][2][3] Key to these regulations is the classification of waste as either hazardous or non-hazardous, which dictates the appropriate disposal pathway.
Disposal of Unused or Expired this compound Solution
According to a Safety Data Sheet (SDS) for a substance identified as this compound, the recommended disposal method for the liquid is incineration.[4] This process involves mixing the substance with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and exhaust system.[4] This method ensures the complete destruction of the active pharmaceutical ingredients.
It is crucial to note that flushing unused pharmaceuticals down the toilet or drain is generally discouraged as wastewater treatment facilities may not be able to completely remove these chemicals, potentially leading to environmental contamination.[5][6]
Experimental Protocol for Disposal of Liquid this compound:
-
Personnel Safety: All personnel handling the waste must be trained on the procedures and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Waste Segregation: Unused or expired this compound solution should be collected in a designated, properly labeled, and sealed waste container. This container should be compatible with the solvent to be used for incineration.
-
Incineration Preparation (if performed in-house under appropriate permits):
-
In a well-ventilated area, such as a fume hood, the this compound solution should be mixed with a suitable combustible solvent. The choice of solvent should be based on local regulations and the capabilities of the incineration facility.
-
The mixture should then be transferred to a container approved for incineration.
-
-
Third-Party Disposal: For most laboratories, the prepared waste container will be collected by a licensed hazardous waste disposal company for transport to a permitted incineration facility. It is imperative to follow all local, state, and federal regulations for the packaging, labeling, and transportation of this waste.[2][3]
Disposal of Used Ampoules, Syringes, and Needles
Any items that have come into direct contact with this compound, as well as the sharps used for its administration, must be treated as biomedical waste.
Experimental Protocol for Disposal of Sharps and Contaminated Materials:
-
Immediate Sharps Disposal: Immediately after use, needles and syringes must be placed in a designated sharps container. These containers are puncture-resistant and leak-proof. Needles should not be recapped to prevent accidental needlesticks.
-
Ampoule Disposal: Empty glass ampoules should also be disposed of in the sharps container to prevent cuts.
-
Container Sealing and Disposal: Once the sharps container is full (typically two-thirds capacity), it must be securely sealed. The sealed container should then be disposed of through a licensed medical waste disposal service. These services typically use autoclaving or incineration to sterilize the waste before it is sent to a landfill.
Summary of Disposal Procedures
For quick reference, the following table summarizes the proper disposal procedures for this compound and related materials.
| Waste Type | Recommended Container | Disposal Method |
| Unused/Expired this compound Solution | Sealed, labeled chemical waste container | Chemical incineration via a licensed hazardous waste facility.[4] |
| Used/Empty Ampoules | Puncture-resistant sharps container | Disposal as medical/biomedical waste via a licensed service. |
| Used Needles and Syringes | Puncture-resistant sharps container | Disposal as medical/biomedlical waste via a licensed service. |
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps to be taken when disposing of this compound and associated materials.
Disclaimer: The disposal recommendations provided are based on general principles of pharmaceutical waste management and available third-party safety data. While the manufacturer of this compound, EVER Neuro Pharma GmbH, indicates that disposal information is available in the summary of product characteristics, this specific document was not publicly available at the time of this writing.[2][3] It is strongly recommended to consult the official product documentation or contact the manufacturer directly for the most accurate and up-to-date disposal instructions.
References
Essential Safety and Handling Protocols for Cerebrolysin
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory substances is paramount. This document provides essential, immediate safety and logistical information for the handling of Cerebrolysin, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.[1]
| PPE Category | Recommended Equipment |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn. |
| Hand Protection | Wear compatible chemical-resistant gloves. |
| Eye Protection | Use appropriate protective eyeglasses or chemical safety goggles as described by OSHA. |
| Body Protection | Wear a lab coat, and in cases of potential splashing, compatible chemical-resistant clothing. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory, from preparation to disposal.
Procedural Guidance for Handling and Disposal
Storage:
-
Store this compound at room temperature, not exceeding 25°C.[2][3]
-
Protect from light by keeping it in its carton.[3]
Handling:
-
Ventilation: Always work in a well-ventilated area. Mechanical exhaust may be required.[1]
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1]
-
Single Use: Ampoules are for single use only. Do not store or use residual content.[2]
-
Aseptic Technique: Once an ampoule is opened, microbiological contaminants may grow.[2] Use sterile, disposable one-way infusion sets and cannulas.[2][3][4]
-
Preparation for Use:
-
Only use clear, amber solutions.[2]
-
Remove the solution from the ampoule immediately before use.[3][4]
-
If dilution is required, use suggested standard infusion solutions such as 0.9% sodium chloride, Ringer solution, or 5% glucose solution.[4]
-
Start the infusion or injection immediately after opening the ampoule or dilution.[2][3][4]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of flowing water for 10 to 15 minutes with eyelids held apart and consult an ophthalmologist.[1]
-
Skin Contact: Wash the affected area immediately with plenty of water and soap for at least 15 minutes.[1] Remove contaminated clothing and shoes.[1]
-
Ingestion: If the person is conscious, wash out their mouth with water and call a physician.[1]
-
Inhalation: Move the person to fresh air and keep them warm and at rest. If breathing is irregular or has stopped, administer artificial respiration and call a physician.[1]
Disposal Plan:
-
Waste Collection: Collect all waste, including used ampoules, needles, and contaminated materials, in closed and suitable containers for disposal.[1]
-
Disposal Method: Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air.[1] All disposal must be in accordance with applicable local, state, and federal regulations.[1]
-
Contaminated Area: Thoroughly clean and ventilate any contaminated areas.[1]
Logical Relationship for Safety Protocol Implementation
The following diagram illustrates the logical flow for implementing safety protocols when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
